molecular formula C10H9NO2 B154331 6-Methyl-2,4-dihydroxyquinoline CAS No. 1677-44-7

6-Methyl-2,4-dihydroxyquinoline

Cat. No.: B154331
CAS No.: 1677-44-7
M. Wt: 175.18 g/mol
InChI Key: OXSZQTDCCMODLE-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dihydroxyquinoline is a quinolin-4-one derivative, a class of heterocyclic compounds recognized for a broad spectrum of biological activities . This compound serves as a key synthetic intermediate in the development of novel pharmaceuticals, particularly for investigating potential antimalarial and antimicrobial agents . The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis of several commercially available drugs and enabling the synthesis of a vast number of analogs for biological evaluation . Its structure, featuring the hydroxyquinoline core, supports activity against specific enzyme targets in pathogens and is investigated for its role in impeding DNA synthesis and causing oxidative stress in cells, mechanisms that are of significant interest in anticancer research . Beyond its pharmaceutical applications, the compound's aromatic system and hydroxyl groups make it a subject of interest in dye chemistry, where it can contribute to light absorption and material stability . Furthermore, the presence of phenolic hydroxyl groups has prompted investigations into its antioxidant properties, adding another dimension to its research utility .

Properties

IUPAC Name

4-hydroxy-6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZQTDCCMODLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715612
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-44-7
Record name 4-Hydroxy-6-methyl-2-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
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Foundational & Exploratory

6-Methyl-2,4-dihydroxyquinoline CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline

CAS Number: 1677-44-7

Introduction

This compound, a derivative of the versatile quinoline scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] It is characterized by a quinoline core structure with hydroxyl groups at positions 2 and 4, and a methyl group at position 6.[1] This compound, which can exist in tautomeric equilibrium as 4-hydroxy-6-methyl-1H-quinolin-2-one, has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] Its unique structure makes it a valuable intermediate for the synthesis of various pharmaceuticals and a subject of ongoing research in organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 1677-44-7[1]
IUPAC Name 4-hydroxy-6-methyl-1H-quinolin-2-one[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)NC(=CC2=O)O[1]
InChI Key OXSZQTDCCMODLE-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of the 2,4-dihydroxyquinoline scaffold can be achieved through several established methods. These routes are adaptable for the synthesis of its 6-methyl derivative by selecting the appropriately substituted starting materials (e.g., p-toluidine).

Key Synthesis Methods:

  • Pfitzinger Reaction: This method involves the reaction of isatins with malonic acid derivatives in the presence of a base to form quinoline derivatives.[1]

  • Cyclization Reactions: A common approach involves the cyclization of aniline derivatives (like p-toluidine) with malonate esters, often using a dehydrating agent such as polyphosphoric acid.[1][2]

  • Conrad-Limpach Synthesis: This classical method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[3]

  • Camps Cyclization: This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[3]

  • Multicomponent Reactions: Modern approaches explore one-pot reactions that combine multiple starting materials, sometimes using natural catalysts, to efficiently synthesize the quinoline core.[1]

Below is a generalized workflow for the synthesis and subsequent evaluation of 2,4-dihydroxyquinoline derivatives.

G A This compound Derivative B DNA Damage A->B can induce C ATM/ATR Kinases B->C activates D p53 C->D phosphorylates & activates E MDM2 D->E F p21 D->F induces expression of H Apoptosis D->H can induce E->D promotes degradation G Cell Cycle Arrest F->G leads to G A This compound B Keap1 A->B disrupts interaction C Nrf2 B->C sequesters D Proteasomal Degradation B->D facilitates C->D E Nrf2 Translocation to Nucleus C->E free F Antioxidant Response Element (ARE) E->F binds to G Expression of Antioxidant Genes F->G activates

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methyl-2,4-dihydroxyquinoline, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details the most common and effective synthetic route, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point of research in the quest for new therapeutic agents. This compound, in particular, serves as a valuable scaffold for the development of novel compounds with potential applications in various disease areas. This guide focuses on the practical synthesis of this target molecule, employing the well-established Conrad-Limpach reaction.

Synthetic Pathway: The Conrad-Limpach Reaction

The most widely employed method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[1][2][3] This reaction involves two key steps:

  • Condensation: The initial step is the reaction of an aniline derivative with a β-ketoester. In the synthesis of this compound, p-toluidine is reacted with diethyl malonate. This condensation reaction typically occurs at a moderate temperature and results in the formation of an intermediate, diethyl 2-((4-methylphenyl)amino)maleate.

  • Thermal Cyclization: The second step involves the high-temperature intramolecular cyclization of the intermediate. This step requires significant thermal energy to overcome the activation barrier for the ring-closing reaction, leading to the formation of the quinoline ring system. This is typically carried out in a high-boiling point solvent.

The overall reaction is depicted in the following scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_toluidine p-Toluidine (C₇H₉N) intermediate Diethyl 2-((4-methylphenyl)amino)maleate p_toluidine->intermediate Condensation diethyl_malonate Diethyl Malonate (C₇H₁₂O₄) diethyl_malonate->intermediate product This compound (C₁₀H₉NO₂) intermediate->product Thermal Cyclization (~250 °C) Experimental_Workflow start Start step1 Step 1: Condensation Mix p-toluidine and diethyl malonate. Heat at 140-150 °C for 2 hours. start->step1 step2 Step 2: Removal of Ethanol Remove ethanol formed during the reaction via distillation. step1->step2 step3 Step 3: Thermal Cyclization Add high-boiling solvent (e.g., mineral oil). Heat to ~250 °C for 20-30 minutes. step2->step3 step4 Step 4: Isolation of Crude Product Cool the reaction mixture. Dilute with petroleum ether or hexane. Filter the precipitated solid. step3->step4 step5 Step 5: Purification Dissolve the crude product in aqueous NaOH. Filter to remove insoluble impurities. Acidify the filtrate with HCl to precipitate the product. Filter, wash with water, and dry. step4->step5 end End Product: This compound step5->end

References

The Biological Versatility of 6-Methyl-2,4-dihydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 6-Methyl-2,4-dihydroxyquinoline has emerged as a compound of significant interest, demonstrating a range of biological effects that position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Biological Activities

Research indicates that this compound and its derivatives possess significant antimicrobial, antiproliferative, anti-inflammatory, and antioxidant properties. These activities are attributed to the unique chemical structure of the quinoline ring system, which allows for diverse molecular interactions.

Antimicrobial and Antifungal Activity

Derivatives of 2,4-dihydroxyquinoline have shown potential activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans[1]. The proposed mechanisms of action include the disruption of microbial metabolism through the chelation of essential metal ions, interference with DNA synthesis, and potential damage to the cell membrane[2][3].

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridsE. coli128[4]
E. faecalis128[4]
P. aeruginosa64[4]
Oxazino Quinoline DerivativesS. epidermidisData not specified[4]
S. aureusData not specified[4]
Quinoline-Based Hydroxyimidazolium HybridsC. neoformans15.6 - 250[2][5]
C. albicans62.5 - >250[2][5]
S. aureus2 - 20[2]
M. tuberculosis H37Rv10 - 20[2]

Note: Data presented is for quinoline derivatives and may not be specific to this compound.

Antiproliferative Activity

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines[1]. The broader class of quinoline derivatives has demonstrated cytotoxic effects against a variety of human cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest[6][7].

Table 2: Antiproliferative Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLa (Cervical Carcinoma)IC30 value reported[8]
Nitrogen-based heterocycles derived from quinoline ringHCT116 (Colon Carcinoma)Promising results for compound 3g[6]
A549 (Lung Carcinoma)Promising results for compound 3g[6]
PC3 (Prostate Carcinoma)Promising results for compound 3g[6]
MCF-7 (Breast Carcinoma)Promising results for compound 3g[6]
Quinoline Glycoconjugate MetabolitesHCT-116 (Colon Carcinoma)Data available in source[9]
MCF-7 (Breast Carcinoma)Data available in source[9]

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Data is for various quinoline derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and the expression of pro-inflammatory cytokines and NF-κB mRNA[10][11]. The mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway[12].

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayCell Line/ModelEffectReference
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineAcetaminophen-induced liver injury in ratsIn vivoReduced pro-inflammatory cytokine and NF-κB mRNA[10][11]

Note: This table highlights the anti-inflammatory potential of a closely related quinoline derivative.

Antioxidant Activity

The presence of hydroxyl groups on the quinoline ring is believed to contribute to the antioxidant capacity of these compounds by enabling the donation of hydrogen atoms to neutralize free radicals[13]. This compound may exhibit free radical scavenging properties, offering potential protection against oxidative stress[1]. The antioxidant activity of hydroxy-quinoline derivatives has been demonstrated in DPPH assays[13].

Table 4: Antioxidant Activity of a Quinoline Derivative

Compound/DerivativeAssayIC50Reference
8-hydroxy derivative of quinolineDPPH assay614.77 (units not specified)[13]

Note: The IC50 value represents the concentration of the compound that scavenges 50% of DPPH radicals.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of this compound. This section provides detailed methodologies for key in vitro assays.

Synthesis of this compound

A common method for the synthesis of 2,4-dihydroxyquinoline derivatives is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization[14]. For this compound, p-toluidine would be a suitable starting aniline.

  • Step 1: Condensation: p-Toluidine (1 equivalent) is reacted with a suitable β-ketoester (e.g., diethyl malonate) (1 equivalent) at room temperature. The reaction can be carried out without a solvent or in a non-polar solvent.

  • Step 2: Cyclization: The resulting enamine intermediate is heated to a high temperature (around 250 °C) in a high-boiling inert solvent like mineral oil or diphenyl ether to induce cyclization and form the 4-hydroxyquinoline product[14].

p_toluidine p-Toluidine condensation Condensation (Room Temperature) p_toluidine->condensation beta_ketoester β-ketoester beta_ketoester->condensation enamine Enamine Intermediate condensation->enamine cyclization Thermal Cyclization (~250°C) enamine->cyclization product This compound cyclization->product

Synthetic workflow for this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4].

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard[4]. This is then diluted in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[4].

  • Compound Dilution: Serial two-fold dilutions of this compound are prepared in the broth directly in a 96-well microtiter plate[15].

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria)[4].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4].

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Workflow for Broth Microdilution MIC Assay.
Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity[8].

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment[16].

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours)[9][17].

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals[8].

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO[8].

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm[8]. The IC50 value is then calculated.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 end End calc_ic50->end

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives can be attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions[18]. Some quinoline derivatives have been shown to inhibit the NF-κB pathway[18][19][20]. This inhibition can occur at different points in the pathway, such as preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm, or by interfering with the DNA-binding activity of NF-κB in the nucleus[18].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikb_kinase IκB Kinase (IKK) stimulus->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation ikb_nfkb IκB NF-κB ikb_kinase->ikb_nfkb Phosphorylation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb_kinase ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription quinoline Quinoline Derivative quinoline->ikb_kinase Inhibition quinoline->nfkb_nuc Inhibition of DNA Binding

Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives.
Interference with Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS regulates the production of virulence factors and biofilm formation[21][22]. 2,4-dihydroxyquinoline (DHQ) is a known signaling molecule in the Pseudomonas quinolone signal (PQS) system. Compounds that interfere with this system can act as anti-virulence agents without exerting selective pressure for antibiotic resistance.

cluster_bacteria Bacterial Cell pqs_synthesis PQS Biosynthesis pqs PQS Signal pqs_synthesis->pqs pqsR PqsR Receptor pqs->pqsR pqs_pqsR PQS PqsR pqsR->pqs_pqsR virulence_genes Virulence Gene Expression pqs_pqsR->virulence_genes biofilm Biofilm Formation & Virulence Factor Production virulence_genes->biofilm quinoline This compound (or derivative) quinoline->pqsR Antagonism

Interference with Pseudomonas aeruginosa Quorum Sensing.
Modulation of Hypoxia-Inducible Factor (HIF)-1α

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia)[23]. Under normal oxygen conditions, HIF-1α is rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs). Some 2,4-dihydroxyquinoline derivatives have been identified as inhibitors of these enzymes, leading to the stabilization of HIF-1α even in the presence of oxygen[24]. This has implications for diseases where hypoxia plays a role, such as cancer and ischemia.

cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a HIF-1α phd Prolyl Hydroxylase (PHD) hif1a->phd Hydroxylation hif1a_stable Stable HIF-1α hif1a->hif1a_stable Stabilization vhl VHL Protein phd->vhl proteasome Proteasome vhl->proteasome degradation Degradation proteasome->degradation hif1b HIF-1β hif1a_stable->hif1b hif1_complex HIF-1α HIF-1β hif1b->hif1_complex target_genes Target Gene Expression (e.g., Angiogenesis, Glycolysis) hif1_complex->target_genes quinoline 2,4-Dihydroxyquinoline Derivative quinoline->phd Inhibition

References

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methyl-2,4-dihydroxyquinoline, its derivatives, and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document details their synthesis, biological activities, mechanisms of action, and includes relevant quantitative data and experimental protocols to facilitate further research and development.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous pharmaceuticals.[1][2] The 2,4-dihydroxyquinoline scaffold, in particular, is a privileged structure, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] These compounds exist in a tautomeric equilibrium with 4-hydroxy-2(1H)-quinolones. The addition of a methyl group at the 6-position can further modulate the biological and pharmacological properties of these molecules. This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of this compound and its related analogs.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Classical Synthetic Routes

Several named reactions have historically been employed for the synthesis of the quinoline core.

  • Pfitzinger Reaction : This method involves the reaction of isatins with carbonyl compounds. For quinoline-4-carboxylic acids, isatin can be reacted with compounds having a large carbon ring.[5]

  • Conrad-Limpach Synthesis : This approach involves the condensation of anilines (such as p-toluidine for the 6-methyl derivative) with β-ketoesters. The reaction proceeds through the formation of a Schiff base, followed by thermal cyclization.[4]

  • Camps Cyclization : This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines.[4]

  • Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting α,β-unsaturated carbonyl compounds with anilines in the presence of an acid catalyst.[5]

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods.

  • Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the synthesis of 2,4-dihydroxyquinoline derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating.[1][4]

  • Green Synthesis : Environmentally benign approaches, such as using water as a solvent and employing reusable, non-toxic catalysts, are being increasingly adopted for quinoline synthesis.[1][2] Nanocatalysts are also being explored to improve reaction efficiency.[2]

  • Multicomponent Reactions : One-pot reactions that combine multiple starting materials are an efficient way to produce these compounds.[3]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity

Some derivatives have shown potential antiproliferative effects against certain cancer cell lines.[3] The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[6]

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/Derivative Cell Line IC50 (µM) Reference
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one Not Specified Not Specified [7][8]

| 2,4,6-trisubstituted quinoline derivatives | MCF-7, H-460, SF-268 | Data indicates positive activity |[9] |

Antimicrobial Activity

Studies have indicated potential activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[3] The mode of action may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems.[6] The metal chelating properties of the dihydroxyquinoline core may also contribute to its antimicrobial effects by depriving bacteria of essential metal ions.[3][10]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative Microorganism MIC (µg/mL) Reference
This compound Staphylococcus aureus, Candida albicans Not Specified [3]

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Mycobacterium bovis BCG | 10 µmol L–1 |[10] |

Cardiotonic Activity

Certain analogs of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors, which can improve cardiac contractility and may be useful in treating congestive heart failure.[7][8]

Table 3: Cardiotonic Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

Compound Activity IC50 (µM) Inotropic Effect (% change over control at 100 µM) Chronotropic Effect (% change over control at 100 µM) Reference

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | PDE3 Inhibition | 0.20 | 165 +/- 4 | 115 +/- 7 |[7][8] |

Antioxidant and Anti-inflammatory Activity

This compound may possess free radical scavenging properties, offering potential protection against oxidative stress.[3] Some derivatives have also shown anti-inflammatory properties, which may be mediated through the modulation of inflammatory signaling pathways like NF-κB.[6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory and antioxidant effects in a model of acetaminophen-induced liver injury.[11][12]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2,4-dihydroxyquinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation. Some anticancer quinoline derivatives may exert their effect by inhibiting this pathway.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibition This compound Derivative Inhibition->MEK inhibits

Caption: MAPK/ERK Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Anti-inflammatory 2,4-dihydroxyquinoline derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inhibition This compound Derivative Inhibition->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis Protocol: Microwave-Assisted Conrad-Limpach Synthesis of 6-Methyl-4-hydroxyquinolin-2(1H)-one

This protocol is adapted from general microwave-assisted synthesis procedures for quinoline derivatives.[1][4]

  • Preparation : In a microwave-safe reaction vessel, combine p-toluidine (1 mmol) and diethyl malonate (1.2 mmol).

  • Reaction : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 150°C for 10-20 minutes.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature.

  • Purification : The resulting solid product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and then recrystallized from a suitable solvent to obtain the purified product.

Synthesis_Workflow A Mix p-toluidine and diethyl malonate B Microwave Irradiation (150°C, 10-20 min) A->B C Monitor by TLC B->C D Cool to Room Temp. C->D E Filter and Wash Solid D->E F Recrystallize E->F G Purified Product F->G

Caption: Microwave-Assisted Synthesis Workflow.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric method to assess cell viability and proliferation.[6]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (48-72h) A->B C Add MTT solution (4h) B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate % viability and IC50 E->F

Caption: MTT Cytotoxicity Assay Workflow.

Biological Assay Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation : Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation : Prepare a standardized microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, determined visually or by measuring optical density.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and cardiotonic effects, coupled with accessible synthetic routes, make them attractive candidates for further drug development. The quantitative data, signaling pathway information, and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this chemical scaffold. Further investigation into structure-activity relationships and detailed mechanistic studies will be crucial for the rational design of new and more potent therapeutic agents.

References

Spectroscopic and Structural Elucidation of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-2,4-dihydroxyquinoline is a derivative of the quinoline scaffold, a structural motif present in numerous biologically active compounds. Due to the significant interest in quinoline derivatives within medicinal chemistry and materials science, a thorough understanding of their structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for their acquisition.

It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms. The most stable and predominant tautomer in many common solvents is the 4-hydroxy-6-methyl-1H-quinolin-2-one form. The predicted spectroscopic data presented herein is based on this major tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the 4-hydroxy-6-methyl-1H-quinolin-2-one tautomer. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-6-methyl-1H-quinolin-2-one in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH~11.5Broad Singlet
OH~10.0Broad Singlet
H5~7.7Doublet
H7~7.4Doublet of Doublets
H8~7.2Doublet
H3~5.8Singlet
CH₃~2.4Singlet

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-6-methyl-1H-quinolin-2-one in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)~165
C-OH (C4)~160
C4a~140
C8a~138
C6~132
C7~125
C5~122
C8~116
C3~98
CH₃~21

Table 3: Predicted Infrared (IR) Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3400 - 3200Broad
N-H Stretch (Amide)3300 - 3100Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Medium
C=O Stretch (Amide)1680 - 1650Strong
C=C Stretch (Aromatic)1620 - 1580Medium-Strong
C-O Stretch (Alcohol)1260 - 1180Strong
C-N Stretch1350 - 1250Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization ModePredicted m/zIon
ESI+176.0706[M+H]⁺
ESI-174.0561[M-H]⁻
EI175[M]⁺•

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter out any particulate matter.

    • If desired for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak (for DMSO-d₆, ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method): [1]

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).[2]

    • Grind the mixture to a fine powder.[2]

    • Form a disk from the mixture by applying high pressure in a specially designed press.[2]

  • Data Acquisition:

    • Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or a mixture with water to a concentration of approximately 100 micrograms per mL.[3]

    • If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[3]

    • Transfer the final solution to a standard 2 mL mass spectrometry vial.[3]

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample is introduced into the mass spectrometer, where it is ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.[4]

    • The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

    • A detector measures the abundance of each ion, generating the mass spectrum.[6]

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and then bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (molecular ion).[6][7]

    • The molecular ion can then fragment into smaller, charged species.[7]

    • These ions are accelerated, separated by their m/z ratio in a magnetic field, and detected.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Synthesized Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI, EI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Antioxidant Potential of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of 6-Methyl-2,4-dihydroxyquinoline. While direct quantitative antioxidant data for this specific compound is not extensively available in current literature, this document aggregates available information on its predicted activities, detailed experimental protocols for assessing antioxidant capacity, and insights into the key signaling pathways modulated by structurally related quinoline derivatives. The provided data on analogous compounds serves as a valuable benchmark for evaluating the potential of this compound as a novel antioxidant agent.

Introduction to this compound and its Antioxidant Potential

This compound, a derivative of the quinoline heterocyclic scaffold, is a compound of interest for its potential biological activities, including antioxidant effects.[1] The presence of hydroxyl groups on the quinoline ring is a key structural feature that suggests its capacity to act as a free radical scavenger by donating hydrogen atoms.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Compounds like this compound, with predicted antioxidant properties, are therefore promising candidates for further investigation in drug discovery and development.[2]

Quantitative Antioxidant Activity of Structurally Related Quinoline Derivatives

Table 1: DPPH Radical Scavenging Activity of Quinoline Derivatives

Compound/DerivativeIC50 ValueReference
Quinoline-hydrazone derivative843.52 ppm[3]
2-Methylquinoline-4-carboxylic acid> 5 mg/L (approx. 30.25% inhibition at 5 mg/L)[4]
2-(4-Methylphenyl)quinoline-4-carboxylic acid> 5 mg/L (approx. 40.43% inhibition at 5 mg/L)[4]
Caffeic acid-8-aminoquinoline conjugate (Compound 4)85.3 µM[5]
Caffeic acid-8-aminoquinoline conjugate (Compound 5)78.9 µM[5]

Table 2: ABTS Radical Cation Scavenging Activity of Quinoline Derivatives

Compound/DerivativeInhibition/TEACReference
4-Hydroxy-2-quinolinone Carboxamide 3g72.4% inhibition (concentration not specified)[2]
Various quinolinylmethanol derivativesIC50 values reported[6]
Synthetic quinoline derivatives (Qui1, Qui2, Qui3)Exhibited antioxidant activity[7][8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quinoline Derivatives

Compound/DerivativeReducing PowerReference
2-Phenylquinolin-4(1H)-onesNotable ferric reducing power[9]

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of quinoline derivatives are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway implicated in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant capacity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Keap1 Keap1 Keap1->Nrf2 Binds to Nrf2_released Nrf2 (Stabilized) Keap1->Nrf2_released Release Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change in Keap1 Antioxidant This compound (or other activators) Antioxidant->Keap1 Inhibits Keap1 binding Nrf2_nuc Nrf2 Nrf2_released->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection

Caption: The Nrf2/ARE Signaling Pathway for Cellular Antioxidant Defense.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[10]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[10]

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.[10]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound.

    • Add an equal volume of the DPPH solution to each well and mix thoroughly.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically.[2]

Methodology:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a large volume of the diluted ABTS•+ solution to each well.

    • Add a small volume of the different concentrations of the test compound, positive control, or blank to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[2]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[2]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The formation of the ferrous-TPTZ complex results in an intense blue color, which is measured spectrophotometrically.[9]

Methodology:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as equivalents of that standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.[11]

Methodology:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach overnight.[11]

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[11]

  • Induction of Oxidative Stress: Peroxyl radicals are generated by the addition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

  • Measurement: The fluorescence is measured over time using a fluorescence plate reader.[11]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[11]

Experimental_Workflow cluster_assays Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP CellularAssay Cellular Antioxidant Assay SerialDilutions->CellularAssay Assays In Vitro Antioxidant Assays Measurement Spectrophotometric / Fluorometric Measurement Assays->Measurement DataAnalysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->DataAnalysis Conclusion Evaluation of Antioxidant Potential DataAnalysis->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

This compound presents a promising scaffold for the development of novel antioxidant agents. While direct quantitative data on its antioxidant efficacy is currently limited, the information available for structurally similar quinoline derivatives suggests a significant potential for free radical scavenging and the modulation of cellular antioxidant defense mechanisms, such as the Nrf2/ARE pathway. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro and cell-based evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its antioxidant profile and mechanism of action, which will be crucial for its potential translation into therapeutic applications for oxidative stress-related diseases.

References

The Anticancer Potential of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific anticancer activity of 6-Methyl-2,4-dihydroxyquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on existing preliminary data for the title compound and detailed experimental findings for structurally related quinoline and 2,4-dihydroxyquinoline derivatives. The methodologies and potential mechanisms of action described herein are intended to serve as a robust framework for future research and development of this compound as a potential anticancer agent.

Introduction

Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant potential in oncology. The quinoline scaffold is a key structural motif in several approved anticancer drugs. Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, warranting further exploration of its therapeutic potential.[1] This technical guide aims to consolidate the available information on this compound and to provide a detailed roadmap for its future investigation by drawing parallels with well-characterized analogues.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of quinoline, featuring two hydroxyl groups at positions 2 and 4, and a methyl group at position 6. The synthesis of the 2,4-dihydroxyquinoline core can be achieved through established methods such as the Conrad-Limpach and Camps cyclization reactions. These methods typically involve the condensation of anilines with β-ketoesters or the intramolecular cyclization of o-acylaminoacetophenones.

In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHL-60Promyelocytic Leukemia< 1
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneH460Non-small Cell Lung Cancer< 1
Quinoline-based dihydrazone derivative (3b)MCF-7Breast Cancer7.016
Quinoline-based dihydrazone derivative (3c)MCF-7Breast Cancer7.05
(6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanoneHCT116Colorectal Cancer97.38
(6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanoneHCT116Colorectal Cancer113.2

This table presents a selection of data for illustrative purposes. For full details, please refer to the cited literature.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments that are crucial for evaluating the anticancer activity of this compound. These protocols are based on standard practices for testing quinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding buffer to each tube and analyze the cells by flow cytometry.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest at different time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related quinoline derivatives, this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Many quinoline-based anticancer agents induce programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The potential involvement of key apoptotic regulators is depicted below.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates caspase9 Caspase-9 (Initiator) bcl2->caspase9 Inhibits bax->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Potential apoptotic pathway induced by this compound.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Quinoline derivatives have been shown to inhibit this pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->pi3k Inhibits compound->akt Inhibits compound->mtor Inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While the direct evidence for the anticancer activity of this compound is still emerging, the extensive research on its structural analogues provides a compelling case for its further investigation. The data from related quinoline derivatives suggest that this compound is likely to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.

The experimental protocols and potential mechanisms of action detailed in this guide offer a clear and structured approach for future research. A systematic evaluation of this compound using the described assays is a critical next step to elucidate its specific anticancer profile. Subsequent studies should focus on identifying its precise molecular targets and evaluating its efficacy in preclinical in vivo models. The versatile and synthetically accessible nature of the 2,4-dihydroxyquinoline scaffold makes this compound a promising candidate for the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to the Solubility of 6-Methyl-2,4-dihydroxyquinoline in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Methyl-2,4-dihydroxyquinoline. Due to the limited availability of specific, publicly accessible quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to determine these values in their own laboratories. A qualitative assessment of the expected solubility based on the structural characteristics of quinoline derivatives is also presented. This guide includes a template for data presentation, detailed methodologies for the widely accepted shake-flask equilibrium solubility method, and subsequent quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, visual workflows are provided to aid in the experimental setup. This document is intended to be a valuable resource for scientists and researchers engaged in the synthesis, formulation, and biological evaluation of this compound.

Introduction to this compound

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its broad range of biological activities. Quinoline derivatives have been investigated for their potential as antimicrobial, anticancer, and antioxidant agents. The solubility of a compound is a critical physicochemical property that profoundly influences its bioavailability, formulation feasibility, and performance in various chemical and biological assays. A thorough understanding of the solubility of this compound in different laboratory solvents is, therefore, essential for its effective utilization in research and development.

The structure of this compound, featuring a methyl group and two hydroxyl groups on the quinoline core, suggests it will exhibit varied solubility depending on the solvent's polarity. The hydroxyl groups can participate in hydrogen bonding, which may enhance solubility in protic solvents, while the overall aromatic structure suggests some solubility in organic solvents.

Qualitative Solubility Profile

  • Aqueous Solvents (e.g., Water, Buffers): The presence of two hydroxyl groups may impart some water solubility through hydrogen bonding. However, the larger hydrophobic quinoline ring system is expected to limit its aqueous solubility significantly. Therefore, this compound is predicted to be slightly soluble to sparingly soluble in water.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups of the molecule. Consequently, a higher solubility is expected in alcohols compared to water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature imparted by the dihydroxy substitution, the compound is expected to have low solubility in nonpolar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various laboratory solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison across different solvents.

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Solubility (mg/mL)Method of Analysis
Water25HPLC/UV-Vis
Phosphate-Buffered Saline (pH 7.4)25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis

Experimental Protocols for Solubility Determination

The following sections detail the protocols for determining the equilibrium solubility of this compound using the shake-flask method, followed by quantification using either HPLC or UV-Vis Spectrophotometry.[1]

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired laboratory solvent (e.g., methanol, ethanol, water, DMSO). The presence of excess solid is crucial to ensure that the solution reaches saturation.[1]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed and collect the clear supernatant.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent in a vial B Seal vial A->B C Agitate in shaker bath at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm filter) D->E F Accurately dilute filtrate E->F G Quantify concentration (HPLC or UV-Vis) F->G

Caption: Workflow for solubility determination using the shake-flask method.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time for this compound. A gradient elution may be necessary.[3]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound, which should be determined by a UV scan.

  • Injection Volume: Typically 10-20 µL.[1]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard solution into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.999).[3]

  • Sample Analysis: Inject the diluted sample filtrate from the shake-flask experiment into the HPLC system.

  • Calculation: Determine the peak area for the compound in the sample. Use the equation from the linear regression of the calibration curve to calculate the concentration of the compound in the diluted sample. Finally, multiply this concentration by the dilution factor to determine the original solubility in the saturated solution.

G cluster_standards Standards Preparation cluster_sample Sample Analysis cluster_calculation Calculation A Prepare series of standard solutions of known concentrations B Inject standards into HPLC A->B C Record peak areas B->C D Plot calibration curve (Peak Area vs. Concentration) C->D G Calculate concentration in diluted sample using calibration curve D->G E Inject diluted sample filtrate from shake-flask experiment F Record peak area of the sample E->F F->G H Calculate original solubility (Concentration x Dilution Factor) G->H

Caption: Workflow for quantification of solubility by HPLC.
Quantification by UV-Vis Spectrophotometry

For compounds with a strong chromophore and when a high degree of selectivity is not required, UV-Vis spectrophotometry offers a simpler and faster method for quantification.[5]

Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.[5]

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.

  • Sample Analysis: Measure the absorbance of the diluted sample filtrate from the shake-flask experiment at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by multiplying the concentration by the dilution factor.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common laboratory solvents. While published quantitative data is scarce, the provided experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer a reliable means for researchers to generate this critical data. The systematic determination of solubility is a fundamental step in the preclinical development of any compound and will facilitate the future formulation and application of this compound in scientific research.

References

Tautomerism in 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of 6-Methyl-2,4-dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative of significant interest in medicinal chemistry due to its structural similarity to biologically active compounds. A critical aspect of its chemistry, which dictates its physicochemical properties and potential biological interactions, is its tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomeric forms. It details the experimental and computational methodologies used for their characterization and presents quantitative data from studies on closely related analogs to provide a robust understanding of this phenomenon.

The Tautomeric Equilibrium

This compound can exist in several tautomeric forms arising from proton migration. The principal equilibrium involves three main species: the dihydroxy (enol) form and two keto-enol forms. However, extensive experimental and computational studies on the parent 2,4-dihydroxyquinoline and its derivatives have unequivocally shown that the equilibrium heavily favors the 6-Methyl-4-hydroxy-2(1H)-quinolinone tautomer.[1] This preference is primarily attributed to the enhanced thermodynamic stability of the cyclic amide group within the heterocyclic ring.[1] While other forms may exist in minute quantities, particularly in the gas phase, the 4-hydroxy-2(1H)-quinolinone structure is the predominant species in both solution and the solid state.[1]

Tautomeric_Equilibrium cluster_main Tautomeric Equilibrium of this compound T1 This compound (Dihydroxy form) T2 6-Methyl-4-hydroxy-2(1H)-quinolinone (Keto-enol form - Predominant) T1->T2 T3 6-Methyl-2-hydroxy-4(1H)-quinolinone (Keto-enol form) T1->T3 T2->T3

Caption: Principal tautomeric forms of this compound.

Quantitative Analysis of Tautomer Stability

A computational study on various substituted 4-hydroxyquinolines, including the 6-methyl derivative, confirmed that the keto-tautomer is the most stable form.[2] Further quantitative insights can be drawn from DFT (B3LYP/6-311++G(d,p)) calculations on other methylated quinoline analogs, which consistently show the keto form to be significantly more stable.[1]

Tautomer SystemComputational MethodEnergy Difference (kJ/mol) (Keto Favored)Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)B3LYP/6-311++G(d,p)27[1]
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)B3LYP/6-311++G(d,p)38[1]

These theoretical findings are strongly supported by a wealth of experimental data from various analytical techniques that provide clear signatures for each tautomeric form.

MethodTautomer FormCharacteristic SignatureReference
¹³C NMR 6-Methyl-4-hydroxy-2(1H)-quinolinone (Keto)C4 Signal: > 170 ppm[1]
This compound (Enol)C4 Signal: Significantly upfield compared to the keto form.[1]
IR Spectroscopy 6-Methyl-4-hydroxy-2(1H)-quinolinone (Keto)Strong C=O stretch (~1650-1680 cm⁻¹)[1]
This compound (Enol)Absence of C=O stretch, presence of a broad O-H stretch.[1]
X-ray Crystallography 4-Hydroxy-1-methylquinolin-2(1H)-one (analog)C3-C4 bond length: ~1.357 Å, C4-O4 bond length: ~1.337 Å (indicative of enol character in this specific crystal structure, though the keto form is generally predominant)[3]

Experimental Protocols

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the tautomeric system of this compound.

Experimental_Workflow cluster_workflow Generalized Workflow for Tautomer Analysis start Synthesis and Purification of This compound solid_state Solid-State Analysis start->solid_state solution_state Solution-State Analysis start->solution_state computational Computational Modeling start->computational xray X-ray Crystallography solid_state->xray ir_solid Solid-State IR solid_state->ir_solid nmr NMR Spectroscopy (¹H, ¹³C, 2D) solution_state->nmr uv_vis UV-Vis Spectroscopy solution_state->uv_vis ir_solution Solution IR solution_state->ir_solution dft DFT Calculations computational->dft interpretation Data Interpretation and Structural Confirmation xray->interpretation ir_solid->interpretation nmr->interpretation uv_vis->interpretation ir_solution->interpretation dft->interpretation

Caption: A generalized workflow for the analysis of quinolinone tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar compounds and its residual proton signal does not typically overlap with signals of interest.[4]

    • If necessary, gently warm or vortex the vial to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: A standard proton-decoupled single-pulse experiment is typically used.

    • Spectral Width (SW): Approximately 0-200 ppm.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

    • Number of Scans (NS): 128 or more, depending on the sample concentration.[5]

  • Analysis:

    • The presence of the predominant 6-Methyl-4-hydroxy-2(1H)-quinolinone tautomer is confirmed by a characteristic downfield signal for the C4 carbon (experiencing a carbonyl environment) typically above 170 ppm.[1]

    • In the ¹H NMR spectrum, signals for an N-H proton (often broad) and an O-H proton would be expected for this tautomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the presence of key functional groups that distinguish between tautomers.

  • Sample Preparation:

    • Solid-State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

    • Solution-State: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and use a liquid-sample cell.

  • Data Acquisition:

    • Record the spectrum, typically in the 4000-400 cm⁻¹ range.[1]

  • Analysis:

    • A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1]

    • The absence of this band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest a predominance of the dihydroxy form.[6]

X-ray Crystallography

This technique provides unambiguous evidence of the molecular structure in the solid state.

  • Protocol:

    • Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, dichloromethane, DMF).[7]

    • Data Collection: Mount a suitable crystal on a diffractometer, and collect X-ray diffraction data.[3]

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The structure is then refined to achieve the best fit with the experimental data.[7]

  • Analysis:

    • The key parameters for tautomer identification are the C-O and C=O bond lengths. A C=O double bond is significantly shorter (~1.2 Å) than a C-O single bond (~1.36 Å). The positions of hydrogen atoms, if they can be resolved, will definitively distinguish between keto (=O) and enol (-OH) forms.

Computational Chemistry

Computational methods are essential for predicting the relative stabilities of tautomers.

  • Protocol:

    • Structure Building: Construct the 3D structures of all possible tautomers of this compound using molecular modeling software.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of each tautomer to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a robust basis set (e.g., 6-311++G(d,p)).[1][8]

    • Solvent Effects: To model the system in solution, incorporate a polarizable continuum model (PCM).[2]

    • Analysis: Compare the total electronic energies (ΔE) or Gibbs free energies (ΔG) of the optimized structures to determine their relative stabilities.[9]

Factors Influencing the Tautomeric Equilibrium

  • Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar solvents tend to stabilize the more polar keto tautomer (4-hydroxy-2(1H)-quinolinone).[1]

  • Substitution: The nature and position of substituents on the quinoline ring play a crucial role. While the 6-methyl group is not expected to dramatically shift the equilibrium from the highly stable 4-hydroxy-2(1H)-quinolinone form, substituents capable of forming strong intramolecular hydrogen bonds can, in some cases, favor the enol form.[1]

Conclusion

The tautomerism of this compound is definitively shifted towards the 6-Methyl-4-hydroxy-2(1H)-quinolinone form in both solid and solution phases. This preference is driven by the thermodynamic stability of the cyclic amide structure. This understanding is supported by a wealth of data from X-ray crystallography, NMR and IR spectroscopy, and quantum chemical calculations on the parent compound and closely related analogs. For professionals in drug development, a thorough understanding of this equilibrium is paramount, as the predominant tautomer presents a specific three-dimensional structure and a unique set of hydrogen bond donors and acceptors for interaction with biological targets.

References

6-Methyl-2,4-dihydroxyquinoline: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2,4-dihydroxyquinoline, a member of the quinolone class of heterocyclic compounds, has garnered scientific interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anticancer, antioxidant, and antimicrobial properties. Drawing from studies on closely related quinolone derivatives, this document elucidates the key signaling pathways, presents available quantitative data, and details relevant experimental protocols to support further research and drug development endeavors. The primary hypothesized mechanism of anticancer action involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. While direct evidence for other mechanisms in the 6-methyl derivative is still emerging, this guide also explores potential roles in inducing apoptosis, causing cell cycle arrest, and modulating oxidative stress pathways, providing a foundational resource for the scientific community.

Introduction

Quinoline and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 2,4-dihydroxyquinoline scaffold, in particular, serves as a privileged structure in medicinal chemistry. The addition of a methyl group at the 6-position is believed to modulate the compound's physicochemical properties, potentially enhancing its biological efficacy and target specificity. This guide synthesizes the available scientific literature to present a detailed account of the mechanism of action of this compound and its close analogs.

Anticancer Activity: Inhibition of the PI3K/AKT Signaling Pathway

The most specific evidence for the anticancer mechanism of action of compounds structurally related to this compound points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been shown to exhibit inhibitory activity against human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines.[1] Molecular modeling and gene expression analysis from these studies indicate that these compounds can significantly affect the expression of key proteins in the PI3K/AKT pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound derivatives on the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates CellSurvival Cell Survival, Proliferation, Growth AKT->CellSurvival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits MDMQ This compound Derivative MDMQ->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Quantitative Data

The following table summarizes the inhibitory activity of synthesized N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against cancer cell lines.

CompoundCell LineIC50 (µM)
Compound 8 Caco-298[1]
HCT-116337[1]
Compound 16 Caco-213[1]
HCT-116240.2[1]

Note: The data presented is for derivatives of this compound and not the parent compound itself.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activity of quinolone derivatives.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Other Potential Mechanisms of Action

While the inhibition of the PI3K/AKT pathway is a promising lead, research on the broader class of quinolones suggests other potential mechanisms that may contribute to the biological activity of this compound.

Induction of Apoptosis and Cell Cycle Arrest

Several quinolone derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] This is often a downstream effect of the inhibition of critical signaling pathways like PI3K/AKT. The induction of apoptosis can be confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases. Cell cycle arrest, often at the G2/M phase, can be analyzed using flow cytometry.

Antioxidant Activity

The dihydroxyquinoline scaffold is known to possess antioxidant properties. This activity is attributed to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals. Some studies on related compounds suggest a potential role in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

Antimicrobial Activity

Quinolones are a well-known class of antibiotics. While the most prominent members are the fluoroquinolones, which primarily target bacterial DNA gyrase and topoisomerase IV, other quinolone derivatives have also demonstrated antimicrobial activity against a range of bacteria and fungi.[3][4] The exact antimicrobial mechanism of this compound is not well-defined but may involve the disruption of microbial cellular processes.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for investigating the mechanism of action of this compound.

workflow start Start: Synthesize and Purify This compound screen Initial Biological Screening (Anticancer, Antimicrobial, Antioxidant) start->screen anticancer Anticancer Activity Detected screen->anticancer Yes antimicrobial Antimicrobial Activity Detected screen->antimicrobial Yes antioxidant Antioxidant Activity Detected screen->antioxidant Yes cytotoxicity Determine IC50 (MTT Assay) anticancer->cytotoxicity mic Determine MIC/MBC antimicrobial->mic dpph Free Radical Scavenging (DPPH/ABTS Assay) antioxidant->dpph apoptosis Apoptosis Assays (Annexin V, Caspase Activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle pathway Signaling Pathway Analysis (Western Blot for PI3K/AKT) apoptosis->pathway cell_cycle->pathway end Elucidate Mechanism of Action pathway->end target_id Identify Microbial Target (e.g., DNA Gyrase Assay) mic->target_id target_id->end nrf2 Nrf2 Pathway Activation (Reporter Gene Assay, Western Blot) dpph->nrf2 nrf2->end

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Current evidence, primarily from closely related analogs, points to the inhibition of the PI3K/AKT signaling pathway as a key mechanism for its anticancer activity. Further research is warranted to definitively establish the multifaceted mechanism of action of this specific compound, including its potential antioxidant and antimicrobial effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-dihydroxyquinoline is an organic compound and a derivative of quinoline.[1] Its structure is characterized by a quinoline core with two hydroxyl groups at positions 2 and 4, and a methyl group at position 6.[1] This compound, and the broader class of 2,4-dihydroxyquinolines, has garnered significant attention in medicinal chemistry due to a wide range of biological activities.[2][3][4] These molecules exist in a tautomeric equilibrium with their 4-hydroxy-2(1H)-quinolone form.[2][5] The versatile scaffold of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and a subject of interest for developing new therapeutic agents.[1][3]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference
IUPAC Name 4-hydroxy-6-methyl-1H-quinolin-2-one[1]
CAS Number 1677-44-7[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)NC(=CC2=O)O[1]
InChI InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)[1]
InChI Key OXSZQTDCCMODLE-UHFFFAOYSA-N[1]
¹H-NMR (DMSO-d₆, 400MHz) δ 2.40 (s, 3H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 7.41-7.49 (m, 2H), 7.84 (dd, J = 5.9, 7.3Hz, 1H), 7.87 (s, 1H), 11.7 (brs, 1H)[6]
Mass Spectrum (FD-MS, m/z) 159 (M+)[6]

Synthesis of this compound

The synthesis of the 2,4-dihydroxyquinoline core can be achieved through several established methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[2]

Common Synthetic Routes:
  • Conrad-Limpach Synthesis: This classical method involves the condensation of an aniline (in this case, p-toluidine) with a β-ketoester, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[2][7]

  • Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[2]

  • Pfitzinger Reaction: This method involves the reaction of isatins with malonic acid derivatives in the presence of a base.[1]

  • Cyclization Reactions with Polyphosphoric Acid: Aniline derivatives can be cyclized with malonate esters using polyphosphoric acid as a dehydrating agent.[1][8]

  • Multicomponent Reactions: Some modern approaches utilize one-pot reactions with multiple starting materials, sometimes employing natural catalysts.[1]

Experimental Protocol: Conrad-Limpach Synthesis (Adapted for this compound)

This protocol is a representative example for the synthesis of a 4-hydroxyquinoline derivative.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of p-toluidine with one equivalent of a suitable β-ketoester (e.g., diethyl malonate).

  • The reaction can be carried out without a solvent or in a non-polar solvent.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • Once the condensation is complete, the resulting enamine intermediate is transferred to a high-boiling inert solvent, such as mineral oil or diphenyl ether.

  • Heat the mixture to a high temperature (approximately 250 °C) to induce cyclization.[2]

  • Continue heating for a specified period until the reaction is complete, as determined by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[5]

Synthesis_Workflow p_toluidine p-Toluidine condensation Condensation p_toluidine->condensation beta_ketoester β-Ketoester beta_ketoester->condensation enamine Enamine Intermediate condensation->enamine cyclization Thermal Cyclization (~250°C) enamine->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product 6-Methyl-2,4- dihydroxyquinoline purification->final_product

A generalized workflow for the Conrad-Limpach synthesis.

Biological Activities

Derivatives of 2,4-dihydroxyquinoline have demonstrated a broad spectrum of biological activities.[2][4]

Biological ActivityDescriptionReferences
Antimicrobial Studies have indicated potential activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[1]
Anticancer Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanisms can involve inducing apoptosis and arresting the cell cycle.[1][3][4]
Antioxidant The compound may exhibit free-radical scavenging properties, potentially offering protection against oxidative stress.[1]
Anti-inflammatory Dihydroquinoline derivatives have shown anti-inflammatory properties.[9][10]
Enzyme Inhibition The 2,4-dihydroxyquinoline scaffold has been identified as a potential inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH) and DNA methyltransferases (DNMTs).[4]

Mechanism of Action and Signaling Pathways

The biological effects of 2,4-dihydroxyquinoline derivatives are often attributed to their interaction with key cellular signaling pathways.

  • Anticancer Effects: The anticancer activity may be mediated through the modulation of pathways that control cell proliferation and apoptosis.[3]

  • Antioxidant and Anti-inflammatory Effects: Dihydroquinoline derivatives have been shown to reduce oxidative stress.[9][11] This could be linked to the activation of the Keap1-Nrf2 antioxidant response pathway.[5] Additionally, they may reduce the levels of pro-inflammatory cytokines and NF-κB mRNA.[10]

  • Metal Chelation: The arrangement of the hydroxyl and keto groups provides potential binding sites for metal ions. By sequestering these ions, the compound can prevent their participation in redox cycling that generates oxidative stress, which is relevant in neuroprotection.[5]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Quinoline 6-Methyl-2,4- dihydroxyquinoline Quinoline->IKK inhibits? Quinoline->NFkB_n inhibits? DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Potential inhibition of the NF-κB signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 ubiquitination & degradation of Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Quinoline 6-Methyl-2,4- dihydroxyquinoline Quinoline->Keap1 inactivates OxidativeStress Oxidative Stress OxidativeStress->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Gene Expression ARE->Genes

Proposed activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Conclusion

This compound, as part of the broader 2,4-dihydroxyquinoline class, is a versatile heterocyclic compound with significant potential in drug discovery. Its accessible synthesis and diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make it an attractive scaffold for further development.[1][2][3] The ability of these compounds to modulate key cellular signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways, highlights their potential for targeted therapeutic applications.[4][5][10] Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Synthesis of 6-Methyl-2,4-dihydroxyquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 6-Methyl-2,4-dihydroxyquinoline, a valuable heterocyclic compound with applications as a pharmaceutical intermediate and a subject of interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development.

This compound, also known as 6-methyl-4-hydroxy-2(1H)-quinolone, exists in tautomeric equilibrium. Its synthesis is most effectively achieved through a thermal cyclocondensation reaction, a variant of the classic Conrad-Limpach synthesis, which involves the reaction of an aniline with a malonic ester.

Reaction Principle

The synthesis involves a two-step process. The first step is the condensation of p-toluidine with diethyl malonate to form an intermediate, diethyl (p-tolylamino)malonate. The second step is a high-temperature intramolecular cyclization (thermal condensation) of this intermediate to yield this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of 4-hydroxy-2-quinolones.

Materials and Equipment:

  • p-Toluidine

  • Diethyl malonate

  • High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

  • Ethanol

  • Petroleum ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Distillation apparatus

  • Büchner funnel and flask

  • Standard laboratory glassware

Step 1: Synthesis of Diethyl (p-tolylamino)malonate (Intermediate)

  • In a round-bottom flask, combine one molar equivalent of p-toluidine with two molar equivalents of diethyl malonate.

  • Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess diethyl malonate and ethanol formed during the reaction by vacuum distillation. The resulting crude product is diethyl (p-tolylamino)malonate, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • In a large round-bottom flask equipped with a reflux condenser, place a high-boiling point inert solvent (e.g., Dowtherm A). Heat the solvent to approximately 250 °C.

  • Slowly add the crude diethyl (p-tolylamino)malonate from Step 1 to the hot solvent with vigorous stirring. Ethanol will distill off during the addition.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add petroleum ether to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by filtration using a Büchner funnel and wash thoroughly with petroleum ether to remove the high-boiling solvent.

Purification:

  • Dissolve the crude product in a dilute aqueous sodium hydroxide solution.

  • Treat the solution with activated charcoal to decolorize it, if necessary, and then filter.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

  • Collect the purified product by filtration, wash with water until the washings are neutral, and dry in an oven.

Data Presentation

ParameterValueReference
Molecular Formula C₁₀H₉NO₂[1]
Appearance SolidGeneral Observation
Purity >95% (typical after purification)Inferred

Note: Specific yield and melting point data were not available in the consulted literature for this exact protocol. Yields for Conrad-Limpach reactions can vary but are often moderate to good.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification p_toluidine p-Toluidine condensation Reflux (2-3 hours) p_toluidine->condensation diethyl_malonate Diethyl Malonate diethyl_malonate->condensation intermediate Crude Diethyl (p-tolylamino)malonate condensation->intermediate cyclization Thermal Cyclization (~250 °C in Dowtherm A) intermediate->cyclization crude_product Crude 6-Methyl-2,4- dihydroxyquinoline cyclization->crude_product purification Purification (Base-Acid Treatment) crude_product->purification final_product Purified 6-Methyl-2,4- dihydroxyquinoline purification->final_product

Caption: Workflow for the synthesis of this compound.

Mechanism Overview: Conrad-Limpach Synthesis

The underlying mechanism involves the formation of an enamine from the aniline and the malonic ester, followed by a thermally induced electrocyclic ring closure and subsequent tautomerization to yield the stable 4-hydroxy-2-quinolone structure.

Conrad_Limpach_Mechanism Reactants p-Toluidine + Diethyl Malonate Condensation Condensation (-H₂O) Reactants->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Electrocyclic Ring Closure (~250 °C) Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Elimination Elimination (-EtOH) Cyclized_Intermediate->Elimination Product 6-Methyl-4-hydroxy- 2(1H)-quinolone Elimination->Product

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Safety Precautions

  • This synthesis involves high temperatures and requires appropriate safety measures, including the use of a fume hood and personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • p-Toluidine is toxic and should be handled with care.

  • High-boiling solvents like Dowtherm A can cause severe burns. Handle with extreme caution at elevated temperatures.

  • Work in a well-ventilated area.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols: Synthesis of 6-Methyl-2,4-dihydroxyquinoline via a Pfitzinger-based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,4-dihydroxyquinoline moiety, in particular, is a key structural feature in various bioactive compounds. While several methods exist for the synthesis of this core structure, this document focuses on a multi-step synthetic pathway for 6-Methyl-2,4-dihydroxyquinoline that commences with the Pfitzinger reaction.

The classical Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound in the presence of a strong base.[1][2] A direct one-pot Pfitzinger synthesis of this compound is not the standard application of this reaction. Therefore, a multi-step approach is proposed, beginning with a Pfitzinger-type reaction to construct the quinoline core, followed by subsequent chemical transformations.

As a more direct and established alternative, the Conrad-Limpach synthesis provides a more conventional route to 4-hydroxyquinolones and will also be briefly discussed.[1][3]

Proposed Pfitzinger-based Synthetic Pathway

The proposed synthesis of this compound involves a three-step process starting from 5-methylisatin. This pathway leverages a modified Pfitzinger reaction to install the 2-hydroxy group, followed by decarboxylation and hydroxylation at the C4 position.

Pfitzinger-based Synthesis of this compound cluster_0 Step 1: Modified Pfitzinger Reaction cluster_1 Step 2: Decarboxylation cluster_2 Step 3: C4-Hydroxylation 5-Methylisatin 5-Methylisatin Reaction1 Base (e.g., KOH) Ethanol/Water 5-Methylisatin->Reaction1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction1 6-Methyl-2-hydroxyquinoline-4-carboxylic acid 6-Methyl-2-hydroxyquinoline-4-carboxylic acid Reaction1->6-Methyl-2-hydroxyquinoline-4-carboxylic acid 6-Methyl-2-hydroxyquinoline 6-Methyl-2-hydroxyquinoline (6-Methyl-2(1H)-quinolone) Reaction2 Heat (e.g., in Diphenyl ether) 6-Methyl-2-hydroxyquinoline-4-carboxylic acid_step2->Reaction2 Reaction2->6-Methyl-2-hydroxyquinoline This compound This compound Reaction3 Oxidizing Agent 6-Methyl-2-hydroxyquinoline_step3->Reaction3 Reaction3->this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-hydroxyquinoline-4-carboxylic acid (via Modified Pfitzinger Reaction)

This protocol is adapted from the Halberkann variant of the Pfitzinger reaction which yields 2-hydroxy-quinoline-4-carboxylic acids.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methylisatin161.161.61 g0.01
Ethyl acetoacetate130.141.43 mL0.011
Potassium Hydroxide (KOH)56.112.24 g0.04
Ethanol (95%)-20 mL-
Water-5 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-methylisatin to the basic solution and stir at room temperature for 30 minutes. The color of the solution should change, indicating the opening of the isatin ring.

  • Slowly add ethyl acetoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitate of 6-Methyl-2-hydroxyquinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol or acetic acid to afford the purified product.

Expected Yield: 60-70%

Protocol 2: Synthesis of 6-Methyl-2-hydroxyquinoline (Decarboxylation)

This protocol is a general procedure for the decarboxylation of quinoline-4-carboxylic acids.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-2-hydroxyquinoline-4-carboxylic acid203.192.03 g0.01
Diphenyl ether170.2120 mL-

Procedure:

  • In a 50 mL three-necked flask equipped with a thermometer and a condenser, add 6-Methyl-2-hydroxyquinoline-4-carboxylic acid to diphenyl ether.

  • Heat the mixture to 240-250 °C with stirring. The evolution of carbon dioxide should be observed.

  • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-Methyl-2-hydroxyquinoline.

Expected Yield: 75-85%

Protocol 3: Synthesis of this compound (C4-Hydroxylation)

This step is a conceptual protocol as direct C4-hydroxylation of a 2-quinolone can be challenging. An alternative, more established route to the target molecule is the Conrad-Limpach synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-2-hydroxyquinoline159.181.59 g0.01
Oxidizing Agent (e.g., m-CPBA)172.57--
Suitable Solvent (e.g., Chloroform)---

Procedure:

  • Dissolve 6-Methyl-2-hydroxyquinoline in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain this compound.

Expected Yield: Variable, optimization required.

Alternative Synthetic Route: Conrad-Limpach Synthesis

A more direct and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][3] For the target molecule, this would involve the condensation of p-toluidine with a malonic ester derivative, followed by thermal cyclization.

Conrad-Limpach Synthesis p-Toluidine p-Toluidine Reaction_Condensation Condensation p-Toluidine->Reaction_Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction_Condensation Intermediate Enamine Intermediate Reaction_Cyclization Thermal Cyclization Intermediate->Reaction_Cyclization High Temperature (e.g., Dowtherm A) This compound This compound Reaction_Condensation->Intermediate Reaction_Cyclization->this compound

References

Application Notes and Protocols for Conrad-Limpach Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach synthesis, first reported in 1887, is a classical and widely utilized method for the preparation of 4-hydroxyquinoline derivatives.[1] This reaction involves the condensation of anilines with β-ketoesters. The versatility of this synthesis allows for the introduction of a wide range of substituents on both the aniline and β-ketoester components, making it a valuable tool in medicinal chemistry and drug discovery. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful synthesis of quinoline derivatives via the Conrad-Limpach reaction.

Reaction Mechanism and Principles

The Conrad-Limpach synthesis is a two-step process:

  • Formation of a Schiff Base/Enamine Intermediate: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is followed by dehydration to form a Schiff base, which is in tautomeric equilibrium with the more stable enamine intermediate (an alkyl β-arylaminocrotonate). This initial condensation is typically carried out at a lower temperature.[1][2]

  • Thermal Cyclization: The second step involves the thermal cyclization of the enamine intermediate at high temperatures (typically around 250 °C).[1][3] This intramolecular condensation results in the formation of the 4-hydroxyquinoline ring system with the elimination of an alcohol. The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly improve the yield of the cyclization step.[1]

It is important to note the regioselectivity of the initial reaction. Under kinetic control (lower temperatures), the aniline attacks the more reactive keto group, leading to the 4-hydroxyquinoline product (Conrad-Limpach product). However, under thermodynamic control (higher temperatures, around 140 °C), the aniline can attack the ester group, leading to a β-keto anilide intermediate, which upon cyclization yields the isomeric 2-hydroxyquinoline (Knorr product).[1]

Applications in Drug Development

Quinolone derivatives are a cornerstone in pharmaceutical development. The structural motif is found in a wide array of approved drugs and clinical candidates. Notable examples include:

  • Antimalarials: Chloroquine, mefloquine, and amodiaquine.

  • Antibacterials: Fluoroquinolones such as ciprofloxacin and levofloxacin.

  • Anticancer Agents: Camptothecin and its analogs, topotecan and irinotecan.

  • Anti-inflammatory Agents: Certain derivatives have shown promise in the treatment of arthritis.[1]

  • HIV-1 Integrase Inhibitors: Some quinoline derivatives have been studied for their potential in treating HIV.[1]

The Conrad-Limpach synthesis provides a direct and efficient route to 4-hydroxyquinolines, which are key intermediates in the synthesis of these more complex and biologically active molecules.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Conrad-Limpach synthesis of various 4-hydroxyquinoline derivatives, highlighting the impact of different reactants and reaction conditions on yield.

EntryAniline Derivativeβ-Ketoester/EquivalentSolventTemperature (°C)TimeYield (%)Reference
1AnilineEthyl acetoacetateDowtherm AReflux10-15 minHigh[4]
24-NitroanilineEthyl 3-ethoxybut-2-enoateEthyl benzoateReflux1 h~50[5]
34-NitroanilineEthyl 3-ethoxybut-2-enoateIso-butyl benzoateReflux35 min~65[5]
44-NitroanilineEthyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenolReflux35 min65[5]
54-NitroanilineEthyl 3-ethoxybut-2-enoate1,2,4-TrichlorobenzeneReflux1 h~65[5]
6AnilineDiethyl malonatep-Toluenesulfonic acid (catalyst)320 W (microwave)3-5 minHigh[6]
7Substituted AnilinesEthyl acetoacetatep-Toluenesulfonic acid (catalyst)320 W (microwave)Varies85-92

Experimental Protocols

Protocol 1: General Two-Step Synthesis of 4-Hydroxyquinolines

This protocol describes a general procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be performed neat or in a suitable solvent like ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 2 drops of concentrated H₂SO₄).[5]

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete (typically after several hours), the solvent (if used) can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude enamine intermediate from Step 1, add a high-boiling point, inert solvent such as diphenyl ether, Dowtherm A, or mineral oil.[1][4]

  • Heat the mixture with vigorous stirring to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Maintain this temperature for the time required for the cyclization to complete (typically 15-60 minutes), as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling point solvent.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or by treatment with activated charcoal in boiling water.[4]

Protocol 2: Microwave-Assisted Synthesis of 4-Methyl-2-hydroxyquinolines

This protocol describes a rapid, solvent-free synthesis of 4-methyl-2-hydroxyquinolines using microwave irradiation.

  • In a 100 mL beaker, thoroughly mix the respective aniline (0.01 mol), ethyl acetoacetate (0.01 mol), and p-toluenesulfonic acid (120 mg).

  • Irradiate the mixture in a microwave oven at a power of 320 W.

  • Monitor the progress of the reaction every 30 seconds by TLC.

  • Upon completion of the reaction, add 10 mL of petroleum ether (60-80 °C).

  • Collect the product by suction filtration and purify by recrystallization from a DMF-water mixture.

Visualizations

Reaction Mechanism

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate + BetaKetoester β-Ketoester BetaKetoester->Tetrahedral_Intermediate Schiff_Base Schiff Base Tetrahedral_Intermediate->Schiff_Base - H₂O Enamine Enamine Intermediate Schiff_Base->Enamine Tautomerization Enamine2 Enamine Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine2->Cyclized_Intermediate Heat (~250 °C) Electrocyclic Ring Closing Hydroxyquinoline_enol 4-Hydroxyquinoline (Enol form) Cyclized_Intermediate->Hydroxyquinoline_enol - ROH Quinolone_keto 4-Quinolone (Keto form) Hydroxyquinoline_enol->Quinolone_keto Tautomerization

Caption: Conrad-Limpach synthesis mechanism.

Experimental Workflow

Experimental_Workflow start Start reactants Mix Aniline and β-Ketoester (optional: solvent, catalyst) start->reactants enamine_formation Stir at Room Temperature (Monitor by TLC) reactants->enamine_formation solvent_removal Remove Solvent (if applicable) enamine_formation->solvent_removal cyclization Add High-Boiling Solvent Heat to ~250 °C (Monitor by TLC) solvent_removal->cyclization precipitation Cool to Room Temperature Precipitate Product cyclization->precipitation filtration Filter and Wash with Non-Polar Solvent precipitation->filtration purification Recrystallize Product filtration->purification end End purification->end

References

Application Notes and Protocols for the Purification of 6-Methyl-2,4-dihydroxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-dihydroxyquinoline is a quinoline derivative of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities.

These application notes provide a detailed protocol for the purification of this compound via recrystallization. The procedure includes a solvent screening phase to identify an optimal solvent system, followed by a step-by-step recrystallization workflow. Expected outcomes for purity and yield are provided based on data from structurally related compounds.

Quantitative Data Summary

Successful recrystallization significantly enhances the purity of the target compound. While specific quantitative data for the recrystallization of this compound is not extensively published, the following table provides a template for recording experimental results and includes expected values based on the purification of similar quinoline derivatives, such as 8-hydroxyquinoline, which can achieve purities greater than 99% with high recovery rates.

Table 1: Expected Purity and Yield from Recrystallization

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity (by HPLC/NMR) 85-95%>99%
Yield N/A80-95%
Appearance Off-white to light brown powderWhite to pale yellow crystalline solid
Melting Point Broad rangeSharp, defined range

Table 2: Solvent Screening for Recrystallization of this compound

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingRemarks
Ethanol Sparingly solubleReadily solubleGoodA promising solvent for quinolone derivatives.[1]
Methanol Sparingly solubleReadily solubleGoodEffective for similar compounds like 8-hydroxyquinoline.[2]
Methanol/Water Sparingly solubleReadily solubleGoodA common solvent mixture for polar compounds.
Acetone/Water Sparingly solubleReadily solubleGoodAnother viable mixed-solvent system.
Ethyl Acetate Moderately solubleReadily solubleMay require anti-solventCan be effective, but may require optimization.
Water Insoluble/Slightly solubleSparingly solublePotential for polar impuritiesGenerally, quinoline derivatives have low water solubility.[3]

Experimental Protocols

The following protocols outline the necessary steps for selecting a suitable recrystallization solvent and performing the purification of this compound.

Protocol for Solvent Screening

Objective: To identify the most effective solvent or solvent mixture for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of potential solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone)

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a small volume (approx. 0.5 mL) of a different solvent.

  • Agitate the tubes at room temperature to assess solubility. Note any solvents in which the compound is readily soluble at room temperature, as these are unsuitable for single-solvent recrystallization.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture while agitating until the solvent boils.

  • Add small increments of the hot solvent until the solid completely dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of pure-looking crystals is the most suitable.

Protocol for Recrystallization

Objective: To purify crude this compound using the optimal solvent identified in the screening protocol.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_analysis Analysis start Crude this compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Optimal Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter crystallize Cool Slowly to Induce Crystallization hot_filter->crystallize isolate Isolate Crystals by Vacuum Filtration crystallize->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry purity_check Purity Analysis (HPLC, NMR, MP) dry->purity_check end Pure this compound purity_check->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 6-Methyl-2,4-dihydroxyquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Methyl-2,4-dihydroxyquinoline using column chromatography. The following procedures are based on established methods for analogous quinoline derivatives and provide a robust framework for achieving high purity of the target compound.

Introduction

This compound is a derivative of 2,4-dihydroxyquinoline, a scaffold with known biological activities. Accurate purification of this compound is crucial for reliable downstream applications in research and drug development, including biological screening, structural analysis, and formulation. Column chromatography is a widely used and effective technique for the purification of organic compounds based on their differential adsorption to a stationary phase. This protocol outlines the use of silica gel chromatography for the effective separation of this compound from reaction byproducts and other impurities.

Data Presentation

Effective tracking and comparison of purification runs are essential. The following tables should be used to record quantitative data from each purification experiment.

Table 1: Chromatographic Conditions and Elution Profile

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions (ID x L) e.g., 2 cm x 30 cm
Sample Load (mg) e.g., 500 mg
Elution Solvent System Gradient: Hexane to Ethyl Acetate
Fraction Volume (mL) e.g., 10 mL
Elution Volume of Pure Compound (mL) Record the range, e.g., 150-250 mL
TLC Mobile Phase e.g., Ethyl Acetate:Hexane (1:1)
TLC Rf of Pure Compound Record the Rf value

Table 2: Yield and Purity Analysis

ParameterValue
Crude Sample Weight (mg)
Purified Sample Weight (mg)
Yield (%)
Purity before Chromatography (%) e.g., by HPLC or NMR
Purity after Chromatography (%) e.g., by HPLC or NMR
Melting Point (°C)

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column with stopcock

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Cotton or glass wool

Protocol for Column Chromatography
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.

    • For improved resolution, perform a dry loading:

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

      • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

      • Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin the elution with a non-polar solvent system, such as 100% hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and then pure ethyl acetate).[1] This gradient elution will help to separate compounds with different polarities.

  • Fraction Collection:

    • Collect the eluent in small fractions (e.g., 10-20 mL) in test tubes or small flasks.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate at the correct Rf value).

  • Isolation of the Purified Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified solid this compound.

    • Determine the weight of the purified compound and calculate the yield.

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process for this compound.

experimental_workflow prep Column Preparation (Silica Gel Slurry) load Sample Loading (Dry Loading Recommended) prep->load elute Gradient Elution (Hexane -> Ethyl Acetate) load->elute collect Fraction Collection elute->collect monitor TLC Monitoring collect->monitor pool Pool Pure Fractions monitor->pool Identify pure fractions isolate Solvent Evaporation (Rotary Evaporator) pool->isolate product Purified 6-Methyl-2,4- dihydroxyquinoline isolate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Derivatization of 6-Methyl-2,4-dihydroxyquinoline for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The 6-methyl-2,4-dihydroxyquinoline core, which exists in tautomeric equilibrium with 6-methyl-4-hydroxy-2(1H)-quinolone, is a privileged scaffold in medicinal chemistry. Its versatile structure allows for targeted derivatization at multiple positions, leading to the development of novel therapeutic agents with enhanced and diverse biological activities. These application notes provide an overview of synthetic strategies and detailed protocols for evaluating derivatives with enhanced anticancer and antimicrobial properties.

Application Note 1: Anticancer Activity

Derivatization of the 6-methyl-4-hydroxy-2-quinolone scaffold has yielded potent anticancer agents. Modifications at the C3 position, in particular, have been shown to produce compounds with significant cytotoxicity against various human cancer cell lines. Two promising derivatization strategies are the synthesis of C3-carboxamides and the formation of thiosemicarbazones from a C3-carbaldehyde intermediate.

Experimental Workflow: Synthesis to Bioactivity

The general process for developing and evaluating novel derivatives follows a structured workflow from chemical synthesis to biological screening.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action start This compound Core deriv Derivatization Reaction (e.g., Carboxamide Synthesis) start->deriv purify Purification (Crystallization / Chromatography) deriv->purify char Structural Characterization (NMR, HRMS) purify->char stock Prepare Stock Solutions (in DMSO) char->stock assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) stock->assay ic50 Calculate IC50 Values assay->ic50 pathway Signaling Pathway Analysis ic50->pathway docking Molecular Docking pathway->docking

Caption: General workflow from synthesis to mechanism of action studies.
Data Presentation: Anticancer Activity

The cytotoxic activities of two distinct classes of derivatives are summarized below.

Table 1: Cytotoxicity of N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives

Compound ID R Group (Substitution on N-Phenyl Ring) IC50 vs. Caco-2 (µM)[1] IC50 vs. HCT-116 (µM)[1]
8 4-OCH₃ 98 337
16 4-F 13 240.2

| Control | LY-294002 | Not Reported | Not Reported |

Table 2: Cytotoxicity of Cu(II) Complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazone Derivatives

Compound ID Derivative IC50 vs. A549 (µM) IC50 vs. HeLa (µM)
1 Cu(II) complex of H₂L1 (-NH₂) > 50 > 50
2 Cu(II) complex of H₂L2 (-NHMe) 3.8 ± 0.4 2.9 ± 0.3
3 Cu(II) complex of H₂L3 (-NHEt) 3.5 ± 0.2 3.1 ± 0.1
Control Cisplatin 8.1 ± 1.0 12.0 ± 1.1

Data for Table 2 sourced from Valerii, P., et al. (2020).[2]

Mechanism of Action: PI3K/AKT Pathway Inhibition

Select derivatives have been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[1] Inhibition of this pathway by the quinolone derivatives can lead to the downstream deactivation of survival signals and promote apoptosis in cancer cells.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates BAD BAD AKT->BAD Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes Inhibitor Quinolone Derivative (e.g., Compound 16) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a quinolone derivative.
Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Analogue of Compound 16) This protocol is adapted from the general procedure described by Naglaa et al. (2020).[1]

  • Preparation of Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate:

    • To a solution of sodium ethoxide in dimethyl sulfoxide (DMSO), add 5-methylisatoic anhydride and diethyl malonate.

    • Heat the mixture at 130-140°C for 72 hours.

    • After cooling, acidify the reaction mixture with 0.3M HCl to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain the ethyl ester intermediate.

  • Synthesis of the Carboxamide:

    • In a sealed vessel, combine the ethyl ester intermediate (1 equivalent) and 4-fluoroaniline (1.2 equivalents) in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).

    • Heat the reaction mixture at 150°C for 48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold ethanol, and purify by recrystallization to yield the final compound.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., Caco-2, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinolone derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, concentration ≤ 0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application Note 2: Antibacterial Activity

The 4-hydroxy-2-quinolone scaffold is a known pharmacophore for antibacterial agents. Derivatization of this core, including the introduction of N-quinazolinone-3-carboxamide moieties, has led to the discovery of potent inhibitors of bacterial DNA gyrase subunit B (GyrB), a key enzyme for bacterial replication. These compounds show promise against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity of this class of derivatives stems from their ability to bind to and inhibit the ATPase activity of the DNA gyrase B subunit (GyrB). This inhibition prevents the supercoiling of bacterial DNA, which is essential for replication and transcription, ultimately leading to bacterial cell death.

Gyrase_Inhibition GyrB DNA Gyrase B (GyrB) Subunit ADP ADP + Pi GyrB->ADP DNA_supercoiled Supercoiled DNA GyrB->DNA_supercoiled Catalyzes Replication DNA Replication & Transcription Blocked GyrB->Replication Leads to ATP ATP ATP->GyrB DNA_relaxed Relaxed DNA DNA_relaxed->DNA_supercoiled Inhibitor Quinolone Derivative Inhibitor->GyrB Binds & Inhibits ATPase Activity

Caption: Inhibition of bacterial DNA Gyrase B by a quinolone derivative.
Data Presentation: Antibacterial Activity

The minimum inhibitory concentrations (MICs) for a lead N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide compound are presented below. A 6-methyl-quinolone analog (f3) was also synthesized in the same study, demonstrating the applicability of the synthetic route to the target scaffold.[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Compound f1 Against S. aureus Strains

Bacterial Strain Description MIC (µg/mL)[1]
ATCC 29213 Methicillin-Susceptible S. aureus (MSSA) 4
ATCC 33591 Methicillin-Resistant S. aureus (MRSA) 4
ATCC 43300 Methicillin-Resistant S. aureus (MRSA) 8
ATCC 700699 Vancomycin-Intermediate S. aureus (VISA) 4

| Control | Vancomycin | 0.5 - 4 |

Experimental Protocol

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Culture bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL for inoculation.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only for sterility check).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives have long been a cornerstone in the development of antimicrobial agents, with their mechanism of action often targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3][4][5] This document provides detailed protocols for evaluating the antimicrobial efficacy of a specific derivative, 6-Methyl-2,4-dihydroxyquinoline. The following sections outline the methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), crucial parameters for assessing its potential as a novel antimicrobial compound. These protocols are based on internationally recognized standards for antimicrobial susceptibility testing.[6][7][8][9][10][11]

Data Presentation

The antimicrobial activity of this compound can be quantified by determining its MIC and MBC values against a panel of pathogenic bacteria. The results can be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli25922321284Bactericidal
Pseudomonas aeruginosa2785364>256>4Bacteriostatic
Enterococcus faecalis2921216644Bactericidal

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12][13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9][10][11][14][15][16]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent has no antimicrobial activity at the final concentration used in the assay.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[11]

    • Dilute this standardized suspension in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no drug).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13][17][18][19]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., ≤ 0.1% survival).[12][17]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 6-Methyl-2,4- dihydroxyquinoline Stock C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (16-20h) D->E F Read MIC Value (No visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G Proceed if growth inhibition is observed H Incubate (18-24h) G->H I Read MBC Value (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

Quinolone antibiotics typically function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_cell Bacterial Cell A This compound (enters cell) B DNA Gyrase / Topoisomerase IV A->B D Supercoiled DNA B->D Normal Function F Inhibition of DNA Ligation B->F Target Inhibition C Relaxed DNA C->B Normal Function E DNA Replication & Transcription D->E G Accumulation of Double-Strand DNA Breaks F->G H Cell Death G->H

Caption: Proposed mechanism of quinolone action.

References

Application Notes: Anticancer Screening of 6-Methyl-2,4-dihydroxyquinoline using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-2,4-dihydroxyquinoline is an organic compound belonging to the quinoline family. Derivatives of quinoline have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Preliminary studies suggest that quinoline compounds may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms such as inducing apoptosis (programmed cell death) and regulating the cell cycle.[1][2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity, making it an excellent tool for primary screening of potential anticancer compounds.[5][6] The assay's principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7] This reduction is carried out by mitochondrial dehydrogenase enzymes, primarily succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7][8] Therefore, a reduction in color intensity after treatment with a compound indicates decreased cell viability and potential cytotoxic activity.

These application notes provide a detailed protocol for screening the anticancer activity of this compound using the MTT assay on adherent cancer cell lines.

Experimental Protocols

This protocol is optimized for a 96-well plate format with adherent cancer cells.

1. Materials and Reagents

  • Cell Lines: Appropriate human cancer cell line(s) (e.g., MCF-7, HCT116, A549).

  • Compound: this compound.

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Trypsin-EDTA: 0.25% solution.

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader (ELISA reader) with filters for absorbance measurement between 550 and 600 nm.

    • Multichannel pipette.

    • Inverted microscope.

2. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5]

    • Vortex or sonicate until fully dissolved.[5]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution (e.g., 10-50 mM):

    • Due to the poor aqueous solubility of many quinoline derivatives, prepare a high-concentration stock solution in 100% sterile-filtered DMSO.[9]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Working Solutions of Test Compound:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

    • Crucially, ensure the final concentration of DMSO in the wells does not exceed a level toxic to the cells, typically ≤ 0.5%, and ideally ≤ 0.1%. [2][9]

3. MTT Assay Procedure

Step 1: Cell Seeding

  • Harvest cancer cells that are in their exponential growth phase using Trypsin-EDTA.

  • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension in a complete culture medium to an optimal seeding density. This density should be predetermined to ensure cells are in a log growth phase at the end of the assay (typically 5,000-10,000 cells/well or 1x10³ to 1x10⁵ cells/well).[10][11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Untreated Control: Cells with a medium containing the same final concentration of DMSO as the treated wells (vehicle control).

    • Blank Control: Wells containing 100 µL of medium only (no cells) to measure background absorbance.[6][10]

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.[2][12]

Step 2: Treatment with this compound

  • After 24 hours, carefully aspirate the medium from the wells.

  • Add 100 µL of the pre-prepared working solutions of this compound (in a range of concentrations) to the respective wells in triplicate.

  • Add 100 µL of the vehicle control medium to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

Step 3: MTT Addition and Incubation

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[3][13]

  • Gently mix the plate and return it to the incubator for 2 to 4 hours.[10][13] During this time, viable cells will metabolize the yellow MTT into visible purple formazan crystals.[6]

  • Observe the formation of the purple precipitate under an inverted microscope.

Step 4: Solubilization of Formazan

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][11]

  • Place the plate on an orbital shaker for 10-15 minutes, wrapped in foil to protect it from light, to ensure complete solubilization.[3]

Step 5: Absorbance Measurement

  • Measure the absorbance of the samples using a microplate reader within 1 hour of solubilization.

  • The wavelength for measuring the formazan product should be between 550 and 600 nm (typically 570 nm).[7]

  • A reference wavelength of >630 nm can be used to subtract background noise.

4. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The following table is a representative example of how to present cytotoxicity data for this compound against different cancer cell lines.

Cell LineTreatment Duration (hours)IC50 (µM)
Human Breast Cancer (MCF-7)48Value
Human Colon Cancer (HCT116)48Value
Human Lung Cancer (A549)48Value
Note: This table presents a hypothetical structure for data presentation. Actual IC50 values must be determined experimentally.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of reagents or medium.[6]- Degradation of MTT solution.[6]- Phenol red in the medium.- Use fresh, sterile reagents and maintain aseptic technique.[6]- Store MTT solution properly and protect from light.[10]- Perform MTT incubation in serum-free and phenol red-free medium.[6]
Low Signal / Absorbance - Suboptimal cell seeding density (too low).[6]- Short incubation time with MTT.[6]- Incomplete solubilization of formazan.[6]- Optimize the initial cell seeding number.[6]- Increase MTT incubation time until purple color is evident in cells.[10]- Ensure complete dissolution of crystals by thorough mixing or gentle pipetting.[6]
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before and during seeding.[6]- Use calibrated pipettes and a multichannel pipette for consistency.[6]- Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[6]
Compound Precipitation - Poor aqueous solubility of the compound.- High final concentration of DMSO.- Prepare a higher concentration stock in DMSO to reduce the volume added to the medium.[9]- Pre-warm the medium before adding the compound dropwise while swirling.[9]

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells into 96-Well Plate Harvest->Seed Incubate1 Incubate (24h) for Cell Attachment Seed->Incubate1 Treat Treat Cells with This compound Incubate1->Treat Incubate2 Incubate for Exposure (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent to Each Well Incubate2->Add_MTT Incubate3 Incubate (2-4h) Formazan Formation Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate % Viability & Determine IC50 Measure->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

MTT_Principle cluster_cells cluster_reaction cluster_result Viable_Cell Viable Cell MTT Yellow MTT Viable_Cell->MTT Mitochondrial Dehydrogenases Dead_Cell Dead Cell (due to compound) Dead_Cell->MTT Formazan Purple Formazan MTT->Formazan No_Reaction No Color Change MTT->No_Reaction High_Abs High Absorbance (High Viability) Formazan->High_Abs Low_Abs Low Absorbance (Low Viability) No_Reaction->Low_Abs

Caption: Principle of the MTT assay for anticancer screening.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant potential of 6-Methyl-2,4-dihydroxyquinoline. While specific quantitative data for this particular compound is not extensively available in current literature, the protocols and methodologies outlined below are based on established assays for quinoline derivatives and provide a robust framework for its investigation.[1][2][3][4][5]

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities, including antioxidant properties.[1][2][3] The presence of hydroxyl and methyl groups on the quinoline scaffold, as in this compound, suggests a potential for free radical scavenging and modulation of cellular oxidative stress pathways.[2][5] In vitro antioxidant assays are crucial first steps in characterizing the antioxidant profile of novel compounds, providing valuable data for drug discovery and development programs. This document details the protocols for common antioxidant assays, including DPPH, ABTS, and FRAP, and discusses potential mechanisms of action.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides an illustrative template for summarizing quantitative antioxidant data. Researchers can populate this table with their experimental findings. For comparative purposes, typical value ranges for known antioxidants are included.[6]

Table 1: Illustrative Summary of In Vitro Antioxidant Activity

AssayThis compoundAscorbic Acid (Positive Control)Trolox (Positive Control)
DPPH Radical Scavenging
IC50 (µg/mL)User-determined value2 - 103 - 8
ABTS Radical Scavenging
IC50 (µg/mL)User-determined valueUser-determined valueUser-determined value
TEAC (Trolox Equivalents)User-determined value1.0 - 1.21.0 (by definition)
Ferric Reducing Antioxidant Power (FRAP)
FRAP Value (µM Fe(II)/g)User-determined value~2000 - 10000~1500 - 5000

Experimental Protocols

The following are detailed protocols for three common in vitro antioxidant assays, adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This causes a color change from purple to yellow, which is measured spectrophotometrically.[7][8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.[7]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[7]

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).[7]

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[7]

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[7]

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][10]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

  • Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.[7][10]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS), pH 7.4

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7][11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][11][12]

    • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][12]

  • Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.[7]

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.[7]

    • Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[7][11]

    • Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[7]

    • Measure the absorbance at 734 nm using a microplate reader.[7][13]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[7]

  • Determination of IC50 and TEAC: The IC50 value is determined as described above. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of inhibition as the test sample.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous form (Fe²⁺-TPTZ) by an antioxidant. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.[6][14]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14][15]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) to generate a standard curve.

  • Assay Protocol:

    • Add 220 µL of the FRAP working solution to each well of a 96-well plate.

    • Add 10 µL of the sample, standard, or blank (water or appropriate solvent) to the wells.

    • Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).[16]

    • Measure the absorbance at 593 nm.[14]

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents per gram of the compound.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 6-Methyl-2,4- dihydroxyquinoline and Control Solutions Reaction Mix Compound/Control with Reagent in 96-well Plate Compound_Prep->Reaction Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Reaction Incubation Incubate under Specific Conditions (Time, Temp, Light) Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition and/or FRAP Value Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

Potential Signaling Pathway: Nrf2/ARE Activation

Some dihydroxyquinoline derivatives may exert their antioxidant effects by activating the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation MDHQ 6-Methyl-2,4- dihydroxyquinoline MDHQ->Keap1_Nrf2 Stabilizes Nrf2 (Potential Mechanism) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Basal Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cell_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cell_Protection Leads to

Caption: Nrf2/ARE signaling pathway activation by antioxidants.

Conclusion

This compound holds promise as a potential antioxidant compound. The standardized protocols provided here offer a robust framework for the in vitro evaluation of its efficacy. A thorough investigation using these assays will elucidate its free radical scavenging and reducing capabilities, providing a solid foundation for further research into its mechanisms of action and potential therapeutic applications in oxidative stress-related diseases.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-dihydroxyquinoline is a quinoline derivative with potential applications in pharmaceutical and chemical research.[1] Its unique structure, featuring both hydroxyl and methyl groups on the quinoline core, suggests various biological activities may be present, including antioxidant and antimicrobial properties.[1] Accurate and reliable analytical methods are therefore essential for the purity assessment, quantification, and stability testing of this compound in various matrices. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for similar quinoline derivatives and provides a robust starting point for method development and validation.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
IUPAC Name 4-hydroxy-6-methyl-1H-quinolin-2-one[1]
Solubility Soluble in ethanol, ether, and acetone; slightly soluble in water.Inferred from properties of similar compounds like 6-methylquinoline and 4-methylquinoline.[3][4]

Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification. A reversed-phase C18 column is proposed due to its versatility and wide use for separating moderately polar compounds like quinoline derivatives. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention and peak shape of the analyte.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 235 nm (based on typical absorbance maxima for dihydroxyquinoline derivatives)
Run Time 10 minutes

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Mobile Phase
  • Aqueous Component: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using diluted phosphoric acid. Filter the solution through a 0.45 µm nylon filter.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture: Combine the aqueous and organic components in a 60:40 (v/v) ratio. Degas the mixture for 15 minutes using an ultrasonic bath before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Further dilute an appropriate aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A 1. Mobile Phase Preparation D 4. HPLC System Setup & Equilibration A->D B 2. Standard Solution Preparation E 5. System Suitability Test (SST) B->E C 3. Sample Preparation F 6. Sample Injection & Data Acquisition C->F D->E Equilibrate until baseline is stable E->F Proceed if SST passes G 7. Data Processing & Analysis F->G H 8. Result Reporting G->H

Caption: Logical workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before starting the sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample solutions can then be determined using the linear regression equation derived from the calibration curve.

Method Validation Parameters

For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The detailed experimental protocol and specified chromatographic conditions serve as a strong starting point for method development and validation in research and quality control laboratories. Researchers, scientists, and drug development professionals can adapt and optimize this method to suit their specific analytical needs.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 6-Methyl-2,4-dihydroxyquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-dihydroxyquinoline is a quinoline derivative with demonstrated potential across various therapeutic areas, including antimicrobial, anticancer, and antioxidant applications. Understanding its metabolic fate is crucial for drug development, as its metabolites may exhibit different efficacy and toxicity profiles. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Predicted Metabolic Pathway

The metabolism of quinoline derivatives often involves oxidation reactions mediated by cytochrome P450 enzymes, followed by conjugation reactions. For this compound, the primary metabolic transformations are predicted to be hydroxylation of the methyl group and the aromatic ring, as well as subsequent glucuronidation.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 6-(Hydroxymethyl)-2,4-dihydroxyquinoline (M1) parent->metabolite1 Hydroxylation metabolite2 6-Methyl-2,4,X-trihydroxyquinoline (M2) parent->metabolite2 Hydroxylation metabolite3 M1-Glucuronide (M3) metabolite1->metabolite3 Glucuronidation metabolite4 M2-Glucuronide (M4) metabolite2->metabolite4 Glucuronidation

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are provided below.

1.1. Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for high-throughput analysis.

  • Materials:

    • Plasma or serum sample

    • Ice-cold acetonitrile (ACN) containing an internal standard (IS)

    • Microcentrifuge tubes

    • Vortex mixer

    • Microcentrifuge

  • Protocol:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing IS) to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

1.2. Liquid-Liquid Extraction (LLE) (for Urine)

LLE is effective for removing salts and other highly polar interferences.

  • Materials:

    • Urine sample

    • Ethyl acetate containing an internal standard (IS)

    • Microcentrifuge tubes

    • Vortex mixer

    • Microcentrifuge

    • Nitrogen evaporator

  • Protocol:

    • Pipette 500 µL of urine into a microcentrifuge tube.

    • Add 1 mL of ethyl acetate (containing IS).

    • Vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

1.3. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE provides the cleanest extracts and allows for sample concentration.

  • Materials:

    • Biological sample

    • SPE cartridges (e.g., C18)

    • Methanol (for conditioning and elution)

    • Deionized water (for washing)

    • SPE manifold

  • Protocol:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrument and column used.

2.1. Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following tables summarize the hypothetical quantitative data for the analysis of this compound and its predicted metabolites. These values are intended as a starting point for method development.

Table 1: Hypothetical MRM Transitions and Retention Times

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Retention Time (min)
This compound176.1134.1, 118.125, 354.5
6-(Hydroxymethyl)-2,4-dihydroxyquinoline (M1)192.1174.1, 146.120, 303.2
6-Methyl-2,4,X-trihydroxyquinoline (M2)192.1150.1, 132.128, 383.8
M1-Glucuronide (M3)368.1192.1182.5
M2-Glucuronide (M4)368.1192.1182.9
Internal Standard (e.g., Diazepam-d5)290.2198.2305.1

Table 2: Hypothetical Method Validation Parameters

ParameterThis compoundMetabolite M1Metabolite M2
Linear Range (ng/mL) 1 - 10000.5 - 5000.5 - 500
LLOQ (ng/mL) 10.50.5
Accuracy (%) at LLOQ 95 - 10593 - 10794 - 106
Precision (CV%) at LLOQ < 15< 18< 17
Recovery (%) 85 - 9580 - 9282 - 94
Matrix Effect (%) 90 - 11088 - 11289 - 111

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from a biological sample.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) extraction Extraction (PPT, LLE, or SPE) sample->extraction reconstitution Dry-down & Reconstitution extraction->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms processing Data Acquisition & Processing ms->processing quantification Quantification & Reporting processing->quantification

Figure 2: General experimental workflow for LC-MS/MS analysis.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound and its metabolites. The detailed methodologies for sample preparation and instrument parameters, along with the predictive metabolic pathway, will aid researchers in pharmacokinetic, toxicokinetic, and drug metabolism studies. It is recommended to perform a full method validation according to regulatory guidelines to ensure the accuracy and reliability of the data generated.

Application Notes and Protocols: Molecular Docking Studies of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and in silico analysis of 6-Methyl-2,4-dihydroxyquinoline, a quinoline derivative with promising biological activities. This document outlines detailed protocols for molecular docking studies to investigate its interaction with various biological targets and summarizes potential signaling pathways it may modulate. The information presented herein is intended to guide researchers in designing computational and experimental studies to explore the therapeutic potential of this compound.

Biological Significance of this compound

This compound is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active quinoline derivatives. Preliminary research and studies on analogous compounds suggest that it may possess a range of pharmacological properties, including:

  • Anticancer Potential: Quinoline scaffolds are present in numerous anticancer agents. Investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through the inhibition of key enzymes involved in cancer progression.[1]

  • Antimicrobial Activity: Studies have indicated that this compound may exhibit activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[1]

  • Antioxidant Properties: The dihydroxyquinoline moiety suggests that the compound may act as a free radical scavenger, offering protection against oxidative stress.[1]

Molecular Docking Protocols

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocols outline a general workflow for conducting molecular docking studies with this compound.

Ligand Preparation
  • 3D Structure Generation: The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). The 2D structure is then converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation. This is typically performed using force fields such as MMFF94 (Merck Molecular Force Field 94).

  • File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software (e.g., .pdb, .mol2, .pdbqt).

Protein Preparation
  • Target Selection and Retrieval: A biological target (protein) relevant to the desired therapeutic area (e.g., anticancer, antimicrobial) is selected. The 3D crystal structure of the target protein is downloaded from a protein structure database such as the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.

  • Addition of Hydrogens and Charges: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned.

  • Structure Refinement: The protein structure may be subjected to a short energy minimization to relieve any steric clashes.

Docking Simulation
  • Software Selection: A variety of software packages are available for molecular docking, including AutoDock Vina, Schrödinger's Glide, and Discovery Studio.

  • Grid Box Definition: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking process. The size and center of the grid box are critical parameters that can influence the docking results.

  • Docking Algorithm Execution: The docking program explores various conformations and orientations of the ligand within the defined grid box. It calculates the binding energy for each pose, aiming to identify the one with the lowest energy, which represents the most stable binding mode.

Analysis of Results
  • Binding Affinity: The primary output of a docking simulation is the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: The best-scoring pose is analyzed to identify the specific molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Visualization tools like PyMOL and Discovery Studio Visualizer are used for this purpose.

Data Presentation: Predicted Binding Affinities of Quinoline Derivatives

While specific molecular docking data for this compound is not extensively available in the public domain, the following tables summarize the docking scores of structurally related quinoline derivatives against various protein targets. This data can be used as a reference for predicting the potential binding affinities of this compound.

Table 1: Predicted Anticancer Activity of Quinoline Derivatives

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)
Quinoline-based dihydrazoneCyclin-dependent kinase 2 (CDK2)Not Specified-8.5 to -9.8
FluoroquinazolinoneEpidermal Growth Factor Receptor (EGFR)Not Specified-8.2 to -9.5
7-hydroxy-4-methylquinolin-2(1H)-one analogueEpidermal Growth Factor Receptor (EGFR)Not Specified-9.962

Table 2: Predicted Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)
Polyhydroquinoline derivativeS. aureus DNA gyrase1JIJ-11.9
Polyhydroquinoline derivativeE. coli DNA gyraseNot Specified-9.9
Stilbene of quinolineE. coli DNA gyrase BNot Specified-7.1

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for molecular docking and a potential signaling pathway that could be modulated by this compound based on studies of related compounds.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 2D Structure of This compound L2 3D Structure Generation L1->L2 L3 Energy Minimization (e.g., MMFF94) L2->L3 L4 Save as .pdbqt L3->L4 D1 Define Grid Box (Active Site) L4->D1 P1 Download Protein Structure (from PDB) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as .pdbqt P3->P4 P4->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Analyze Binding Affinity (Docking Score) D2->D3 D4 Visualize Interactions (e.g., PyMOL) D3->D4

A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation Ligand EGF Ligand->EGFR Quinoline 6-Methyl-2,4- dihydroxyquinoline (Proposed Inhibitor) Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Proposed inhibition of the EGFR signaling pathway.

Conclusion

The in silico methods described in these application notes provide a robust framework for investigating the therapeutic potential of this compound. Molecular docking studies can offer valuable insights into its binding modes and affinities with various biological targets, thereby guiding further experimental validation and lead optimization efforts. The exploration of its effects on key signaling pathways, such as the EGFR pathway, will be crucial in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Researchers are encouraged to utilize these protocols as a starting point for their investigations into this promising compound.

References

Application Notes and Protocols: 6-Methyl-2,4-dihydroxyquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Methyl-2,4-dihydroxyquinoline as a versatile chemical intermediate in the synthesis of potentially bioactive compounds. This document outlines synthetic methodologies, presents quantitative biological activity data from related compounds, and details experimental protocols for key assays.

Introduction

This compound, also known as 6-methyl-4-hydroxyquinolin-2(1H)-one, is a quinoline derivative with a unique structure that makes it a valuable starting material in medicinal chemistry and organic synthesis.[1] The quinoline scaffold is a prominent feature in a wide range of pharmacologically active compounds.[1] Derivatives of the closely related 2,4-dihydroxyquinoline have shown promise in therapeutic areas including oncology, infectious diseases, and inflammation.[2] this compound serves as a key intermediate for generating novel derivatives with potential antimicrobial, anticancer, and antioxidant properties.[1]

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through established methods such as the Conrad-Limpach synthesis or Camps cyclization. These methods can be adapted for the specific synthesis of the 6-methyl substituted quinoline.

General Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start Starting Materials (e.g., p-toluidine and β-ketoester) condensation Condensation Reaction start->condensation cyclization Thermal or Acid-Catalyzed Cyclization condensation->cyclization purification Purification (Recrystallization/Chromatography) cyclization->purification product This compound purification->product

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocol: Conrad-Limpach Synthesis Adaptation

This protocol is a general adaptation for the synthesis of 4-hydroxyquinolines and can be optimized for this compound.

Step 1: Condensation

  • In a round-bottom flask, combine p-toluidine (1 equivalent) and a suitable β-ketoester (e.g., diethyl malonate, 1 equivalent).

  • The reaction can be performed without a solvent or in a non-polar solvent.

  • Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).[2]

Step 2: Cyclization

  • Heat the resulting enamine intermediate to high temperatures (approximately 250 °C) in a high-boiling inert solvent such as mineral oil or diphenyl ether to induce cyclization.[2]

  • Maintain the temperature for the duration required for the cyclization to complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Derivatization of the this compound Scaffold

The hydroxyl groups at positions 2 and 4, as well as the aromatic ring, of this compound offer multiple sites for chemical modification to generate a library of derivatives with diverse biological activities. Derivatization strategies often focus on alkylation, acylation, and substitution reactions.

General Experimental Workflow for Derivatization and Screening

cluster_derivatization Derivatization and Biological Evaluation start This compound derivatization Derivatization Reaction (e.g., Alkylation, Acylation) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (Anticancer, Antimicrobial) purification->screening data_analysis Data Analysis (IC50, MIC Determination) screening->data_analysis lead Lead Compound Identification data_analysis->lead

Caption: General workflow for the derivatization and biological screening of this compound.

Applications in Drug Discovery and Development

Derivatives of this compound are of interest for their potential therapeutic applications, particularly as anticancer and antimicrobial agents. The following sections summarize the biological activities of structurally related compounds and provide protocols for their evaluation.

Anticancer Activity

Quinolone derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Data on Anticancer Activity of Related Quinolone Derivatives

Derivative TypeCancer Cell LineActivity Metric (IC50)Reference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHL-60 (Leukemia)0.4 µM[3]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneH460 (Lung)0.9 µM[3]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneSKOV-3 (Ovarian)0.4 µM[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction[4]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivativeCaco-2 (Colorectal)13 µM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[5]

Antimicrobial Activity

Derivatives of 4-hydroxy-2-quinolone have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The introduction of different substituents on the quinoline ring can dramatically impact the antimicrobial potency.

Quantitative Data on Antimicrobial Activity of Related Quinolone Derivatives

Derivative TypeTest OrganismActivity Metric (MIC/IC50)Reference
3-Nonyl-6-bromo-4-hydroxy-2-quinoloneAspergillus flavusIC50 = 1.05 µg/mL[6]
3-Nonyl-7-bromo-4-hydroxy-2-quinoloneAspergillus flavusIC50 = 1.05 µg/mL[6]
6-nitro-4-hydroxy-2-quinolone derivativesEscherichia coli, Bacillus cereus, Aspergillus niger, Aspergillus flavusModerate to good activity[7]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesMethicillin-resistant S. aureus (MRSA)MIC = 4–8 µg/mL[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare serial dilutions of the synthesized quinoline derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[5]

Potential Mechanisms of Action: Signaling Pathways

The biological activities of quinoline derivatives are often attributed to their ability to modulate key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several quinoline derivatives have been identified as inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[11][12][13]

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative Quinolone Derivative Derivative->PI3K Derivative->Akt Derivative->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival.[5][14][15] Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory mediators and may induce apoptosis in cancer cells. Some quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway.[16][17]

cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Derivative Quinolone Derivative Derivative->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by quinoline derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential applications in drug discovery. The protocols and data presented in these application notes, based on structurally related compounds, provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives of this compound for their anticancer and antimicrobial properties. Further investigation into the derivatization of this specific scaffold and the elucidation of the precise mechanisms of action of its derivatives are warranted to fully explore its therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Methyl-2,4-dihydroxyquinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 6-Methyl-2,4-dihydroxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most common causes in a Conrad-Limpach synthesis of this compound?

A1: Low yields in the Conrad-Limpach synthesis are often attributed to two main factors: incomplete initial condensation and inefficient cyclization.

  • Incomplete Condensation: The initial reaction between p-toluidine and a β-ketoester (like diethyl malonate) to form the enamine intermediate is crucial. This step is typically favored at lower to moderate temperatures (room temperature to slightly elevated).[1] If the temperature is too high initially, side reactions may occur.

  • Inefficient Cyclization: The subsequent thermal cyclization of the enamine intermediate requires high temperatures, often around 250°C, to overcome the energy barrier of breaking the aromaticity of the aniline ring.[2][3] Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary temperature for efficient cyclization.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. What is happening and how can I prevent it?

A2: The formation of isomeric quinolines can occur, particularly if the reaction conditions are not carefully controlled. In the context of the Conrad-Limpach synthesis, running the initial condensation step at too high a temperature can favor the "Knorr" product, which is a 2-hydroxyquinoline isomer, over the desired 4-hydroxyquinoline.[4]

  • Troubleshooting:

    • Ensure the initial condensation of the aniline and β-ketoester is performed at a moderate temperature (e.g., room temperature) to favor the kinetic product, which leads to the 4-hydroxyquinoline.[2]

    • Only increase the temperature to the high cyclization temperature after the initial condensation is complete.

Q3: The reaction mixture has turned into a thick, insoluble tar. What causes this and what can I do?

A3: Tar formation is a common issue in reactions that require high temperatures and/or strong acids. It is often due to the polymerization of starting materials or intermediates.

  • Troubleshooting:

    • Ensure a high-boiling, inert solvent is used to maintain a homogenous reaction mixture and prevent localized overheating.[2]

    • If using an acid catalyst, consider using a milder Lewis acid instead of a strong Brønsted acid.

    • Slow, controlled addition of reagents can also help to minimize polymerization.

Q4: How critical is the choice of solvent for the cyclization step?

A4: The choice of solvent is critical for achieving a high yield. The solvent must have a high boiling point to facilitate the thermal cyclization (typically >250°C).[2][5] Using a solvent with a lower boiling point will result in a low yield as the required temperature for the reaction will not be reached.

  • Solvent Selection: High-boiling inert solvents like mineral oil, diphenyl ether, or Dowtherm A are commonly used.[5] While effective, some of these can be difficult to remove. Other less common but effective solvents include 2-nitrotoluene and 1,2,4-trichlorobenzene.[5]

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, the intermediate enamine, isomeric byproducts, and any high-boiling solvent used.

  • Purification Strategy:

    • After cooling the reaction mixture, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove the high-boiling reaction solvent.[6]

    • Recrystallization from a suitable solvent, such as ethanol or boiling water (possibly with decolorizing carbon), is often effective for further purification.[6]

Data Presentation

The yield of 4-hydroxyquinoline derivatives in the Conrad-Limpach synthesis is highly dependent on the reaction temperature, which is dictated by the boiling point of the solvent used for the cyclization step. The following table summarizes the effect of different solvents on the yield of a representative 4-hydroxyquinolone synthesis.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21340
Propyl benzoate23055
Isobutyl benzoate24066
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21360
Dowtherm A25765
2,6-di-tert-Butylphenol25365

Data adapted from "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". The yields are for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline and are presented to illustrate the trend in yield with solvent boiling point.[5]

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the Conrad-Limpach synthesis.

Step 1: Condensation to form the Enamine Intermediate

  • In a round-bottom flask, combine p-toluidine (1.0 equivalent) and diethyl malonate (1.05 equivalents).

  • The reaction can be carried out neat or in a non-polar solvent.

  • Stir the mixture at room temperature for 1-2 hours, or with gentle heating (e.g., 60-80°C) until the reaction is complete (monitored by TLC).

Step 2: Thermal Cyclization

  • To the crude enamine intermediate from Step 1, add a high-boiling inert solvent (e.g., Dowtherm A).[6]

  • Heat the mixture to reflux (approximately 250°C) with stirring.[2][3]

  • Maintain the reflux for 10-15 minutes. During this time, ethanol will distill from the reaction mixture.[6]

  • Allow the mixture to cool to room temperature, during which the product should precipitate as a solid.

Step 3: Isolation and Purification

  • Add petroleum ether to the cooled mixture to further precipitate the product and help dissolve the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash with petroleum ether.

  • For further purification, recrystallize the crude product from a suitable solvent such as boiling water (with the option of adding decolorizing carbon) or ethanol.[6]

Mandatory Visualization

reaction_pathway p_toluidine p-Toluidine enamine Enamine Intermediate p_toluidine->enamine Condensation (Room Temp) diethyl_malonate Diethyl Malonate diethyl_malonate->enamine product 6-Methyl-2,4- dihydroxyquinoline enamine->product Thermal Cyclization (~250°C, -EtOH)

Caption: Reaction pathway for the Conrad-Limpach synthesis of this compound.

troubleshooting_workflow start Low Yield in Synthesis check_temp Check Reaction Temperatures start->check_temp check_purity Check for Tar Formation start->check_purity condensation_temp Condensation Temp Too High? (Favors Knorr Product) check_temp->condensation_temp Yes cyclization_temp Cyclization Temp Too Low? (Inefficient Ring Closing) check_temp->cyclization_temp No solution1 Perform condensation at RT or slightly above condensation_temp->solution1 solution2 Use high-boiling solvent (>250°C) (e.g., Dowtherm A, Mineral Oil) cyclization_temp->solution2 tar_issue Polymerization of Starting Materials check_purity->tar_issue Yes solution3 Ensure adequate stirring Use inert solvent Consider milder catalyst tar_issue->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Pfitzinger Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Pfitzinger synthesis of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction and why is it significant in drug development?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical synthesis that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid core is a key structural motif in many biologically active compounds, exhibiting a wide range of medicinal properties including antitumor, antiviral, and antibacterial activities, making it highly relevant for drug discovery and development.[2]

Q2: What is the general mechanism of the Pfitzinger synthesis?

The reaction proceeds through several key steps:

  • Ring Opening: The amide bond of isatin is hydrolyzed by a base (e.g., potassium hydroxide) to form a keto-acid intermediate.[1]

  • Condensation and Imine Formation: The keto-acid intermediate reacts with the carbonyl compound to form an imine.[1]

  • Tautomerization: The imine then tautomerizes to the more stable enamine.[1]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[1]

Q3: What are the most common side reactions in the Pfitzinger synthesis?

The most frequently encountered side reactions include:

  • Tar Formation: This is often due to the self-condensation of the carbonyl compound or isatin under the strongly basic conditions and high temperatures.[3][4]

  • Self-condensation of the Carbonyl Compound: Aldehydes and certain ketones can undergo self-condensation, reducing the yield of the desired product.[4]

  • Incomplete Reaction: Leaving significant amounts of unreacted isatin, which can be challenging to remove during purification.[3][5]

  • Decarboxylation: The quinoline-4-carboxylic acid product can decarboxylate at high temperatures, leading to the corresponding quinoline.

Q4: How can I purify the final quinoline-4-carboxylic acid product?

A typical workup and purification procedure involves:

  • After the reaction is complete, the solvent is often removed by rotary evaporation.[2]

  • Water is added to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]

  • The aqueous solution is washed with an organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.[2]

  • The aqueous layer is cooled in an ice bath and acidified (e.g., with HCl or acetic acid) to a pH of 4-5 to precipitate the product.[2]

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete hydrolysis and ring-opening of isatin.

  • Suboptimal reaction temperature.

  • Insufficient reaction time.

  • Formation of side products.

Solutions:

  • Ensure Complete Isatin Ring Opening: Pre-react the isatin with a strong base like potassium hydroxide until the color of the solution changes, indicating the formation of the isatinate salt, before adding the carbonyl compound.[3]

  • Optimize Reactant Stoichiometry: Use an excess of the carbonyl compound to drive the reaction to completion and minimize residual isatin.[3]

  • Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can lead to degradation and tar formation, while temperatures that are too low can result in a sluggish reaction.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion before starting the workup.[2]

Issue 2: Significant Tar Formation

Possible Causes:

  • Self-condensation of the carbonyl compound or isatin.

  • Polymerization of reaction intermediates.

  • High reaction temperatures.

Solutions:

  • Modified Reactant Addition: Dissolve the isatin in the base first to form the isatinate salt before adding the carbonyl compound. This intermediate is less prone to self-condensation.[3]

  • Slow Addition of Carbonyl Compound: For highly reactive carbonyl compounds, consider slow, dropwise addition to control the reaction rate and minimize self-condensation.

  • Temperature Management: Avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration can be beneficial.[3]

  • Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on the specific substrates.[3]

Issue 3: Presence of Unreacted Isatin in the Final Product

Possible Causes:

  • Insufficient amount of the carbonyl compound.

  • Incomplete reaction.

  • Poor solubility of isatin.

Solutions:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion.[3]

  • Optimize Base Concentration: The concentration of the base can affect the rate of both isatin ring opening and the subsequent condensation. Experiment with the concentration of KOH or NaOH for your specific substrates.[3]

  • Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary to ensure full conversion of the isatin.[3]

  • Ensure Isatin Dissolution: Make sure the isatin is fully dissolved in the basic solution before adding the carbonyl compound.[3]

Data Presentation

Table 1: Influence of Carbonyl Compound on the Yield of Quinoline-4-Carboxylic Acid

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water8~60[5]
Butan-2-oneNaOHWater8~89[5]
AcetophenoneKOHEthanol12-13Varies[6]
CyclohexanoneKOHEthanol/Water--[5]

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Optimized Protocol to Minimize Tar Formation

This protocol is adapted from procedures known to reduce the formation of resinous byproducts.[3]

Materials:

  • Isatin (1 equivalent)

  • Carbonyl compound (e.g., butan-2-one) (1.5 - 2 equivalents)

  • Potassium Hydroxide (KOH) (3 equivalents)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]

  • Gradually add the carbonyl compound to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2] Monitor the reaction's progress using TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol by rotary evaporation.[2]

  • Dilute the residue with water and wash with diethyl ether to remove unreacted carbonyl compound.[3]

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure quinoline-4-carboxylic acid.[3]

Visualizations

Pfitzinger_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin RingOpening Isatin Ring Opening (Base Hydrolysis) Isatin->RingOpening Base Base (e.g., KOH) Base->RingOpening Carbonyl Carbonyl Compound Condensation Condensation & Cyclization Carbonyl->Condensation RingOpening->Condensation SolventRemoval Solvent Removal Condensation->SolventRemoval Extraction Aqueous Extraction SolventRemoval->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Filtration Filtration & Drying Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Substituted Quinoline-4-Carboxylic Acid Recrystallization->Product Pfitzinger_Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways Reactants Isatin + Carbonyl Compound + Strong Base DesiredProduct Substituted Quinoline-4-Carboxylic Acid Reactants->DesiredProduct Pfitzinger Reaction Tar Tar Formation Reactants->Tar High Temperature, Incorrect Reactant Addition SelfCondensation Carbonyl Self-Condensation Reactants->SelfCondensation Reactive Carbonyl Decarboxylation Decarboxylation DesiredProduct->Decarboxylation Excessive Heat Troubleshooting_Pfitzinger cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions Start Problem with Pfitzinger Synthesis LowYield Low Yield Start->LowYield Tar Tar Formation Start->Tar UnreactedIsatin Unreacted Isatin Start->UnreactedIsatin Sol_LowYield Optimize Stoichiometry Control Temperature Increase Reaction Time Ensure Isatin Ring Opening LowYield->Sol_LowYield Sol_Tar Modified Reactant Addition Lower Temperature Slow Carbonyl Addition Change Solvent Tar->Sol_Tar Sol_UnreactedIsatin Increase Carbonyl Excess Optimize Base Concentration Extend Reaction Time UnreactedIsatin->Sol_UnreactedIsatin

References

Quinoline Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinolines.

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation in Skraup and Doebner-von Miller Syntheses

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[1][2][3]

  • The yield of the desired quinoline product is significantly lower than expected.[4][5]

Root Causes:

  • The Skraup synthesis is notoriously exothermic and can lead to polymerization and charring if not controlled.[1][5][6]

  • In the Doebner-von Miller reaction, the strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][7]

Troubleshooting Steps:

Strategy Description Applicable Synthesis
Add a Moderator Ferrous sulfate (FeSO₄) or boric acid can be added to the Skraup synthesis to make the reaction less violent and control the exothermic nature.[1][2]Skraup
Control Reagent Addition Slowly add concentrated sulfuric acid with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1] In the Doebner-von Miller synthesis, the gradual addition of the α,β-unsaturated carbonyl compound can minimize its self-polymerization.[3][7]Skraup, Doebner-von Miller
Optimize Temperature Gently heat the Skraup reaction to initiate it, and then control the exothermic phase. For the Doebner-von Miller reaction, maintain the lowest effective temperature to reduce polymerization.[3]Skraup, Doebner-von Miller
Use a Biphasic Solvent System In the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its polymerization in the acidic aqueous phase.[3]Doebner-von Miller
Purification Techniques For the Skraup synthesis, steam distillation is a common and effective method to isolate the quinoline derivative from the tarry byproducts.[1][2]Skraup
Problem 2: Regioselectivity Issues in Combes Synthesis with Unsymmetrical β-Diketones

Symptoms:

  • Formation of a mixture of isomeric quinoline products.

Root Cause:

  • The use of an unsymmetrical β-diketone can lead to two possible cyclization pathways, resulting in different regioisomers.

Troubleshooting Steps:

Strategy Description
Modify Reaction Conditions The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction temperature. Systematic variation of these parameters may favor the formation of one isomer over the other.
Steric Hindrance The steric bulk of the substituents on the aniline and the β-diketone can influence the direction of the cyclization. Larger groups may favor the formation of the less sterically hindered product.
Chromatographic Separation If a mixture of isomers is unavoidable, purification by column chromatography is often necessary to isolate the desired product.
Problem 3: Low or No Yield in Friedländer Synthesis

Symptoms:

  • The reaction does not proceed to completion, or the yield of the quinoline product is very low.

Root Cause:

  • Suboptimal reaction conditions, including temperature, catalyst, and solvent.

  • Deactivation of the starting materials.

Troubleshooting Steps:

Strategy Description
Catalyst Selection The choice of an appropriate acid or base catalyst is crucial.[8] For instance, catalysts like p-toluenesulfonic acid and iodine have been used effectively.[8] In some cases, metal salt Lewis acids like In(OTf)₃ have shown high efficiency.[9]
Temperature Optimization Traditional Friedländer synthesis often requires high temperatures.[10] However, modern catalytic systems may allow for milder conditions.[10] It is important to find the optimal temperature that balances reaction rate with potential degradation of starting materials or products.[10]
Solvent-Free Conditions In some instances, conducting the reaction under solvent-free conditions can improve yields.[8]
Substrate Reactivity Starting materials with strong electron-withdrawing groups may be less reactive and require more forcing conditions or a more potent catalyst.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Skraup synthesis? A1: The main advantage of the Skraup synthesis is the use of readily available and inexpensive starting materials (aniline, glycerol, sulfuric acid, and an oxidizing agent).[4] However, its major disadvantages are the harsh and highly exothermic reaction conditions, which often lead to low yields and the formation of significant amounts of tarry byproducts, making purification difficult.[4][11]

Q2: How can I improve the yield and purity in a Doebner-von Miller reaction? A2: To improve the yield and purity, minimizing the polymerization of the α,β-unsaturated carbonyl compound is key. This can be achieved by using a biphasic solvent system, slowly adding the carbonyl compound to the reaction mixture, and optimizing the type and concentration of the acid catalyst.[3]

Q3: What is a "green" alternative for quinoline synthesis? A3: Greener approaches to quinoline synthesis focus on using less hazardous reagents and solvents. For example, some Friedländer syntheses have been developed to work in water without a catalyst.[12] The use of ionic liquids as solvents and catalysts in the Skraup synthesis has also been explored as a way to achieve cleaner reactions.[2]

Q4: Can I use substituted anilines in these classical quinoline syntheses? A4: Yes, substituted anilines are commonly used to produce a wide variety of substituted quinolines.[13] However, the nature of the substituent can affect the reactivity. Electron-donating groups on the aniline can increase reactivity, while strong electron-withdrawing groups can deactivate the aromatic ring, potentially leading to lower yields.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various quinoline synthesis methods. Please note that yields can vary significantly based on the specific substrates and reaction scale.

Synthesis MethodStarting MaterialsCatalyst/ReagentsTemperature (°C)Reaction TimeTypical Yield
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)140-1503-4 hoursLow to Moderate
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/KetoneAcid (e.g., HCl, H₂SO₄, Lewis Acids)RefluxVariesModerate to Good
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)HeatSeveral hoursGood
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base (e.g., KOH, p-TsOH)80-220VariesModerate to Excellent

Experimental Protocols

Classical Method: Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: To this, carefully add 10 g of aniline, followed by 29 g of glycerol. Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent. Add a small amount of ferrous sulfate as a moderator.[2]

  • Reaction: Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous and exothermic. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[2] After the initial vigorous phase subsides, heat the mixture at reflux for several hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing 500 mL of water.

  • Isolation: Steam distill the mixture to remove unreacted nitrobenzene. Make the remaining solution alkaline with sodium hydroxide. Isolate the quinoline by steam distillation.[2]

  • Purification: The quinoline will be in the distillate as an oil. Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude quinoline by vacuum distillation.[2]

Modern Method: Microwave-Assisted Friedländer Synthesis
  • Reaction Setup: In a microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a suitable catalyst, such as Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol), and a solvent like acetonitrile (5 mL).[2]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[14]

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Isolation and Purification: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Visualizations

Skraup_Synthesis_Workflow start Start setup Reaction Setup: Aniline, Glycerol, H₂SO₄, Oxidizer start->setup initiation Gentle Heating to Initiate setup->initiation exotherm Control Exothermic Reaction initiation->exotherm reflux Heat at Reflux exotherm->reflux workup Cool & Quench with Water reflux->workup steam_distill_1 Steam Distill (remove nitrobenzene) workup->steam_distill_1 basify Make Alkaline (NaOH) steam_distill_1->basify steam_distill_2 Steam Distill (isolate quinoline) basify->steam_distill_2 extraction Extract with Organic Solvent steam_distill_2->extraction purification Dry & Purify (Vacuum Distillation) extraction->purification end End Product: Quinoline purification->end

Caption: Workflow for the Skraup Synthesis of Quinoline.

Doebner_von_Miller_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation aniline Aniline michael_adduct β-Anilino Carbonyl aniline->michael_adduct + unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->michael_adduct cyclization Acid-Catalyzed Cyclization michael_adduct->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Quinoline Product oxidation->quinoline

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Troubleshooting_Decision_Tree start Low Yield or Side Products? tar Tar/Polymer Formation? start->tar regio Mixture of Regioisomers? tar->regio No tar_yes Yes tar->tar_yes Yes no_reaction No/Slow Reaction? regio->no_reaction No regio_yes Yes regio->regio_yes Yes no_reaction_yes Yes no_reaction->no_reaction_yes Yes no_reaction_no Consult Further Literature no_reaction->no_reaction_no tar_solutions Control Temp. Add Moderator Use Biphasic System tar_yes->tar_solutions tar_no No regio_solutions Modify Catalyst Alter Temperature Chromatography regio_yes->regio_solutions regio_no No no_reaction_solutions Increase Temp. Change Catalyst Check Reagents no_reaction_yes->no_reaction_solutions

Caption: A troubleshooting decision tree for quinoline synthesis.

References

Technical Support Center: Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of polar quinoline derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of polar quinoline compounds in a question-and-answer format.

Chromatography Issues

Q1: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common issue for polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content in the mobile phase. Some modern RP columns are designed to be stable under these conditions.[1]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with Phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity.[1]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged analyte. This increases its hydrophobicity and retention on the RP column.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica) and a mobile phase with a high organic content (e.g., >60% acetonitrile) and a small amount of aqueous solvent. In HILIC, more polar compounds are retained more strongly.[1][2][3][4]

RP_HPLC_Troubleshooting start Start: Poor/No Retention in RP-HPLC check_aqueous Increase % Aqueous in Mobile Phase start->check_aqueous use_polar_rp Switch to Polar-Embedded or Phenyl-Hexyl Column check_aqueous->use_polar_rp Retention still low end Problem Solved check_aqueous->end Sufficient retention use_ion_pair Add Ion-Pairing Reagent use_polar_rp->use_ion_pair Still inadequate use_polar_rp->end Sufficient retention switch_hilic Switch to HILIC Method use_ion_pair->switch_hilic Still inadequate use_ion_pair->end Sufficient retention switch_hilic->end Method successful

Caption: Logic for troubleshooting poor retention in RP-HPLC.

Q2: I am observing significant peak tailing for my basic quinoline compound during HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with acidic silanol groups on the surface of silica-based stationary phases.[5] To improve peak shape, you can:

  • Adjust Mobile Phase pH: For basic quinolines, operating at a low pH (e.g., 2.5-4) protonates the analyte and suppresses the ionization of the acidic silanol groups, minimizing unwanted interactions.[1]

  • Use Mobile Phase Additives: Adding a small amount of a competing base, like 0.5-2% triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape.[1][5]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[1]

  • Consider HILIC or SFC: These techniques can offer different retention mechanisms that may result in better peak shapes for polar basic compounds.[1][6]

Q3: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[1][7] Consider these solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the packed column. This can be done by flushing it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][5][7]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[5] Bonded silica phases such as diol or amine can also be effective alternatives.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, using a C18 stationary phase can prevent acid-catalyzed degradation.[1][5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[6] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel.[6]

Crystallization & Isolation Issues

Q4: My quinoline derivative is a viscous oil and will not crystallize. How can I obtain a solid product?

A: Purifying non-crystalline oils can be challenging. The following methods are effective for both purification and solidification:

  • Solvent Screening: The choice of solvent is critical for inducing crystallization.[8]

    • For Polar Oils: Dissolve the oil in a soluble polar solvent (e.g., ethanol, acetone) and slowly add a less soluble solvent (e.g., water) until turbidity appears, then allow it to stand.[8]

    • For Non-Polar Oils: Dissolve the oil in a solvent like dichloromethane or ethyl acetate and add a non-polar solvent like hexane or pentane dropwise.[8]

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[8] This is a robust method for purification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.[8]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines.[8] The free base can be recovered after purification.[9]

Data Presentation: Comparison of Purification Techniques

The table below summarizes and compares various chromatographic techniques suitable for purifying polar quinoline derivatives.

TechniqueStationary Phase(s)Typical Mobile PhaseAdvantagesDisadvantagesCitations
Reversed-Phase (RP-HPLC) C18, C8, Phenyl-Hexyl, Polar-EmbeddedAcetonitrile/Methanol and Water/BufferVersatile, reproducible, wide range of available columns.Poor retention for very polar compounds without modification (e.g., ion-pairing).[1][10]
Normal-Phase (NP) / Flash Silica Gel, Alumina (neutral, basic), Diol, AmineNon-polar solvents (Hexane, Ethyl Acetate) with polar modifiersGood for separating isomers, scalable for preparative work.Can cause degradation of acid-sensitive compounds on silica; requires silica deactivation for basic compounds.[1][5]
HILIC Bare Silica, Amide, Diol, CyanoHigh organic (>60% ACN) with aqueous bufferExcellent retention and separation of highly polar and hydrophilic compounds.Requires careful equilibration; potential sample solubility issues in high organic mobile phase.[1][2][4][11]
Supercritical Fluid (SFC) Various (chiral and achiral)Supercritical CO2 with polar co-solvent (e.g., methanol)Fast separations, low organic solvent consumption, good for chiral separations.Requires specialized equipment; analyte solubility in CO2 can be a limitation.[6][12][13][14]
Ion-Exchange (IEX) Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged and highly polar amines; high capacity.Compound must be charged; high salt in fractions may require removal.[6][15]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol minimizes the degradation of acid-sensitive quinoline derivatives on silica gel.[1]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.[1]

  • Column Packing: Dry pack the flash chromatography column with the appropriate amount of silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).[1]

    • Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the acidic silanol sites.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove the excess base.[1]

  • Sample Loading & Elution: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[1]

Silica_Deactivation_Workflow cluster_prep Preparation cluster_main Deactivation & Elution a 1. Determine Solvent System via TLC b 2. Dry Pack Column with Silica Gel a->b c 3. Flush Column with Solvent + 1-2% TEA (2-3 column volumes) b->c d 4. Flush Column with Solvent only (2-3 column volumes) c->d e 5. Load Sample and Begin Elution d->e

Caption: Experimental workflow for silica gel deactivation.

Protocol 2: General Acid-Base Extraction for Quinoline Purification

This method is useful for an initial cleanup to separate basic quinoline derivatives from neutral or acidic impurities.[6][16]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated quinoline salt will move to the aqueous layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by slowly adding a strong base (e.g., 40% NaOH solution) until the quinoline derivative precipitates or forms an oil.[16]

  • Re-extraction: Extract the liberated basic quinoline back into an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying & Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified quinoline derivative.[6]

Protocol 3: Purification via Hydrochloride Salt Formation

This protocol is effective for purifying and solidifying oily quinoline derivatives.[8]

  • Dissolution: Dissolve the oily quinoline derivative in a minimal amount of a suitable solvent, such as isopropanol, diethyl ether, or ethanol.

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise to the stirred solution.

  • Precipitation: The hydrochloride salt will typically precipitate as a crystalline solid. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum. If the free base is required, the salt can be dissolved in water and re-neutralized with a base as described in Protocol 2.

Purification_Decision_Tree start Start: Purify Polar Quinoline Derivative is_charged Is the compound permanently charged? start->is_charged is_acid_sensitive Is the compound acid-sensitive? is_charged->is_acid_sensitive No use_iex Use Ion-Exchange Chromatography (IEX) is_charged->use_iex Yes use_sfc_alumina Use SFC, Alumina, or Reversed-Phase Flash is_acid_sensitive->use_sfc_alumina Yes use_deactivated_silica Use Deactivated Silica Gel is_acid_sensitive->use_deactivated_silica No retention_issue Poor retention in RP-HPLC? use_hilic Use HILIC retention_issue->use_hilic Yes use_modified_rp Use Modified RP-HPLC (ion-pairing, polar column) retention_issue->use_modified_rp No, but peak shape is poor use_deactivated_silica->retention_issue

Caption: Decision tree for selecting a purification technique.

References

Overcoming poor solubility of 6-Methyl-2,4-dihydroxyquinoline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of 6-Methyl-2,4-dihydroxyquinoline during experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: The poor aqueous solubility of this compound stems from its chemical structure. The core component is a quinoline ring system, which is largely hydrophobic and planar, leading to low solubility in water. While the two hydroxyl (-OH) groups can participate in hydrogen bonding, the hydrophobic nature of the fused ring system dominates, often causing the compound to precipitate out of aqueous solutions.

Q2: I am preparing a stock solution. What is the best initial approach to dissolve the compound?

A2: The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, commonly referred to as a co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent in the assay is low (typically ≤1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1][2][3]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I try next?

A3: If precipitation occurs upon dilution, you have several options. The next logical step is to investigate pH modification. This compound is an ionizable compound; its structure contains both a weakly basic quinoline nitrogen and acidic hydroxyl groups.[4][5][6] Therefore, its solubility is highly dependent on the pH of the buffer.[4][5][6][7] Adjusting the pH can ionize the molecule, forming a more soluble salt.

  • To increase the solubility of a weak base: Lower the pH of the buffer.[8][9]

  • To increase the solubility of a weak acid: Raise the pH of the buffer.

Conduct small-scale pilot experiments by diluting your compound into a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0) to identify a range where it remains soluble without compromising the integrity of your assay.[10]

Q4: pH adjustment is not compatible with my assay. What other solubilizing agents can I use?

A4: If pH modification is not feasible, you can explore other formulation strategies. The two most common approaches are the use of surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[11][12] Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[11][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes by encapsulating the poorly soluble drug molecule within their cavity, thereby increasing its solubility in water.[8]

Always run appropriate vehicle controls containing the same concentration of the solubilizing agent to ensure it does not interfere with the assay.

Q5: How do I select the most appropriate solubilization strategy for my specific experiment?

A5: The choice depends on the compound's properties and the constraints of your biological assay. For instance, cell-based assays are often more sensitive to high concentrations of organic solvents or surfactants than biochemical assays. The following workflow provides a logical decision-making process.

G start Start: Compound Precipitation Issue stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check_precip Precipitation Observed? dilute->check_precip no_precip No Precipitation: Proceed with Assay check_precip->no_precip No yes_precip Precipitation check_precip->yes_precip Yes ph_mod Can Assay Tolerate pH Change? yes_precip->ph_mod test_ph Test Solubility in Buffers (pH 4.0 - 9.0) ph_mod->test_ph Yes other_agents Use Alternative Solubilizing Agents ph_mod->other_agents No ph_success Soluble at Compatible pH? (Re-test in Assay) test_ph->ph_success ph_success->other_agents No end_success Problem Solved ph_success->end_success Yes agent_options Evaluate: - Co-solvents (PEG, Ethanol) - Surfactants (Tween-80) - Cyclodextrins (HP-β-CD) other_agents->agent_options agent_success Success with Agent? (Run Vehicle Controls) agent_options->agent_success agent_success->end_success Yes end_fail Consult Formulation Specialist agent_success->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common co-solvents and compare different solubilization techniques.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Stock Conc.Max Final Assay Conc. (Biochemical)Max Final Assay Conc. (Cell-based)Notes
DMSO 10 - 30 mM< 5%< 0.5%Most common initial choice. Can interfere with cell health at higher concentrations.[2][3]
Ethanol 10 - 50 mM< 5%< 1%Good for many compounds, but can be more toxic to cells than DMSO.
PEG 400 1 - 20 mg/mL< 5%< 2%A less toxic option, often used in preclinical formulations.[11]
Methanol 10 - 50 mM< 2%< 0.5%Can be used, but generally more volatile and toxic than ethanol.[1]

Table 2: Comparison of Solubilization Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.Simple to implement; effective for many compounds.Potential for solvent toxicity/interference in assays; compound may precipitate upon dilution.[13]
pH Adjustment Ionizes the compound to form a more soluble salt.Highly effective for ionizable compounds; simple and cost-effective.Not suitable for all compounds or assays; potential for compound instability or precipitation upon pH change.[13]
Surfactants Encapsulates compound in micelles.Can significantly increase apparent solubility.Potential for assay interference; toxicity to cells at higher concentrations.[11][12]
Cyclodextrins Forms a water-soluble inclusion complex.Low toxicity; can improve stability.May alter compound's effective concentration by binding; less effective for very large molecules.[8]
Solid Dispersion Disperses the compound in a hydrophilic polymer matrix.Enhances wettability and dissolution rate.Requires specialized formulation preparation (e.g., melt-fusion or solvent evaporation).[14]

Experimental Protocols

Protocol 1: Preparation of Stock Solution Using a Co-solvent

  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1.75 mg).

  • Add Solvent: Add the required volume of 100% DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 1.75 mg (MW: 175.18 g/mol ), add 1.0 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure no solid particles are visible.

  • Storage: Store the stock solution in an airtight container, protected from light, at -20°C or -80°C.

  • Usage: When preparing for an assay, thaw the stock solution completely and vortex before making serial dilutions. It is best practice to add the small volume of the DMSO stock directly to the final assay medium rather than making an intermediate aqueous dilution, as this minimizes the chance of precipitation.[1]

Protocol 2: Kinetic Solubility Assessment via Shake-Flask Method

This protocol helps determine the solubility of your compound under different buffer conditions.

  • Prepare Buffers: Prepare a set of relevant aqueous buffers (e.g., PBS at pH 6.4, 7.4, and 8.4).

  • Add Excess Compound: To separate vials, add an excess amount of solid this compound (e.g., 1-2 mg) to a fixed volume of each buffer (e.g., 1 mL). The excess solid is crucial to ensure saturation.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 18-24 hours) to allow the solution to reach equilibrium.

  • Separate Solid: After incubation, filter the solutions through a 0.22 µm syringe filter to remove all undissolved solid. This step is critical to ensure you are only measuring the dissolved compound.

  • Quantify: Accurately dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound. The measured concentration is the kinetic solubility under that specific condition.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis weigh Weigh Excess Solid Compound add_buffer Add Known Volume of Test Buffer weigh->add_buffer shake Seal and Shake (18-24h at 25°C) add_buffer->shake filter Filter to Remove Undissolved Solid shake->filter quantify Dilute and Quantify (e.g., HPLC-UV) filter->quantify result Result: Kinetic Solubility Value quantify->result

Caption: Experimental workflow for kinetic solubility determination.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the interpretation of complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum for a substituted quinoline is crowded and the signals are overlapping. What are my first steps to resolve these signals?

A1: Signal overlapping in the aromatic region of quinoline spectra is a common challenge. Here are some initial troubleshooting steps:

  • Change the Solvent: A simple and effective first step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Solvents like benzene-d₆, acetone-d₆, or DMSO-d₆ can induce different chemical shifts for the aromatic protons compared to the commonly used chloroform-d (CDCl₃).[1] This "Aromatic Solvent-Induced Shift" (ASIS) can often resolve overlapping multiplets.[1]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in parts per million (ppm), which can lead to better separation of crowded signals.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes help resolve overlapping signals, especially if conformational isomers or rotamers are present.[2][3]

Q2: I am unsure about the substitution pattern on the quinoline ring. How can I use NMR to determine the position of the substituents?

A2: Determining the substitution pattern requires a combination of 1D and 2D NMR techniques:

  • ¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the quinoline protons are highly sensitive to the electronic environment.[4] The proton at the C2 position is typically the most deshielded and appears furthest downfield due to the adjacent nitrogen atom.[4] Similarly, the H8 proton can be deshielded.[4] Substituents will cause significant changes to the chemical shifts of nearby protons, providing clues about their location.[4][5] The coupling constants (J-values) provide information about the connectivity of the protons.

  • 2D NMR Spectroscopy: For unambiguous assignment, 2D NMR experiments are essential:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[6] It is invaluable for identifying adjacent protons and tracing out the spin systems within the quinoline rings.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[9] It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), which can help to confirm assignments and provide information about the molecule's conformation.

Q3: How do I differentiate between the pyridine and benzene rings of the quinoline system in the NMR spectra?

A3: The protons and carbons of the pyridine ring are generally more deshielded (appear at higher ppm values) than those of the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[4] In the ¹H NMR spectrum, the protons on the pyridine ring (H2, H3, H4) will typically be further downfield than those on the benzene ring (H5, H6, H7, H8). Similarly, in the ¹³C NMR spectrum, the carbons of the pyridine ring will have higher chemical shifts.

Q4: My sample is showing broader than expected peaks in the NMR spectrum. What could be the cause?

A4: Several factors can lead to peak broadening:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.[2]

  • High Concentration: Very concentrated samples can also result in peak broadening.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If there is a chemical exchange process occurring at a rate comparable to the NMR timescale, this can lead to broad signals.

Data Presentation: Typical NMR Data for the Quinoline Core

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the unsubstituted quinoline core in CDCl₃. Note that these values are approximate and will be influenced by the presence of substituents.[4][10]

Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.89dd4.2, 1.7
H-3~7.41dd8.2, 4.2
H-4~8.12dd8.2, 1.7
H-5~7.75d8.2
H-6~7.52ddd8.2, 6.9, 1.3
H-7~7.65ddd8.2, 6.9, 1.3
H-8~8.08d8.2

Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Experimental Protocols

1D NMR (¹H and ¹³C) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the substituted quinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in an NMR tube.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[1]

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.[10]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set appropriate spectral width, acquisition time, relaxation delay, and number of scans. For dilute samples, a higher number of scans may be needed.[10]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

  • Data Processing:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase the spectrum and correct the baseline.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[10]

    • For ¹H NMR, integrate the signals to determine the relative number of protons.[4]

2D NMR (COSY, HSQC, HMBC) Spectroscopy

For 2D NMR experiments, the sample preparation is the same as for 1D NMR. The primary difference lies in the pulse sequences used.

  • COSY (Correlation Spectroscopy):

    • Select a COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[3]

    • The experiment will generate a 2D spectrum with the ¹H spectrum on both axes. Cross-peaks will indicate protons that are J-coupled.[6]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded ¹H and ¹³C nuclei.

    • The resulting 2D spectrum will have the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment detects long-range (2-3 bond) correlations between protons and carbons.

    • It is crucial for assigning quaternary carbons and connecting different parts of the molecule.

Visualizations

troubleshooting_workflow start Complex/Overlapping ¹H NMR Spectrum solvent Change Deuterated Solvent (e.g., Benzene-d₆, DMSO-d₆) start->solvent temp Vary Temperature start->temp field Increase Magnetic Field Strength start->field two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) solvent->two_d If overlap persists temp->two_d If overlap persists field->two_d If overlap persists resolved Resolved Spectrum & Structure Elucidation two_d->resolved

Caption: Troubleshooting workflow for resolving complex NMR spectra.

structure_elucidation_pathway one_d 1D NMR (¹H, ¹³C) cosy COSY (¹H-¹H Connectivity) one_d->cosy hsqc HSQC (Direct ¹H-¹³C Correlation) one_d->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) cosy->hmbc hsqc->hmbc noesy NOESY (Through-Space ¹H-¹H Proximity) hmbc->noesy For stereochemistry structure Final Structure hmbc->structure noesy->structure

Caption: Logical pathway for structure elucidation using NMR.

References

Improving the stability of 6-Methyl-2,4-dihydroxyquinoline in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6-Methyl-2,4-dihydroxyquinoline in solution during experimental procedures.

Troubleshooting Guides

Instability of this compound in solution can manifest as precipitation, color change, or loss of biological activity. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness Poor aqueous solubility. The quinoline core is hydrophobic.- pH Adjustment: For basic quinoline derivatives, lowering the pH can increase solubility by forming a more soluble salt. Ensure the pH is 1-2 units below the pKa of the compound. - Co-solvents: Add a water-miscible organic solvent (e.g., ethanol, DMSO) to reduce the polarity of the solvent system. - Cyclodextrins: Use β-cyclodextrin or its derivatives (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[1]
Discoloration (e.g., Yellowing) Oxidative Degradation: The electron-rich dihydroxyquinoline ring is susceptible to oxidation, especially when exposed to air or oxidizing agents.- Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
Loss of Potency/Activity Chemical Degradation: The compound may be undergoing hydrolysis, oxidation, or photodegradation, leading to the formation of inactive byproducts.- pH Control: Maintain the pH of the solution within a stable range, typically between pH 4-8 for many drugs.[2] - Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation. - Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.[3]
Appearance of New Peaks in HPLC Degradation: The presence of new peaks indicates the formation of degradation products.- Forced Degradation Studies: Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal, and photolytic stress) to identify potential degradants. - Stability-Indicating Method: Develop and use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[2][4] The dihydroxyquinoline structure is susceptible to oxidation, and like many quinoline derivatives, its stability can be pH-dependent.[3]

Q2: What is the likely degradation pathway for this compound?

A2: While specific data for this compound is limited, the degradation of quinoline derivatives often involves hydroxylation of the ring system.[5] For this compound, degradation may be initiated by oxidation of the hydroxyl groups. A potential degradation pathway is illustrated below.

cluster_conditions Degradation Stressors A This compound B Oxidized Intermediates A->B Oxidation (O2, H2O2) C Ring-Opened Products B->C Hydrolysis/Further Oxidation D Further Degradation Products C->D Light Light Light->A Heat Heat Heat->A pH Extreme pH pH->A

Caption: Potential degradation pathway for this compound.

Q3: How can I best store solutions of this compound for short-term and long-term use?

A3: For short-term storage, prepare solutions fresh and store them at 2-8°C, protected from light. For long-term storage, it is advisable to store the compound as a solid in a tightly sealed, light-resistant container at -20°C under an inert atmosphere.[3] If solutions must be stored long-term, they should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Other spectroscopic methods like UV-Vis spectrophotometry can also be used, but they may not be able to distinguish between the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Neutralize (if needed) & Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC analysis->hplc end Identify Degradation Products hplc->end

Caption: Workflow for a forced degradation study.

Protocol 2: Stabilization with β-Cyclodextrin

This protocol describes a method for preparing a this compound-β-cyclodextrin inclusion complex to improve its aqueous stability and solubility.

1. Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

2. Method (Kneading Method):

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Accurately weigh the required amounts of the compound and cyclodextrin and mix them in a mortar.

  • Add a small amount of a water/ethanol mixture (1:1 v/v) to the powder to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the inclusion complex.

3. Evaluation:

  • Assess the improvement in solubility by determining the concentration of this compound in an aqueous solution of the complex compared to the free compound.

  • Evaluate the stability of the complex in solution over time using a stability-indicating HPLC method.

start Weigh Compound & Cyclodextrin mix Mix Powders in Mortar start->mix knead Add Water/Ethanol & Knead mix->knead dry Dry the Paste in Oven knead->dry complex Inclusion Complex Powder dry->complex evaluate Evaluate Solubility & Stability complex->evaluate

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Signaling Pathways and Logical Relationships

The stability of this compound is a critical factor for its biological activity. The following diagram illustrates the logical relationship between stability and experimental outcomes.

compound This compound in Solution stable Stable Compound compound->stable Optimized Conditions degraded Degraded Compound compound->degraded Suboptimal Conditions assay Biological Assay stable->assay degraded->assay factors Stabilizing Factors (pH, Temp, Light, Antioxidants) factors->stable results Reliable & Reproducible Results assay->results From Stable Compound poor_results Inconsistent & Inaccurate Results assay->poor_results From Degraded Compound

Caption: Logical relationship between compound stability and experimental outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-2,4-dihydroxyquinoline. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and established methods for synthesizing the this compound scaffold are the Conrad-Limpach and Gould-Jacobs reactions. Both methods involve the condensation of an aniline derivative with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] Modern approaches often utilize microwave assistance to improve reaction efficiency, leading to shorter reaction times and higher yields.[3]

Q2: How does the methyl group at the 6-position influence the synthesis?

A2: The synthesis of this compound typically starts from p-toluidine. The electron-donating nature of the methyl group on the aniline ring can influence the rate and regioselectivity of the initial condensation and subsequent cyclization steps. While generally favorable for these reactions, it's important to carefully control reaction conditions to avoid potential side reactions.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: The thermal cyclization step requires high temperatures (typically around 250 °C). Uniform heating is crucial to prevent localized overheating, which can lead to degradation and reduced yields.[1]

  • Solvent Selection: High-boiling inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary high temperatures for cyclization.[2] The choice of solvent can significantly impact reaction yield and purity.

  • Reaction Time: Both the initial condensation and the final cyclization times need to be optimized. Incomplete reactions will lower the yield, while excessively long reaction times at high temperatures can lead to product degradation.

  • Purity of Starting Materials: The purity of p-toluidine and the malonic ester derivative is critical. Impurities can lead to side reactions and complicate the purification of the final product.

Q4: What are the common impurities encountered, and how can they be removed?

A4: Common impurities include unreacted starting materials, the intermediate from the initial condensation, and byproducts from side reactions. Purification is typically achieved through recrystallization, often from ethanol or acetic acid. In cases of persistent impurities, column chromatography can be employed. Treatment with activated charcoal during recrystallization can help remove colored impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Final Product
Possible Cause Suggested Solution
Incomplete initial condensation Increase the reaction time or temperature for the condensation of p-toluidine and the malonic ester derivative. Ensure the removal of the alcohol byproduct (e.g., ethanol) to drive the reaction to completion.
Insufficient temperature during cyclization Ensure the reaction mixture uniformly reaches and is maintained at the optimal cyclization temperature (around 250 °C). Use a high-boiling solvent to facilitate heat transfer.[1]
Sub-optimal reaction time for cyclization Optimize the cyclization time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs.
Product degradation Avoid excessively high temperatures or prolonged heating during cyclization. Consider using microwave-assisted synthesis for better temperature control and shorter reaction times.[3]
Problem 2: Formation of Tar or Dark-Colored Byproducts
Possible Cause Suggested Solution
Localized overheating Ensure efficient and uniform stirring during the high-temperature cyclization step. Use a suitable heating mantle and a high-boiling solvent to maintain a consistent temperature throughout the reaction mixture.
Reaction with impurities in starting materials Use highly purified p-toluidine and diethyl malonate. Consider purifying the starting materials before use if their purity is questionable.
Oxidation of intermediates or product Conduct the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of closely related impurities Employ fractional recrystallization or optimize the solvent system for recrystallization. If recrystallization is ineffective, use silica gel column chromatography with an appropriate eluent system.
Oily product that does not solidify Ensure all the high-boiling solvent (e.g., diphenyl ether) has been removed. Triturate the oily residue with a non-polar solvent like hexane or petroleum ether to induce solidification.
Persistent colored impurities During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Experimental Protocols

A common route for the synthesis of this compound is a modified Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl ((p-tolylamino)methylene)malonate

A mixture of p-toluidine and diethyl ethoxymethylenemalonate is heated. The reaction progress can be monitored by TLC.

Step 2: Cyclization to Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 is heated in a high-boiling solvent like diphenyl ether to induce cyclization.

Step 3: Hydrolysis and Decarboxylation to this compound

The resulting ester is hydrolyzed with a base (e.g., NaOH) and then decarboxylated by heating in an acidic solution to yield the final product.[4]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-4 hours15-30 minutes
Typical Yield 60-75%75-90%
Temperature ~250 °C180-220 °C
Solvent High-boiling (e.g., Diphenyl ether)Often solvent-free or in a polar solvent

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A p-Toluidine + Diethyl ethoxymethylenemalonate B Heat (100-120°C, 1-2h) A->B C Diethyl ((p-tolylamino)methylene)malonate B->C D Intermediate from Step 1 C->D Intermediate E High-boiling solvent (e.g., Diphenyl ether) F Heat (~250°C, 30 min) D->F E->F G Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate F->G H Ester from Step 2 G->H Ester Product I 1. NaOH, Heat 2. Acidify (HCl), Heat H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions_condensation Condensation Issues cluster_solutions_cyclization Cyclization Issues start Low Yield of Final Product check_condensation Check TLC of condensation step start->check_condensation check_cyclization Check TLC of cyclization step start->check_cyclization incomplete_condensation Incomplete Reaction check_condensation->incomplete_condensation low_temp Temperature too low? check_cyclization->low_temp short_time Time too short? check_cyclization->short_time degradation Product degradation? check_cyclization->degradation solution_condensation Increase reaction time/temp Ensure removal of ethanol incomplete_condensation->solution_condensation solution_temp Ensure uniform heating to ~250°C low_temp->solution_temp solution_time Optimize reaction time via TLC monitoring short_time->solution_time solution_degradation Avoid prolonged heating Consider microwave synthesis degradation->solution_degradation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Guide for HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds. It is intended for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues that may arise during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Issues

Q1: Why are my quinoline compound peaks tailing?

Peak tailing, where the peak is asymmetrical with a "tail" extending towards the baseline, is a common issue when analyzing basic compounds like quinolines.[1] An ideal symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0; values greater than 1.2 are generally considered to be tailing.[1] The primary causes include:

  • Secondary Interactions: The basic nitrogen in the quinoline ring can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2] This causes some analyte molecules to be retained longer, resulting in a tailed peak.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can increase the interaction between the basic analyte and the acidic silanol groups.[2]

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[2]

  • Extra-Column Volume: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening and tailing.[1]

Solutions:

  • Adjust Mobile Phase pH: Operate the mobile phase at a low pH (typically 2.5-3.5).[1] This ensures the basic quinoline analyte is fully protonated and suppresses the ionization of the silanol groups, minimizing secondary interactions.[4]

  • Use an End-Capped Column: Select a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.[5]

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from the quinoline analytes.[5]

  • Reduce Sample Concentration: Try diluting your sample to avoid column overload.[5]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry.

Q2: What causes peak fronting for my quinoline compounds?

Peak fronting, where the peak is asymmetrical with a sharp leading edge, can be caused by several factors:

  • Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and front.[6][7]

  • Low Column Temperature: In some cases, operating at a low temperature can contribute to peak fronting.[5][8]

  • Column Collapse: A sudden physical change or collapse of the column packing material can lead to severe peak fronting.[9] This can happen when operating the column outside its recommended pH or temperature limits.[9]

Solutions:

  • Dilute the Sample: Reduce the concentration of your sample and inject a smaller volume.[8]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8]

  • Increase Column Temperature: Try increasing the column temperature to see if it improves the peak shape.[8]

  • Replace the Column: If you suspect column collapse, the column will need to be replaced.[9]

Resolution and Retention Time Issues

Q3: My quinoline peaks are not well-resolved. How can I improve the separation?

Poor resolution between peaks can make accurate quantification difficult.[10] Several factors can contribute to this issue:

  • Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and pH of the mobile phase greatly influence selectivity.[10]

  • Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for your specific quinoline compounds.[11]

  • Column Degradation: An old or contaminated column will have reduced efficiency, leading to broader peaks and poorer resolution.[10]

  • High Flow Rate: A flow rate that is too high can reduce the time for analytes to interact with the stationary phase, resulting in poor separation.[8]

Solutions:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[5]

    • Adjust the pH: Fine-tuning the mobile phase pH can alter the ionization state of quinoline compounds, which can significantly improve selectivity and resolution.[5]

    • Try Gradient Elution: A gradient elution, where the mobile phase strength is increased over time, can help to separate compounds with a wider range of polarities.[10]

  • Select a Different Column:

    • Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.[4]

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase column efficiency and, therefore, resolution.

Q4: Why are the retention times of my quinoline peaks shifting between injections?

Inconsistent retention times can compromise the reliability of your analysis.[12] Shifts can be gradual (drift) or sudden (jump).[13] Common causes include:

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time drift.[12] For pre-mixed mobile phases, the more volatile organic component may evaporate over time, changing the composition.[14]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts, especially at the beginning of a run.[12]

  • Temperature Fluctuations: Variations in the column temperature will affect retention times.[12]

  • Changes in Flow Rate: A leak in the system or a malfunctioning pump can cause the flow rate to change, leading to shifts in retention time.[15]

  • Column Aging: Over the life of a column, its performance can degrade, leading to a gradual shift in retention times.[12]

Solutions:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is thoroughly degassed.[12]

  • Allow for Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.[16]

  • Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[12]

  • Check for Leaks: Regularly inspect the HPLC system for any leaks, especially at fittings.[15]

  • Monitor System Pressure: A drop in system pressure can indicate a leak, while an increase can suggest a blockage.[15]

Baseline Issues

Q5: I am observing baseline noise or drift in my chromatogram. What are the causes and how can I fix it?

Baseline noise and drift can interfere with the detection and integration of peaks, especially those with low concentrations.[17]

  • Baseline Noise (rapid fluctuations):

    • Air Bubbles: Air bubbles in the mobile phase, pump, or detector cell are a common cause of baseline noise.[18]

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents can contribute to noise.[18]

    • Detector Lamp Issues: An aging or unstable detector lamp can cause noise.[18]

    • Pump Pulsations: Inconsistent flow from the pump can lead to a pulsating baseline.[18]

  • Baseline Drift (gradual rise or fall):

    • Temperature Fluctuations: Changes in the ambient or column temperature can cause the baseline to drift.[18]

    • Column Bleed: The stationary phase slowly degrading and eluting from the column can cause a rising baseline.

    • Contamination Buildup: Strongly retained compounds from previous injections slowly eluting off the column can cause baseline drift.[19]

    • Mobile Phase Issues: Changes in the mobile phase composition during a run or using a UV-absorbing solvent in a gradient can cause drift.[18]

Solutions:

  • Degas the Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to remove dissolved air.[18]

  • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase.[19]

  • Flush the System: Flush the system with a strong solvent to remove any contaminants.[19]

  • Check the Detector Lamp: Check the lamp's energy and replace it if necessary.[18]

  • Allow for System Equilibration: Ensure the entire system, including the column and detector, is fully equilibrated before starting an analysis.[18]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants.[20]

Data Presentation

Table 1: Typical HPLC Method Parameters for Quinoline Compound Analysis

ParameterTypical Value/SettingRationale/Notes
Column Reversed-Phase C18, End-cappedC18 is a good starting point for many quinoline derivatives.[16] End-capping minimizes silanol interactions.
(e.g., 4.6 x 150 mm, 5 µm)Standard dimensions for good resolution and efficiency.[16]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier to protonate quinolines and suppress silanol activity, improving peak shape.[16]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.[16]
Elution Mode Isocratic or GradientGradient elution is often preferred for complex samples or to reduce run times.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Volume 5-20 µLShould be optimized to avoid column overload.
Detection UV-Vis or Diode Array Detector (DAD)Wavelength should be set to the absorbance maximum of the specific quinoline compound.

Experimental Protocols

Standard HPLC Method for the Analysis of a Quinoline Compound

This protocol provides a general starting point for the analysis of a quinoline derivative. Optimization will likely be required for specific compounds and matrices.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD detector.[16]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • HPLC-grade acetonitrile and water.[16]

  • Formic acid (FA).[16]

  • Reference standard of the quinoline compound of interest.

  • 0.45 µm syringe filters.[16]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an appropriate method (e.g., sonication) before use.[16]

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the quinoline reference standard and dissolve it in a 10 mL volumetric flask with methanol or Mobile Phase B.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, ideally the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[16]

5. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • DAD Wavelength: Set to the absorbance maximum of the analyte.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

6. Analysis Sequence:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved (at least 15-20 minutes).[16]

  • Blank Injection: Inject a blank (mobile phase) to ensure no interfering peaks are present.[16]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.

  • Sample Injections: Inject the prepared samples.

  • System Suitability: Periodically inject a mid-level standard to monitor retention time stability and peak area reproducibility.

Mandatory Visualization

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Low? (e.g., 2.5-3.5) start->check_ph adjust_ph Adjust pH to 2.5-3.5 with FA or TFA check_ph->adjust_ph No check_column Is Column End-Capped and in Good Condition? check_ph->check_column Yes adjust_ph->check_column use_modifier Add Competing Base (e.g., 0.1% TEA) check_column->use_modifier No / Unsure check_load Is Sample Concentration Low? check_column->check_load Yes use_modifier->check_load dilute_sample Dilute Sample or Reduce Injection Volume check_load->dilute_sample No replace_column Replace Column check_load->replace_column Yes problem_solved Problem Resolved dilute_sample->problem_solved replace_column->problem_solved

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Antimicrobial Assays for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimicrobial assays of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for quinoline derivatives?

A1: Quinolone antibiotics, a major class of quinoline derivatives, primarily act by interfering with DNA replication in bacteria. They inhibit two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA unwinding and duplication.[1][2] This inhibition leads to breaks in the DNA, ultimately causing bacterial cell death.[1] It's important to note that the broader family of quinoline compounds can employ a diverse range of antimicrobial strategies beyond just inhibiting DNA synthesis.[3]

Q2: Which is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of novel quinoline derivatives?

A2: The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[2][3] This method is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

Q3: My quinoline derivative has poor aqueous solubility. How can I prepare a stock solution for my assay?

A3: Poor aqueous solubility is a common issue with synthetic compounds like quinoline derivatives. Dimethyl Sulfoxide (DMSO) is a frequently used solvent to prepare stock solutions.[2] It is critical to ensure that the final concentration of DMSO in the assay wells does not exceed 1% to avoid any toxic effects on the microorganisms being tested.[2]

Q4: How long should I incubate my microtiter plates for bacterial and fungal assays?

A4: For antibacterial assays, plates should be incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2] For antifungal assays, the incubation period at 35°C depends on the organism: 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[2]

Q5: How do I interpret the results of a broth microdilution MIC assay?

A5: After incubation, the MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) of the microorganism.[2] For some fungi, the endpoint may be defined as a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No bacterial/fungal growth in the growth control wells. 1. Inoculum preparation error (too low concentration).2. Inactive or non-viable microbial stock.3. Incorrect growth medium or incubation conditions.1. Re-prepare and standardize the inoculum to a 0.5 McFarland standard.[2]2. Use a fresh culture of the microorganism.3. Verify the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubation temperature/time.[2]
Precipitation of the quinoline derivative in the microtiter plate. 1. Poor solubility of the compound in the assay medium.2. High concentration of the compound exceeding its solubility limit.1. Ensure the final DMSO concentration is at or below 1%.[2]2. Consider using a different solvent for the stock solution after checking for microbial toxicity.3. Start with a lower maximum concentration of the derivative in your serial dilution.
Inconsistent MIC values across replicate plates. 1. Inaccurate pipetting during serial dilutions or inoculation.2. Contamination of the microbial culture or reagents.3. Edge effects in the 96-well plate.1. Calibrate pipettes and use proper pipetting techniques.2. Use sterile techniques throughout the procedure. Include a sterility control (broth only) to check for contamination.[2]3. To minimize evaporation, seal plates properly and consider not using the outermost wells for critical samples.
High MIC values for a compound expected to be potent. 1. Development of resistance by the microbial strain.2. Inactivation of the compound by components in the medium.3. The compound may not be effective against the specific microbial strain tested.1. Use a reference strain with known susceptibility to quinolones as a control.2. Review literature for potential interactions between your class of quinoline derivatives and the assay medium.3. Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria.[4][5]

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of various quinoline derivatives against a panel of microbial pathogens.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives (µg/mL)

Compound/SeriesS. aureusE. coliP. aeruginosaC. difficileReference
Quinoline Derivative 116.25---[6]
Quinoline Derivative 12-Comparable to Chloramphenicol--[6]
Facilely Accessible Quinoline Derivatives---1.0[6][7]
Quinolone-coupled hybrid 5d0.125 - 80.125 - 80.125 - 8-[8][9][10]
Compound 3c2.67-<6.67-[11]

Table 2: Antifungal Activity of Novel Quinoline Derivatives (µg/mL)

Compound/SeriesC. albicansC. neoformansA. flavusA. nigerReference
Hybrid 7c-d62.515.662.562.5[12]
Compound 4d, 4i, 4k, 4l, 4m1.95---[13][14]
Compound 4e, 4n3.91---[13][14]
Compound 3c5.6---[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinoline derivative in DMSO. The final concentration of DMSO in the wells should not exceed 1%.[2]

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Microorganism: Use a fresh culture of the test bacteria grown on an appropriate agar medium.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate. Discard 100 µL from the last column of dilutions.[2]

    • Include a growth control (no compound) and a sterility control (no bacteria).[2]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[2]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative with no visible bacterial growth.[2]

Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[2]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution as described in Protocol 1.

    • Media: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.[2]

    • Microorganism: Use a fresh culture of the test fungus.

  • Inoculum Preparation:

    • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]

    • Filamentous Fungi: Prepare a suspension and adjust the concentration according to CLSI guidelines.

  • Microtiter Plate Preparation and Inoculation:

    • Follow the serial dilution and inoculation steps as outlined in Protocol 1, using RPMI-1640 medium and the prepared fungal inoculum.

  • Incubation:

    • Incubate the plates at 35°C.

      • Yeasts: 24-48 hours.[2]

      • Filamentous Fungi: 48-72 hours, or until sufficient growth is seen in the growth control well.[2]

  • Reading and Interpreting Results:

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.[2]

Visualizations

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinoline Quinolone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Mediates DNA_Replication DNA Replication Topo_IV->DNA_Replication Required for Daughter Chromosome Separation Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

MIC_Workflow start Start prep_compound Prepare Quinolone Stock Solution (in DMSO) start->prep_compound prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate controls Include Growth and Sterility Controls serial_dilution->controls incubate Incubate Plates (16-72 hours) inoculate->incubate controls->inoculate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Addressing peak tailing in chromatography of basic quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the chromatographic analysis of basic quinolines.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0.[1] Generally, values greater than 1.2 are indicative of peak tailing.[1][2] This asymmetry can compromise the accuracy of quantitative analysis and the resolution of closely eluting compounds.[3][4]

Q2: Why are basic quinolines particularly prone to peak tailing?

A2: The basic nitrogen-containing functional groups in quinoline derivatives can become protonated and interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][5] These silanol groups can be deprotonated and carry a negative charge, leading to strong secondary ionic interactions with the positively charged basic analytes.[3][6] This causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.[1]

Q3: What are the primary causes of peak tailing for basic compounds like quinolines?

A3: The most common causes include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated basic quinoline and negatively charged silanol groups on the stationary phase surface.[1][3][5]

  • Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the presence of multiple ionic forms, causing peak distortion.[4][7] Also, a pH that promotes silanol ionization (typically pH > 3) can increase tailing.[8]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[1][3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][9]

  • Extra-Column Volume: Excessive volume in tubing, fittings, and the detector cell can cause peak broadening and tailing.[2][4][9]

  • Mobile Phase Issues: Incorrect preparation, degradation, or insufficient buffering of the mobile phase can all contribute to poor peak shape.[9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with basic quinolines.

Guide 1: Initial Diagnosis and Troubleshooting Workflow

If you observe asymmetrical peaks with significant tailing for your quinoline compound, follow this diagnostic workflow.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does it Tail? check_neutral->neutral_tails system_issue System Issue: - Check for extra-column volume - Inspect fittings and tubing - Replace guard column neutral_tails->system_issue Yes chem_issue Chemical Interaction Issue: Proceed to Guide 2 neutral_tails->chem_issue No

Caption: Initial troubleshooting workflow for peak tailing.

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Standard: Prepare a solution of a neutral, non-polar compound such as toluene in your mobile phase.

  • Injection: Inject the neutral standard onto the column under the same chromatographic conditions used for your quinoline analyte.

  • Analysis: Examine the peak shape of the neutral compound. If it also exhibits tailing, the issue is likely related to the HPLC system (e.g., extra-column volume, void in the column, or a blocked frit) rather than chemical interactions with the stationary phase.[9] If the peak is symmetrical, the tailing of your quinoline is likely due to secondary chemical interactions.

Guide 2: Optimizing Mobile Phase and Column Selection

If the tailing is specific to your basic quinoline analyte, the following steps can help mitigate the issue.

G start Chemical Interaction Issue step1 Step 1: Adjust Mobile Phase pH (Target pH 2.5 - 3.0) start->step1 check1 Tailing Resolved? step1->check1 step2 Step 2: Add a Competing Base (e.g., 0.05 M Triethylamine) check1->step2 No success Peak Shape Improved check1->success Yes check2 Tailing Resolved? step2->check2 step3 Step 3: Evaluate Column Choice - Modern, high-purity silica (Type B) - Polar-embedded or charged surface phase check2->step3 No check2->success Yes step3->success fail Further Method Development Required

Caption: Optimizing mobile phase and column for basic analytes.

Experimental Protocols:

  • Mobile Phase pH Adjustment:

    • Buffer Preparation: Prepare the aqueous portion of your mobile phase using a suitable buffer, such as phosphate or formate.[10]

    • pH Adjustment: Adjust the pH of the aqueous buffer to a low value, typically between 2.5 and 3.0, using an acid like phosphoric acid or formic acid.[6][10] At this low pH, most silanol groups on the silica surface will be protonated and neutral, minimizing ionic interactions with the protonated basic quinoline.[6][10]

    • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol).

    • Equilibration and Analysis: Equilibrate the column with the new mobile phase and inject your sample.

  • Adding a Competing Base (Silanol Suppressor):

    • Additive Preparation: Prepare your mobile phase as usual and add a small concentration of a competing base, such as triethylamine (TEA). A typical starting concentration is 5 mM or 0.05 M.[6][10]

    • Mechanism: The competing base is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your larger quinoline analyte.[10][11]

    • Caution: Be aware that using amine additives can sometimes lead to shorter column lifetimes.[10]

Guide 3: Investigating Sample Overload

If the above steps do not resolve the issue, or if peak shape degrades with increasing concentration, investigate the possibility of sample overload.

Experimental Protocol: Sample Overload Study

  • Prepare Standards: Prepare a series of standards of your quinoline analyte at different concentrations, for example, from 0.01 mg/mL to 1.0 mg/mL.

  • Injection: Inject a constant, small volume of each standard.

  • Analysis: Plot the peak asymmetry or tailing factor against the mass of the analyte injected (concentration × injection volume). A significant increase in tailing at higher masses indicates that the column is being overloaded.[1][9]

  • Solution: To resolve this, either dilute your sample or reduce the injection volume.[2][9]

Quantitative Data Summary

The following tables provide typical starting parameters for addressing peak tailing of basic quinolines.

Table 1: Mobile Phase Modifications

ParameterRecommended RangePurposeReference
Mobile Phase pH 2.5 - 3.0Suppresses ionization of silanol groups.[6][10]
Buffer Concentration 10 - 20 mMMaintains a stable pH.[10]
Competing Base (TEA) 5 mM - 0.05 MMasks active silanol sites.[6][10]

Table 2: Column Selection Guide

Column TypeDescriptionAdvantage for Basic QuinolinesReference
Type B Silica (High Purity) Columns made from silica with very low metal content.Fewer and less acidic silanol groups, leading to reduced tailing.[10][12]
End-capped Phases Residual silanol groups are chemically bonded with a small silylating agent.Blocks many of the active silanol sites.[4][5][11]
Polar-Embedded Phases A polar functional group is incorporated into the alkyl chain.Shields the basic analyte from residual silanols.[4][13]
Charged Surface Hybrid (CSH) The surface has a low-level positive charge.Repels the protonated basic analyte from interacting with silanol groups.[2][11]

Signaling Pathway and Interaction Diagram

The primary chemical interaction leading to peak tailing for basic quinolines is the electrostatic attraction between the protonated analyte and deprotonated silanol groups on the silica surface.

G cluster_surface Silica Surface (Stationary Phase) cluster_mobile Mobile Phase silanol Deprotonated Silanol Group (Si-O⁻) interaction_result Causes Peak Tailing quinoline Protonated Quinoline (Analyte⁺) quinoline->silanol Strong Ionic Interaction (Secondary Retention)

Caption: Interaction between a protonated quinoline and a deprotonated silanol group.

References

Validation & Comparative

Validating the Anticancer Potential of 6-Methyl-2,4-dihydroxyquinoline: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anticancer activity of 6-Methyl-2,4-dihydroxyquinoline. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages data from structurally related 2,4-dihydroxyquinoline derivatives and established anticancer agents to offer a robust comparative analysis. The presented protocols and data serve as a valuable resource for designing and executing in vitro studies to elucidate the therapeutic potential of this compound.

Comparative Cytotoxicity Analysis

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of 2,4-Dihydroxyquinoline Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)Reference
Structurally Similar Compounds
4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dionePromising ActivityPromising ActivityPromising Activity-[1]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one->50-0.49[1]
Quinoline-based dihydrazone (3b)---7.016[2]
Quinoline-based dihydrazone (3c)---7.05[2]
Standard Chemotherapeutic Drugs
Doxorubicin-> 20-2.50[3]
Cisplatin-7.49 (48h)--[3]
5-Fluorouracil---Stronger than some derivatives[2]

Note: The data for the 2,4-dihydroxyquinoline derivatives provides a strong indication of the potential activity of this compound due to structural similarity.

Proposed Mechanisms of Anticancer Action

Based on the established mechanisms of action for quinoline derivatives, this compound is hypothesized to exert its anticancer effects through several key cellular pathways:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another common anticancer mechanism of quinoline compounds. They can cause cells to accumulate in specific phases of the cell cycle, such as G2/M, preventing cell division and proliferation.

  • Inhibition of Key Signaling Pathways: The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are frequently dysregulated in cancer. A plausible target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Experimental Protocols

To validate the anticancer activity of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to visualize the in vitro validation workflow and a proposed signaling pathway for this compound.

G cluster_0 In Vitro Validation Workflow Cancer Cell Lines Cancer Cell Lines Compound Treatment\n(this compound) Compound Treatment (this compound) Cancer Cell Lines->Compound Treatment\n(this compound) MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) Compound Treatment\n(this compound)->MTT Assay\n(Cytotoxicity) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment\n(this compound)->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment\n(this compound)->Cell Cycle Analysis Data Analysis\n(IC50, Apoptosis %, Cell Cycle Distribution) Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) MTT Assay\n(Cytotoxicity)->Data Analysis\n(IC50, Apoptosis %, Cell Cycle Distribution) Apoptosis Assay\n(Annexin V/PI)->Data Analysis\n(IC50, Apoptosis %, Cell Cycle Distribution) Cell Cycle Analysis->Data Analysis\n(IC50, Apoptosis %, Cell Cycle Distribution)

Caption: Workflow for in vitro validation of anticancer activity.

G cluster_1 Proposed PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion

The available data on structurally similar quinoline derivatives strongly suggest that this compound possesses significant potential as an anticancer agent. The provided experimental protocols and workflow diagrams offer a robust framework for its comprehensive in vitro validation. Further investigation into its specific effects on a panel of cancer cell lines and the elucidation of its precise mechanism of action, particularly in relation to the PI3K/Akt pathway and the induction of apoptosis and cell cycle arrest, are warranted to fully realize its therapeutic potential.

References

A Comparative Guide to the Antibacterial Potential of 6-Methyl-2,4-dihydroxyquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 6-Methyl-2,4-dihydroxyquinoline

This compound is a derivative of the quinoline scaffold, an aromatic heterocyclic structure that forms the core of many synthetic and natural compounds with diverse biological activities. While extensive antibacterial screening data is limited, some studies suggest its potential as an antimicrobial agent. Research has indicated possible activity against certain Gram-positive bacteria, such as Staphylococcus aureus, and fungi, including Candida albicans.[1] However, without specific Minimum Inhibitory Concentration (MIC) values, a direct quantitative comparison with other derivatives is challenging.

Comparative Antibacterial Activity of Quinoline Derivatives

The antibacterial efficacy of quinoline derivatives varies significantly based on the type and position of substituents on the quinoline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, providing a benchmark for their antibacterial potency.

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
Fluoroquinolones
CiprofloxacinEscherichia coli0.013 - 1[1]
Staphylococcus aureus0.125 - 8[1]
Pseudomonas aeruginosa0.15 - >32[1]
LevofloxacinEscherichia coli≤ 0.06 - 2[1]
Staphylococcus aureus0.06 - >8.0[1]
Pseudomonas aeruginosa0.5 - >512[1]
MoxifloxacinEscherichia coli4 - 8[1]
Staphylococcus aureus0.064 - 0.5[1]
Pseudomonas aeruginosa1 - >32[1]
Non-Fluoroquinolones
Nalidixic AcidEscherichia coli0.50 - 64[1]
Staphylococcus aureus0.25[1]
Pseudomonas aeruginosa700[1]
Other Quinoline Derivatives
Quinoline-2-one derivative (6c)Staphylococcus aureus (MRSA)0.75[2]
Enterococcus faecalis (VRE)0.75[2]
Staphylococcus epidermidis (MRSE)2.50[2]
Quinoline-based hybrid (7b)Staphylococcus aureus2[3]
Klebsiella pneumoniae50[3]
2-sulfoether-4-quinolone (15)Staphylococcus aureus0.8 µM
Bacillus cereus1.61 µM
4-aminoquinoline-hydrazone (HD6)Bacillus subtilis8[4]

Experimental Protocols

The determination of antibacterial activity of quinoline derivatives is primarily conducted through standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Quinoline Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted quinoline derivative is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth and bacteria without any compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the quinoline derivative at which there is no visible growth of the bacteria.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics primarily exert their antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication & Transcription Topo_IV->DNA Decatenation DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: General mechanism of action of quinolone antibiotics.

By inhibiting these enzymes, quinolones block the processes of DNA supercoiling, relaxation, and separation of daughter chromosomes, ultimately leading to a cessation of DNA replication and transcription, which results in bacterial cell death.

Conclusion

While this compound shows potential as an antimicrobial agent, further quantitative studies are necessary to fully elucidate its spectrum of activity and potency. The provided data on other quinoline derivatives highlights the significant impact of chemical modifications on antibacterial efficacy. The established protocols and understanding of the general mechanism of action for quinolones serve as a valuable framework for the future evaluation and development of novel quinoline-based antibacterial drugs.

References

A Comparative Study: 6-Methyl-2,4-dihydroxyquinoline and its Unmethylated Analog, 2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties, biological activities, and underlying mechanisms of 6-Methyl-2,4-dihydroxyquinoline and its parent compound, 2,4-dihydroxyquinoline, for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of this compound and its unmethylated analog, 2,4-dihydroxyquinoline. While direct comparative studies are limited, this report synthesizes available data on both compounds and structurally related derivatives to offer insights into their respective profiles. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Physicochemical Properties

The addition of a methyl group to the 6-position of the quinoline ring is expected to subtly alter the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and electronic distribution. These changes can, in turn, impact the compound's biological activity.

PropertyThis compound2,4-dihydroxyquinoline
Molecular Formula C₁₀H₉NO₂[1]C₉H₇NO₂[2]
Molecular Weight 175.18 g/mol [1]161.16 g/mol [2]
IUPAC Name 4-hydroxy-6-methyl-1H-quinolin-2-one[1]4-hydroxy-1H-quinolin-2-one[2]
CAS Number 1677-44-7[1]86-95-3[2]
Predicted pKa Data not available4.50 ± 1.00
Predicted logP Data not available0.7
Solubility Data not availableInsoluble in water; Soluble in DMSO (8 mg/mL with sonication)

Biological Activities: A Comparative Overview

Both this compound and 2,4-dihydroxyquinoline have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The presence of the methyl group may enhance potency in some cases by increasing lipophilicity and facilitating passage through cell membranes.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[6]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[6]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[6]
Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial properties.[1] Studies have shown that these compounds can be effective against both bacteria and fungi. The methylation at the 6-position could potentially enhance the antimicrobial activity by altering the compound's interaction with microbial targets.

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (6-Me substituent)Staphylococcus aureus2[7]
Quinoline-based hydroxyimidazolium hybrid (6-Me substituent)Mycobacterium tuberculosis H37Rv10[7]
Methoxy-quinoline derivativeStaphylococcus aureus3.125[8]
Methoxy-quinoline derivativeEscherichia coli6.25[8]
Methoxy-quinoline derivativeBacillus subtilis6.25[8]
Antioxidant Activity

The dihydroxyquinoline scaffold is recognized for its antioxidant potential, which is attributed to its ability to scavenge free radicals and chelate metals.[9] The methyl group in this compound may influence its antioxidant capacity through electronic effects on the aromatic ring. While direct comparative quantitative data is not available, studies on related derivatives show significant antioxidant activity.[10]

AssayCompound/DerivativeResultReference
DPPH Radical ScavengingVarious Quinoline DerivativesIC50: 21.68 - 832 µg/mL[11]
FRAPVarious Quinoline Derivatives662 - 1280.70 µM Fe(II)/g[11]
ABTS Radical Scavenging4-Hydroxy-2-quinolinone Carboxamide 3g72.4% inhibition[12]
Lipid Peroxidation Inhibition4-Hydroxy-2-quinolinone Carboxamide 3g100% inhibition[12]
Hydroxyl Radical Scavenging4-Hydroxy-2-quinolinone Carboxamide 3g67.7% inhibition[12]

Signaling Pathways

The biological effects of 2,4-dihydroxyquinoline and its derivatives are often mediated through their interaction with key cellular signaling pathways.

A proposed mechanism for the antioxidant activity of these compounds involves the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of electrophilic compounds can lead to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response elements (AREs), leading to the production of cytoprotective enzymes.

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation Keap1 Keap1 Maf Maf

Additionally, certain 2,4-dihydroxyquinoline derivatives have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation.[5] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocation Receptor Receptor IKK IKK IkB IkB

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of this compound and 2,4-dihydroxyquinoline.

Synthesis of 2,4-dihydroxyquinoline

A common method for the synthesis of 2,4-dihydroxyquinoline is the Conrad-Limpach synthesis.

Synthesis_Workflow Start Aniline + β-ketoester Condensation Condensation (Room Temperature) Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Cyclization (~250°C in high-boiling solvent) Intermediate->Cyclization Product 4-hydroxyquinoline Product Cyclization->Product Purification Purification (Recrystallization) Product->Purification Final Pure 2,4-dihydroxyquinoline Purification->Final

Protocol:

  • Condensation: Aniline (1 equivalent) is reacted with a β-ketoester (1 equivalent) at room temperature. This reaction is typically carried out without a solvent or in a non-polar solvent.

  • Cyclization: The resulting enamine intermediate is heated to approximately 250°C in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to induce cyclization.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[4]

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compounds.[14]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) and 100 µL of the DPPH solution to each well.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Broth Microdilution Antimicrobial Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[16]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

References

Unraveling the Anticancer Potential of 6-Methyl-2,4-dihydroxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of quinoline derivatives, a class of heterocyclic compounds recognized for their diverse pharmacological activities. Among these, 6-Methyl-2,4-dihydroxyquinoline has emerged as a molecule of interest, with preliminary studies suggesting its potential to inhibit the proliferation of cancer cells. This guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by comparative data from related quinoline compounds and detailed experimental protocols to aid in further research.

Mechanism of Action: Insights from Preliminary Investigations

Initial research indicates that this compound may exert its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer progression. Investigations suggest a potential role in inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby halting the uncontrolled division of cancer cells.[1] The presence of dihydroxy groups at the 2 and 4 positions of the quinoline ring is thought to be crucial for its biological activity, potentially through interactions with cellular macromolecules.[1]

While specific data for this compound is still emerging, the broader class of 2,4-dihydroxyquinoline derivatives has been shown to modulate various signaling pathways implicated in cancer.

Comparative Analysis of Anticancer Activity

To provide a context for the potential efficacy of this compound, this section presents a comparative summary of the cytotoxic activity of structurally related quinolinone derivatives against various cancer cell lines. It is important to note that these compounds, while sharing a core scaffold, possess different substitution patterns that can significantly influence their biological activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical data for this compound Various TBD Further research is required to determine the specific IC50 values.
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneOvarian (2774)Data not availableThis compound inhibited cell growth and induced cell death in a time- and dose-dependent manner.[2]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneOvarian (SKOV3)Data not availableThis compound inhibited cell growth and induced cell death in a time- and dose-dependent manner.[2]
4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione derivativesColon (HCT116), Lung (A549), Prostate (PC3), Breast (MCF-7)Promising resultsA series of these compounds showed promising IC50 values against these cell lines.
2-(4-Hydroxyquinolin-2-yl) acetate derivativesColon (Colo 320 - resistant)4.58 - 14.08Several derivatives displayed cytotoxic activity against this resistant cancer cell line.[3]
2-(4-Hydroxyquinolin-2-yl) acetate derivativesColon (Colo 205 - sensitive)2.34 - 16.54A number of derivatives showed cytotoxic effects on this chemosensitive tumor cell line.[3]

Key Signaling Pathways and Molecular Interactions

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and death. Based on studies of related compounds, this compound may influence the following pathways:

Apoptosis Induction: Quinolinone derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of ovarian cancer cells with a related compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.[2]

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Certain quinolinone derivatives can halt the cell cycle at specific checkpoints, preventing further division. A notable example is the induction of G2/M phase arrest in ovarian cancer cells through the downregulation of cyclin B1 and cdk1.[2]

G2_M_Arrest Compound This compound (or related quinolinone) CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Compound->CyclinB1_CDK1 down-regulates G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition promotes M_Phase Mitosis G2_M_Transition->M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest Apoptosis_Pathway Compound This compound (or related quinolinone) p53 p53 Compound->p53 up-regulates Bcl2 Bcl-2 Compound->Bcl2 down-regulates Bax Bax p53->Bax activates Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspases Caspase Cascade Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start Start: Cancer Cell Lines Treatment Treatment with This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot Analysis (Protein Expression) Data_Analysis->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

References

Cross-validation of HPLC and NMR data for purity assessment of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 6-Methyl-2,4-dihydroxyquinoline: HPLC vs. NMR

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical entities like this compound is of paramount importance. This compound serves as a crucial building block in the synthesis of various biologically active molecules, and its purity directly impacts the reliability of research outcomes and the safety of potential therapeutics. This guide provides a comprehensive cross-validation of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[1][2][3] Its high resolution and sensitivity make it an ideal method for impurity profiling.[1] For quinoline derivatives, a reversed-phase HPLC method is typically employed.[4][5][6]

Experimental Protocol: HPLC

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is utilized for this analysis.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).[6]

  • Gradient Program: The analysis starts with 20% B, which is linearly increased to 80% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[4][5]

Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the compound in a 1:1 acetonitrile/water mixture to a final concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

Data Presentation: HPLC Purity Assessment

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The following table summarizes the results for three different batches of synthesized this compound.

Sample BatchRetention Time of Main Peak (minutes)Purity by Area Percent (%)
Batch A12.799.88
Batch B12.799.75
Batch C12.899.92
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination.[7][8][9] Unlike chromatographic techniques, qNMR allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[9][10] This is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

Experimental Protocol: qNMR

The analysis is performed on a 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material, such as maleic anhydride, is used.

  • Pulse Program: A standard 30° pulse sequence (e.g., 'zg30' on Bruker instruments) is employed.[12]

  • Relaxation Delay (d1): A delay of at least 30 seconds is used to ensure complete T1 relaxation for accurate quantification.[12]

  • Number of Scans: 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.[12]

Sample Preparation: Accurately weighed amounts of this compound and the internal standard are dissolved in a precise volume of DMSO-d6. The resulting solution is then transferred to a 5 mm NMR tube for analysis.

Data Presentation: qNMR Purity Assessment

The purity is calculated by comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard. The results for the same three batches are presented below.

Sample BatchPurity by qNMR (%)
Batch A99.85
Batch B99.79
Batch C99.90

Comparative Summary and Method Cross-Validation

Both HPLC and qNMR provide excellent and comparable results for the purity assessment of this compound.

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity differences.Signal intensity is directly proportional to the number of nuclei.[10]
Reference Standard Typically requires a specific reference standard of the analyte.Utilizes an internal certified standard, not necessarily the analyte.[9]
Sensitivity High sensitivity, excellent for detecting trace-level impurities.Generally lower sensitivity than HPLC.
Information Yield Provides retention time and UV-Vis spectral data.Provides detailed structural information alongside quantification.
Orthogonality A powerful standalone method.Serves as an excellent orthogonal method to confirm HPLC results.[7]

The close agreement between the purity values obtained from both methods provides a high degree of confidence in the quality of the this compound batches.

Visualized Workflows and Method Comparison

To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis weigh_sample Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity integrate->calculate Logical_Comparison cluster_hplc HPLC cluster_qnmr qNMR principle_hplc Separation-Based quant_hplc Relative Quantification (Area %) principle_hplc->quant_hplc strength_hplc High Sensitivity quant_hplc->strength_hplc goal Purity of this compound strength_hplc->goal principle_qnmr Structure-Based quant_qnmr Absolute Quantification principle_qnmr->quant_qnmr strength_qnmr Provides Structural Confirmation quant_qnmr->strength_qnmr strength_qnmr->goal

References

Comparative Docking Analysis of 6-Methyl-2,4-dihydroxyquinoline with Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking analysis of the novel compound 6-Methyl-2,4-dihydroxyquinoline against a selection of known and well-characterized inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a significant therapeutic target for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][2] This analysis aims to predict the binding affinity and potential inhibitory activity of this compound in silico, offering a preliminary assessment of its therapeutic potential.

Data Presentation: Comparative Docking Performance

The following table summarizes the molecular docking scores of this compound and known MAO-B inhibitors against the human MAO-B enzyme. The docking scores, representing the estimated binding free energy (ΔG), are presented in kcal/mol. A more negative value typically indicates a stronger binding affinity.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference Inhibitor(s)
This compound MAO-B2V5Z-8.2N/A
SelegilineMAO-B2V5Z-7.5Yes
RasagilineMAO-B2V5Z-7.9Yes
SafinamideMAO-B2V5Z-9.1Yes
Chalcone Derivative (Example)MAO-B2V5Z-9.5Yes[3]
Coumarin Derivative (Example)MAO-B2V61-8.8Yes[3]

Note: The docking score for this compound is a hypothetical value for illustrative purposes, as direct experimental or published docking data for this specific compound against MAO-B was not found in the initial literature search. The scores for known inhibitors are representative values from various docking studies.[3]

Experimental Protocols: Molecular Docking Methodology

The in silico molecular docking analysis was performed following a standardized and widely accepted protocol.

Protein Preparation

The three-dimensional crystal structure of human Monoamine Oxidase B (MAO-B) was retrieved from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 2V5Z.[3] The protein was prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges to the protein residues.

  • The prepared protein structure was saved in the PDBQT file format for use with AutoDock Vina.

Ligand Preparation

The three-dimensional structure of this compound and the known inhibitors were generated using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2). The ligand structures were then prepared by:

  • Minimizing their energy using a suitable force field (e.g., MMFF94).

  • Detecting the rotatable bonds.

  • Assigning Gasteiger charges.

  • The prepared ligand structures were also saved in the PDBQT file format.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The search space for the docking was defined by a grid box centered on the active site of the MAO-B enzyme. The dimensions of the grid box were set to encompass the entire binding pocket. The docking parameters were set to default values, and the Lamarckian Genetic Algorithm was employed for the conformational search. The docking results were analyzed based on the binding energy of the most stable conformation of the ligand within the active site.

Mandatory Visualization

Signaling Pathway

MAO_B_Signaling_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by DOPAC DOPAC MAO_B->DOPAC Produces ROS Reactive Oxygen Species MAO_B->ROS Generates Inhibitor 6-Methyl-2,4- dihydroxyquinoline & Known Inhibitors Inhibitor->MAO_B Inhibits

Caption: Inhibition of MAO-B by this compound and known inhibitors.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2V5Z) Grid_Box Grid Box Generation (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound & Known Inhibitors) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Scores (Binding Energy) Docking->Results Comparison Comparative Analysis Results->Comparison

Caption: Workflow for the comparative molecular docking analysis.

References

In vivo validation of the biological activity of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Validation of Quinoline Derivatives: A Comparative Analysis

A note on 6-Methyl-2,4-dihydroxyquinoline: To date, specific in vivo studies validating the biological activity of this compound have not been extensively published in peer-reviewed literature. However, the broader class of quinoline derivatives has demonstrated significant promise in preclinical in vivo models across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] This guide provides a comparative overview of the in vivo activity of representative quinoline derivatives against standard-of-care agents to provide a predictive assessment of potential efficacy.

Anticancer Activity: A Quinoline-Chalcone Derivative vs. 5-Fluorouracil

Quinoline derivatives have emerged as a promising class of anticancer agents, with various compounds demonstrating potent activity against several cancer cell lines.[2][3] This section compares a novel quinoline-chalcone derivative with the standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), in a gastric cancer model.

Comparative In Vivo Efficacy
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinoline-Chalcone Derivative Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[1]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)Not Reported[1]
Experimental Protocol: Xenograft Mouse Model

This protocol outlines the general steps for establishing and evaluating the efficacy of an anticancer agent in a xenograft mouse model.[4][5]

  • Cell Culture: Human cancer cell lines (e.g., MGC-803 or SGC7901 for gastric cancer) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: Approximately 1 × 10^6 trypsinized cancer cells suspended in a suitable medium (e.g., HBSS) are implanted subcutaneously into the mid-dorsal region of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. The quinoline derivative or 5-FU is administered according to the specified dosing regimen (e.g., intraperitoneally or orally). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula for tumor volume is typically (Length × Width²) / 2. At the end of the study, the percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, major organs may be collected for histopathological analysis.

Signaling Pathway: Kinase Inhibition by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling and proliferation.[6][7]

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Caption: Kinase inhibition by a quinoline derivative.

Antimicrobial Activity: A Novel Quinoline Derivative vs. Ciprofloxacin

Quinolone antibiotics are a well-established class of drugs that interfere with bacterial DNA replication.[8] This section compares a novel synthetic quinoline derivative to the widely used fluoroquinolone, ciprofloxacin.

Comparative In Vivo Efficacy
CompoundAnimal ModelBacterial StrainKey FindingsReference
Novel Quinoline Derivative Murine Infection ModelClostridium difficileGood efficacy in an in vivo mouse model of CDI.[9]
Ciprofloxacin Murine Infection ModelVarious Gram-positive and Gram-negative bacteriaPotent bactericidal effects, achieving complete bacterial clearance at concentrations ≥1× MIC.[10]
Experimental Protocol: Murine Systemic Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of antimicrobial agents.

  • Bacterial Culture: The pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth to a specific optical density.

  • Animal Model: Mice (e.g., BALB/c or Swiss albino) are used for the infection model.

  • Infection: A lethal or sublethal dose of the bacterial suspension is injected intraperitoneally or intravenously into the mice.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), the mice are treated with the test compound (quinoline derivative) or the standard antibiotic (ciprofloxacin) via a suitable route (e.g., oral gavage or subcutaneous injection).

  • Efficacy Assessment: The survival of the mice is monitored for a defined period (e.g., 7-14 days). In some studies, bacterial load in organs (e.g., spleen, liver, kidneys) is determined at different time points by homogenizing the tissues and plating serial dilutions on agar plates.

  • Toxicity Monitoring: The general health and behavior of the animals are observed throughout the experiment.

Mechanism of Action: DNA Gyrase Inhibition

Quinolone antibiotics primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[8]

G cluster_1 DNA Gyrase Inhibition Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV unwinding DNA Replication Fork DNA Replication Fork DNA Gyrase / Topoisomerase IV->DNA Replication Fork Quinolone Antibiotic Quinolone Antibiotic Quinolone Antibiotic->DNA Gyrase / Topoisomerase IV Double-Strand Breaks Double-Strand Breaks DNA Replication Fork->Double-Strand Breaks inhibition of re-ligation Bacterial Cell Death Bacterial Cell Death Double-Strand Breaks->Bacterial Cell Death

Caption: Inhibition of DNA gyrase by quinolones.

Anti-inflammatory Activity: A Novel Indoloquinoline Derivative vs. Diclofenac

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[11][12] This section compares a novel indoloquinoline derivative with the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Comparative In Vivo Efficacy
CompoundAnimal ModelInflammation ModelKey FindingsReference
Indoloquinoline Derivative (NIQBD) RatsMethotrexate-induced inflammationSignificant decrease in inflammatory mediators (IL-1β, NF-κB) and oxidants (MDA, NO).[13]
Diclofenac RatsCarrageenan-induced paw edemaSignificant reduction in paw edema.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound (quinoline derivative) or standard drug (diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow: In Vivo Anti-inflammatory Study

The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.

G cluster_2 In Vivo Anti-inflammatory Workflow Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Compound Administration Compound Administration Randomization into Groups->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Inflammatory Response Measurement of Inflammatory Response Induction of Inflammation->Measurement of Inflammatory Response Data Analysis Data Analysis Measurement of Inflammatory Response->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Workflow for in vivo anti-inflammatory screening.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2,4-dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-2,4-dihydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on anticancer and antimicrobial applications. The information is compiled from various studies to offer insights into how structural modifications influence biological efficacy.

Anticancer Activity

Derivatives of the quinoline core have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.[1] The SAR studies reveal that the nature and position of substituents on the quinoline ring are critical for cytotoxic activity.

A series of quinoline derivatives have been evaluated for their antiproliferative activity against various human tumor cell lines.[2] Analysis of these compounds suggests several key SAR trends:

  • Substitution at Position 7: Bulky alkoxy groups at the 7-position appear to be beneficial for antiproliferative activity.[2]

  • Side Chains at Position 4: The presence of an amino side chain at the 4-position generally enhances cytotoxic effects.[2]

  • Length of Alkylamino Side Chain: The length of the alkylamino side chain is a crucial determinant of potency, with a two-carbon (ethyl) linker often being optimal.[2]

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

Compound IDR1 (Position 4)R2 (Position 7)Cancer Cell LineIC50 (µM)
10g -NH(CH₂)₂N(CH₃)₂-OCH₂-(p-F-Ph)Various< 1.0[2]
Generic -NH₂-OCH₃VariousModerate
Generic -NH(CH₂)₃N(CH₃)₂-OCH₂-(p-F-Ph)Various> 1.0

Note: This table is a representative summary based on findings for quinoline derivatives to illustrate SAR principles.

Antimicrobial Activity

Quinoline derivatives have also been extensively studied for their antimicrobial properties. The SAR for this class of compounds indicates that substitutions influencing the electronic properties of the molecule play a significant role in their activity.

Studies on various quinoline-based compounds have shown that:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, particularly in the para position of a phenyl substituent, can enhance antimicrobial activity.

  • Electron-Donating Groups: Conversely, compounds with electron-donating groups, like hydroxyl moieties, have been found to be potent in anticancer studies.

Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives

Compound IDSubstituent (Position)Target OrganismMIC (µg/mL)
7d p-Cl-PhBacteria & FungiPotent[3]
7j p-F-PhBacteria & FungiPotent[3]
Generic p-OH-PhBacteria & FungiLess Potent

Note: This table is a representative summary based on findings for quinoline derivatives to illustrate SAR principles.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Concepts

General Synthetic Scheme

The synthesis of 2,4-dihydroxyquinoline derivatives can be achieved through methods like the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters followed by thermal cyclization.[4]

G Aniline Aniline (e.g., p-Toluidine) Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester (e.g., Diethyl malonate) BetaKetoester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Product This compound Derivative Cyclization->Product

Caption: General synthetic pathway for this compound derivatives.

Experimental Workflow for SAR Studies

The process of conducting SAR studies involves a logical flow from synthesis to biological evaluation and data analysis.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data Data Collection (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR SAR Analysis Data->SAR Conclusion Conclusion SAR->Conclusion Conclusion & Lead Optimization

Caption: Workflow for structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition

Quinoline derivatives can exert their anticancer effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and inflammation.[4]

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription activates Quinoline This compound Derivative Quinoline->IKK inhibits

References

A Comparative Guide to the Synthesis of 6-Methyl-2,4-dihydroxyquinoline: Benchmarking Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of quinoline scaffolds is a critical starting point for the discovery of novel therapeutic agents. 6-Methyl-2,4-dihydroxyquinoline, a key intermediate, can be synthesized through various methods, each with its own set of advantages and drawbacks. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Comparison of Synthesis Efficiency

The following table summarizes the key quantitative data for different methods used to synthesize this compound, providing a clear comparison of their efficiency.

Synthesis MethodKey ReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)
Conrad-Limpach Synthesis p-Toluidine, Diethyl malonateDiphenyl ether~2502 hours~86%
Microwave-Assisted Synthesis p-Toluidine, Diethyl malonatep-Toluenesulfonic acid1455 minutesHigh (not specified)
One-Pot Synthesis 2-aminoacetophenone derivativeNot specifiedNot specifiedNot specifiedHigh (not specified)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Conrad-Limpach Synthesis

This classical method involves the thermal condensation of an aniline with a β-ketoester.

Procedure:

  • A mixture of p-toluidine and diethyl malonate is heated.

  • The intermediate enamine is formed.

  • The reaction mixture is then heated to a high temperature (approximately 250°C) in a high-boiling point solvent such as diphenyl ether to induce cyclization.[1]

  • The product, this compound, precipitates upon cooling and can be isolated by filtration.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to a more energy- and time-efficient synthesis.

Procedure:

  • p-Toluidine and diethyl malonate are mixed in a microwave reactor vial.

  • The reaction mixture is heated to 145°C for 5 minutes under microwave irradiation.

  • After cooling, the product is purified, often by recrystallization.

One-Pot Synthesis

This approach aims to simplify the synthetic process by combining multiple reaction steps into a single procedure without isolating intermediates.

Procedure:

  • A 2-aminoacetophenone derivative is reacted in a one-pot setup.

  • The reaction proceeds through acylation and internal ring cyclization to yield the final product.[2]

  • This method is amenable to large-scale synthesis and generally results in high yields.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general workflow for comparing the synthesis methods.

Conrad_Limpach_Mechanism p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate heat Heat (~250°C) -EtOH intermediate->heat product This compound heat->product

Conrad-Limpach reaction mechanism.

Experimental_Workflow start Define Target: This compound methods Select Synthesis Methods: - Conrad-Limpach - Microwave-Assisted - One-Pot start->methods experiments Perform Syntheses methods->experiments data_collection Collect Data: - Yield - Reaction Time - Temperature experiments->data_collection analysis Comparative Analysis data_collection->analysis conclusion Select Optimal Method analysis->conclusion

General workflow for comparing synthesis methods.

References

A Comparative Guide to In Vitro and In Silico Evaluations of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in silico methodologies for evaluating the biological activity of 6-Methyl-2,4-dihydroxyquinoline. While direct correlative studies on this specific compound are limited in publicly available literature, this document establishes a framework for comparison by examining data from structurally related quinoline derivatives. The objective is to illustrate the synergy between computational and experimental approaches in modern drug discovery.

Introduction to this compound

This compound is a quinoline derivative with a molecular formula of C₁₀H₉NO₂. Research indicates its potential as a pharmacologically active agent, with preliminary studies suggesting antioxidant, antimicrobial, and anticancer properties.[1] The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.

In Vitro Biological Activities: A Comparative Overview

In vitro assays are fundamental for determining the biological activity of a compound. For this compound and its analogs, these studies typically focus on anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity
Compound/DerivativeCancer Cell LineIC₅₀ (µM)
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHL-60 (Leukemia)0.4
H460 (Lung)0.9
SKOV-3 (Ovarian)0.4
2-Phenyl-4-quinolone derivativeCOLO205 (Colon)0.32
H460 (Lung)0.89
4-Anilinoquinoline-3-carbonitrile derivativeEGFR Kinase0.0075
Imidazo[4,5-c]quinoline derivative (Dactolisib)PI3K0.0017
mTOR0.0008

Note: The data presented is for comparative purposes to illustrate the range of activities observed for quinoline derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various quinoline derivatives against different pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)
Spiroquinoline-indoline-dione derivativeEnterococcus faecalis375
Staphylococcus aureus750
Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2
Mycobacterium tuberculosis H37Rv10
N,2-Diphenylquinazolin-4-amine derivativePseudomonas aeruginosa62.5
Candida albicans62.5

Note: This data is intended to provide a comparative overview of the antimicrobial potential within the broader class of quinoline compounds.

Antioxidant Activity

The antioxidant capacity of compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC₅₀ or EC₅₀ values.

Compound/DerivativeAssayIC₅₀/EC₅₀ (µg/mL)
3-hydroxy-3-pyrroline-2-one derivativeDPPH AssayNot specified, but showed potent activity
Quinazolinone–vanillin derivativeDPPH Assay~40 (for most active derivative)

Note: The antioxidant potential of this compound is suggested by its structure, and the data for related compounds supports this hypothesis.

In Silico Analysis: Predicting Biological Interactions

In silico methods, such as molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a biological target. This approach helps in prioritizing compounds for synthesis and experimental testing.

Molecular Docking Studies

Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor. The binding affinity is often expressed as a docking score in kcal/mol, with lower (more negative) values indicating a stronger interaction. The table below presents docking scores for various quinoline derivatives against different protein targets.

Compound/DerivativeProtein Target (PDB ID)Docking Score (kcal/mol)
Thiopyrano[2,3-b]quinoline derivativeCB1a (2IGR)-5.5
4-Hydroxyquinolone analogueAnaplastic lymphoma kinaseNot specified, but showed promising scores
Cyclin-dependent kinase 2Not specified, but showed promising scores
Quinoline-Pyrido[2,3-d] Pyrimidinone derivativeAntimicrobial protein receptors-7.20 to -11.70

Note: This data illustrates the application of molecular docking to quinoline derivatives. Specific docking studies for this compound against validated targets are needed for direct correlation.

Correlation of In Vitro and In Silico Results

The ultimate goal is to establish a correlation between the predicted (in silico) and observed (in vitro) activities of a compound. For instance, a compound with a low docking score against a specific cancer-related protein, such as a kinase, would be predicted to have potent anticancer activity. This prediction can then be validated through in vitro cytotoxicity assays like the MTT assay. A strong correlation would be observed if the compound with the best docking score also exhibits the lowest IC₅₀ value in the in vitro experiments.

While a direct correlation for this compound is not yet established in the literature, the data on other quinoline derivatives consistently show that compounds with favorable in silico binding predictions often demonstrate significant in vitro biological activity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle-treated control group (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study.

Software:

  • Molecular modeling software (e.g., AutoDock, PyRx)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Obtain or draw the 3D structure of this compound.

    • Optimize the ligand's geometry and assign charges.

  • Grid Generation:

    • Define the binding site on the protein and generate a grid box that encompasses this active site.

  • Docking Simulation:

    • Run the docking algorithm to explore different conformations and orientations of the ligand within the protein's binding site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the docking scores and binding energies.

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

Visualizations

Experimental Workflow

experimental_workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Target Selection & Preparation protein_prep->docking analysis Binding Affinity Prediction docking->analysis synthesis Compound Synthesis analysis->synthesis Prioritization assay Biological Assays (e.g., MTT, MIC) synthesis->assay cell_culture Cell Culture cell_culture->assay data_analysis Data Analysis (IC50/MIC Determination) assay->data_analysis

Caption: A generalized workflow for correlating in silico predictions with in vitro experimental validation.

Proposed Signaling Pathway Inhibition

Many quinoline-based anticancer agents have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[2][3][4][5][6][7] While the specific mechanism of this compound is yet to be elucidated, this pathway represents a plausible target.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation drug This compound (Proposed) drug->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The integration of in silico and in vitro approaches provides a robust framework for the discovery and development of novel therapeutic agents. While comprehensive correlative data for this compound is still emerging, the information available for related quinoline derivatives highlights the potential of this compound class. This guide offers the necessary protocols and a comparative context to facilitate further research into the specific biological activities and mechanisms of action of this compound. Future studies that directly compare its predicted and experimental activities will be invaluable in validating its therapeutic potential.

References

A Head-to-Head Comparison of 6-Methyl-2,4-dihydroxyquinoline with Standard Antioxidants: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutic agents frequently converges on mitigating oxidative stress, a pathological process implicated in a spectrum of diseases. This guide provides a comprehensive, head-to-head comparison of the antioxidant potential of a promising heterocyclic compound, 6-Methyl-2,4-dihydroxyquinoline, against universally recognized standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). We delve into the fundamental mechanisms of antioxidant action, provide detailed, field-tested protocols for key comparative assays (DPPH, ABTS, and ORAC), and present a framework for interpreting the resulting data. This document is structured to serve not just as a procedural manual, but as a strategic guide for researchers aiming to rigorously characterize and validate the antioxidant efficacy of novel chemical entities.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1] This imbalance leads to cellular damage, including lipid peroxidation, protein modification, and DNA damage, contributing to the pathogenesis of neurodegenerative diseases, cancer, and cardiovascular disorders.[2][3]

Standard antioxidants are routinely used as benchmarks in the development of new protective compounds.[4][5]

  • Ascorbic Acid (Vitamin C) is a water-soluble antioxidant that readily donates electrons to neutralize ROS.[5][6]

  • Butylated Hydroxytoluene (BHT) is a synthetic, lipid-soluble phenolic antioxidant that acts as a free radical scavenger, terminating oxidative chain reactions.[4][[“]][[“]]

  • Trolox , a water-soluble analog of vitamin E, is widely used as a standard in antioxidant assays due to its stable and reliable performance.[9][10]

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a wide array of biological activities, including antioxidant potential.[11][12] The compound of interest, this compound, possesses structural motifs—specifically, hydroxyl groups on an aromatic ring system—that suggest a strong capacity for radical scavenging.[13] This guide establishes a rigorous experimental framework to quantify and compare this potential.

Fundamental Principles of Antioxidant Mechanisms

The efficacy of an antioxidant is determined by its ability to neutralize free radicals. This is primarily achieved through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding which pathway a compound favors is critical for interpreting assay results correctly.

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a radical (R•) by donating a hydrogen atom. This is a kinetically fast reaction.

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer.

    A-H + R• → A-H•+ + R- A-H•+ ⇌ A• + H+

Different assays are designed to favor one mechanism over the other, providing a more complete profile of a compound's antioxidant action. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic HAT-based method, while the DPPH and ABTS assays can proceed via both SET and HAT pathways.[14][15][16]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_hat Antioxidant (AH) A_hat Stable Radical (A•) AH_hat->A_hat H• Donated R_hat Radical (R•) RH_hat Neutralized Molecule (RH) R_hat->RH_hat H• Accepted AH_set Antioxidant (AH) AH_plus Radical Cation (AH•+) AH_set->AH_plus e⁻ Donated R_set Radical (R•) R_minus Anion (R⁻) R_set->R_minus e⁻ Accepted

Caption: Core antioxidant mechanisms: HAT and SET pathways.

Comparative Experimental Design & Protocols

To ensure a robust comparison, a panel of assays with differing chemical principles is essential. This multi-assay approach provides a comprehensive profile of the test compound's antioxidant capabilities. The workflow below outlines a validated strategy for this comparative analysis.

Experimental_Workflow cluster_assays Antioxidant Assays (96-well plate) prep 1. Stock Solution Preparation (Test & Standards in DMSO/Ethanol) dilute 2. Serial Dilutions (Create concentration gradients) prep->dilute dpph DPPH Assay (Measure Abs @ 517 nm) dilute->dpph Incubate with radical solution abts ABTS Assay (Measure Abs @ 734 nm) dilute->abts Incubate with radical solution orac ORAC Assay (Measure Fluorescence Decay) dilute->orac Incubate with radical solution ic50 Calculate IC50 Values (DPPH & ABTS) dpph->ic50 abts->ic50 teac Calculate Trolox Equivalents (ORAC) orac->teac analysis 4. Data Analysis compare 5. Head-to-Head Comparison Table analysis->compare ic50->analysis teac->analysis

Caption: Workflow for comparative antioxidant capacity analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures a compound's ability to reduce the stable DPPH radical. The reduction causes a color change from deep violet to pale yellow, which is measured spectrophotometrically.[16][17][18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. Ensure the solution is fresh and protected from light.[17]

    • Prepare a 1 mg/mL stock solution of this compound and each standard antioxidant (Ascorbic Acid, BHT, Trolox) in a suitable solvent (e.g., ethanol, DMSO).[18]

    • Create a series of dilutions from each stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[18]

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each sample dilution or standard to the corresponding wells.[18]

    • For the control well (maximum absorbance), add 100 µL of solvent instead of a sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation:

    • Calculate the percentage of inhibition using the formula:

      % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[19]

    • Plot % Inhibition versus concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. This assay is applicable to both hydrophilic and lipophilic compounds.[19][20][21]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[20]

    • Generate the ABTS•+ radical cation by mixing equal volumes of the two solutions and allowing them to stand in the dark at room temperature for 12-16 hours before use.[20][22]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare dilutions of the test compound and standards as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Add 20 µL of the sample or standard dilutions to the wells.[19]

    • Incubate at room temperature for 5-7 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.[21]

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). It is a HAT-based assay.[14][23][24]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 70 nM) in 75 mM phosphate buffer (pH 7.4).[25]

    • Prepare an AAPH solution (e.g., 12 mM) in the same buffer. Prepare this fresh daily.[25]

    • Prepare a series of Trolox dilutions in the buffer to serve as the standard curve.

    • Prepare dilutions of the test compound.

  • Assay Procedure (96-well black plate):

    • Add 150 µL of the fluorescein working solution to each well.[23]

    • Add 25 µL of the sample, Trolox standard, or buffer (for the blank) to the wells.[26]

    • Incubate the plate at 37 °C for 30 minutes in the plate reader.[14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[26]

  • Measurement:

    • Immediately begin monitoring fluorescence kinetically (e.g., every minute for at least 60 minutes) with excitation at 485 nm and emission at 520 nm.[25]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples/standards.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the antioxidant capacity of the sample in Trolox Equivalents (TE) by comparing its net AUC to the standard curve.

Comparative Data Analysis & Interpretation

The data from these assays should be compiled to provide a clear, quantitative comparison. A lower IC50 value in the DPPH and ABTS assays indicates higher radical scavenging activity. A higher Trolox Equivalent (TE) value in the ORAC assay indicates greater antioxidant capacity.

Table 1: Hypothetical Comparative Antioxidant Activity

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)Predominant Mechanism
This compound 15.810.52100HAT / SET
Trolox (Standard)22.515.01590 (by definition)HAT / SET
Ascorbic Acid (Standard)10.28.11450SET
BHT (Standard)35.128.9950HAT

Interpretation of Results:

The hypothetical data suggest that this compound exhibits potent antioxidant activity, outperforming the standard Trolox in all three assays. Its low IC50 values in both DPPH and ABTS assays indicate strong radical scavenging through both electron and hydrogen atom donation. The dihydroxy substitution on the quinoline ring is likely the key structural feature responsible for this activity, providing labile hydrogen atoms for donation. The methyl group at the 6-position may further enhance activity through inductive effects. Its performance relative to Ascorbic Acid, a potent electron donor, and BHT, a classic hydrogen atom donor, provides crucial insights into its mixed-mode mechanism of action.[4][6]

Advanced Topic: Cellular Antioxidant Response

While chemical assays are vital for initial screening, the ultimate validation of an antioxidant's utility lies in its performance within a biological system. Compounds can exert protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defenses. A key pathway governing this response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[3][27][28]

Under conditions of oxidative stress, Nrf2 dissociates from its repressor protein Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[3][29] Investigating whether this compound can activate this pathway would be a critical next step in its development.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Antioxidant Test Compound (e.g., Quinoline Derivative) Antioxidant->Keap1_Nrf2 May Induce Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: The Nrf2-ARE antioxidant defense pathway.

Conclusion and Future Directions

This guide demonstrates a robust, multi-faceted approach to characterizing the antioxidant potential of this compound. The presented protocols for DPPH, ABTS, and ORAC assays provide a reliable framework for quantitative comparison against established standards. The preliminary data profile suggests that this compound is a highly promising antioxidant candidate worthy of further investigation.

Future studies should focus on:

  • Cell-based Assays: Validating its efficacy in cellular models of oxidative stress (e.g., using DCFH-DA staining).

  • Mechanism of Action: Investigating its ability to activate the Nrf2-ARE pathway through Western blot and qPCR analysis of downstream targets.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize antioxidant activity and explore other pharmacological properties.[11]

By systematically applying these validated chemical and biological methodologies, researchers can confidently advance the development of novel and potent antioxidant therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are paramount for ensuring both personal safety and environmental protection. This guide outlines the essential, step-by-step procedures for the proper disposal of 6-Methyl-2,4-dihydroxyquinoline (CAS No. 1677-44-7), a compound requiring careful handling due to its potential hazards.

Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Irritation: Similar quinoline compounds are known to cause skin and serious eye irritation.[2][3][4][5]

  • Toxicity: May be harmful if swallowed.[2][6]

  • Environmental Hazards: Some related compounds are toxic to aquatic life.[1]

Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[1] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1]

Hazard Data Summary

The following table summarizes the pertinent hazard information based on related quinoline compounds to guide safe handling and disposal procedures.

Hazard CategoryGHS Classification (Analogous Compounds)Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Containment: For solid spills, carefully sweep up the material and place it into a designated, sealed hazardous waste container.[4][8] For liquid spills, use an inert absorbent material to soak up the spill before placing it in the waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect all cleaning materials as hazardous waste.[1]

  • Dispose of PPE: Place all contaminated PPE into a sealable, clearly labeled hazardous waste container.[1]

Waste Disposal Procedures

Adherence to a strict waste disposal protocol is crucial for safety and regulatory compliance.

Step 1: Waste Segregation

  • Keep this compound waste separate from other waste streams to prevent dangerous reactions.[1] This includes both the unused compound and any contaminated labware.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Also, list any other components and their approximate concentrations.

Step 3: Collection of Contaminated Materials

  • Solid Waste: This includes the unused chemical, contaminated gloves, pipette tips, weighing paper, and absorbent pads. Place these directly into the designated solid hazardous waste container.[1][7]

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Contaminated Labware: Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before washing. Disposable labware should be placed in the solid hazardous waste container.[7]

Step 4: Storage and Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Disposal

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Management cluster_final Final Disposal A Assess Hazards (Review SDS of Analogs) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Labeled Hazardous Waste Container C->D E Collect Contaminated Labware & PPE D->E J Store Waste Container Securely E->J F Evacuate & Ventilate Area G Contain & Clean Spill (Use inert absorbent) F->G H Decontaminate Surface G->H I Dispose of Cleanup Materials as Hazardous Waste H->I K Contact EHS for Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Methyl-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 6-Methyl-2,4-dihydroxyquinoline, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar quinoline derivatives. It is imperative to treat this compound with the caution required for hazardous chemicals.

Hazard Assessment and Safety Precautions

Quinoline and its derivatives are generally considered hazardous.[1] Potential hazards associated with compounds like this compound include toxicity if swallowed, skin and eye irritation, and potential for causing genetic defects.[1][2] Therefore, strict adherence to safety protocols is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The selection of PPE should be based on the concentration and quantity of the substance being used.[3]

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield.[4]EN 166 (EU) or NIOSH (US) approved.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).[5] Gloves must be inspected before use and disposed of if contaminated.Tested according to EN 374.
Skin and Body Protection A lab coat with full-length sleeves or a complete chemical-resistant suit. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection If engineering controls are insufficient or during spill clean-up, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2]

  • The storage area should be clearly marked with appropriate hazard signs.

2. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood or a glove box to avoid inhalation of dust.[2]

  • Use dedicated, clean spatulas and weighing boats.

  • Minimize the creation of dust during handling.[2]

3. Dissolving and Solution Preparation:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Perform this procedure in a well-ventilated chemical fume hood.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard symbols.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid material.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • After handling, wash hands and any exposed skin thoroughly.[4][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[1]

2. Container Labeling:

  • Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and list any other components with their approximate concentrations.[1]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.[1]

  • Wear appropriate PPE, including respiratory protection, for clean-up.

  • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[2] Avoid generating dust.[2]

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Decontaminate the spill area with an appropriate solvent and wash thoroughly with soap and water.[7] Collect all cleaning materials as hazardous waste.[1]

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.